molecular formula C6H5Br2NO B1489550 2,3-Dibromo-6-methoxypyridine CAS No. 909720-21-4

2,3-Dibromo-6-methoxypyridine

Cat. No.: B1489550
CAS No.: 909720-21-4
M. Wt: 266.92 g/mol
InChI Key: RBJHXRAOMXXAMS-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHXRAOMXXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731835
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909720-21-4
Record name 2,3-Dibromo-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-6-methoxypyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine derivatives standing out for their prevalence in a myriad of biologically active compounds.[1] Among the vast array of functionalized pyridines, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable building block. Its strategic placement of two bromine atoms and a methoxy group on the pyridine ring offers a versatile platform for complex molecular engineering, primarily through selective cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties of this compound

Identifying and understanding the fundamental properties of a chemical intermediate is the first step in its effective application.

PropertyValueSource(s)
CAS Number 909720-21-4[2][3]
Molecular Formula C₆H₅Br₂NO[2]
Molecular Weight 266.92 g/mol [4]
Canonical SMILES COC1=NC(=C(C=C1)Br)Br[2]
InChI Key RBJHXRAOMXXAMS-UHFFFAOYSA-N[2]
Storage Inert atmosphere, 2-8°C[2][4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following GHS hazard information has been reported.[4]

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation

Signal Word: Warning[4]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501.[4][5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Synthesis and Reactivity

The synthesis of functionalized methoxypyridines often involves nucleophilic aromatic substitution or metal-catalyzed reactions. While a specific, detailed protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related compounds. For instance, the preparation of methoxypyridine analogs has been achieved through the nucleophilic aromatic substitution of a corresponding di-brominated pyridine with sodium methoxide.[7]

The true synthetic utility of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can potentially allow for selective functionalization, although this would require careful optimization of reaction conditions. The key reactions for this class of compounds are the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. This is a cornerstone reaction in the synthesis of complex biaryl structures found in many drug candidates.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide range of primary and secondary amines at the bromine-substituted positions of the pyridine ring, a critical step in the synthesis of many pharmaceutically active compounds.[10]

G cluster_0 Synthetic Utility of this compound A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  [Pd] catalyst, Boronic Acid/Ester C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  [Pd] catalyst, Amine D Aryl/Heteroaryl Substituted Pyridines B->D E Amino-Substituted Pyridines C->E F Advanced Pharmaceutical Intermediates D->F E->F

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

Halogenated pyridines are invaluable in drug discovery due to their ability to serve as versatile scaffolds for the construction of diverse compound libraries.[8] The methoxy group in this compound can also play a role in modulating the physicochemical properties and metabolic stability of the final drug molecule.

A notable application of methoxypyridine derivatives is in the development of gamma-secretase modulators for the potential treatment of Alzheimer's disease.[7] The methoxypyridine motif can be a key component in scaffolds designed to interact with this important biological target. The ability to readily diversify the structure of this compound through cross-coupling reactions makes it an attractive starting material for the synthesis of novel modulators and other targeted therapies.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound. This protocol is based on established methodologies for the coupling of brominated pyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Reagent Preparation (Flask, Reactants, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) prep->inert catalyst 3. Catalyst Addition inert->catalyst solvent 4. Solvent Addition catalyst->solvent react 5. Reaction (Heating & Stirring) solvent->react monitor 6. Monitoring (TLC/LC-MS) react->monitor workup 7. Workup (Extraction & Washing) monitor->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region for the two protons on the pyridine ring, likely as doublets or doublets of doublets, and a singlet around 3.9-4.0 ppm for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, and the carbons attached to the bromine atoms will also be deshielded.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and reactivity in key cross-coupling reactions allow for the efficient and predictable synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized heterocyclic intermediates in the synthetic chemist's toolbox cannot be overstated. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, empowering researchers to leverage its full potential in their quest for new and improved medicines.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-methoxypyridine from 2-amino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,3-Dibromo-6-methoxypyridine, a key building block in medicinal chemistry and materials science. The primary focus is on the transformation of 2-amino-6-methoxypyridine via a Sandmeyer-type reaction, a robust and widely applicable method for the introduction of halides onto aromatic rings. This document will delve into the underlying reaction mechanisms, provide a detailed, step-by-step experimental protocol, and discuss critical safety considerations and analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine derivatives are privileged scaffolds in modern drug discovery and development. The introduction of halogen atoms, particularly bromine, onto the pyridine ring offers a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of a molecule. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions[1]. The target molecule, this compound, with its specific substitution pattern, represents a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity.

The synthetic route from 2-amino-6-methoxypyridine leverages the well-established Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by the copper-catalyzed displacement of the resulting diazonium group with a halide[2][3][4]. This method is particularly advantageous for introducing substituents into specific positions on an aromatic ring that may not be accessible through direct electrophilic aromatic substitution[3].

The Core Chemistry: A Mechanistic Perspective

The conversion of 2-amino-6-methoxypyridine to this compound is a two-step process, beginning with diazotization, followed by a copper-catalyzed bromination. A subsequent in-situ bromination of the pyridine ring also occurs under the reaction conditions.

Step 1: Diazotization of 2-amino-6-methoxypyridine

The initial step is the formation of a diazonium salt from the primary amine. This reaction is typically carried out in a strong acidic medium, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) as the diazotizing agent[5]. The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HBr is crucial for this transformation[5].

The mechanism proceeds as follows:

  • Protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile.

  • Nucleophilic attack of the amino group of 2-amino-6-methoxypyridine on the nitrosonium ion to form an N-nitrosamine intermediate.

  • A series of proton transfers and subsequent dehydration leads to the formation of the stable pyridine-2-diazonium salt[4].

Diazotization

Caption: Diazotization of 2-amino-6-methoxypyridine.

Step 2: The Sandmeyer Reaction and Electrophilic Bromination

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr)[2]. The copper(I) bromide (CuBr) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts a bromine atom from a copper(II) species to yield the brominated product and regenerate the copper(I) catalyst[2].

Concurrently, the reaction conditions, which include an excess of bromine and strong acid, facilitate the electrophilic bromination of the electron-rich pyridine ring at the 3-position, which is activated by the methoxy group.

Sandmeyer_Bromination

Caption: Formation of the final product via Sandmeyer and electrophilic bromination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example based on established methodologies for the synthesis of similar compounds[6].

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2-amino-6-methoxypyridineC₆H₈N₂O124.1410.0 g (80.5 mmol)Sigma-Aldrich
Hydrobromic acid (48%)HBr80.91100 mLFisher Scientific
BromineBr₂159.8115.4 g (96.6 mmol)Acros Organics
Sodium nitriteNaNO₂69.006.1 g (88.4 mmol)Alfa Aesar
Sodium hydroxideNaOH40.00As neededVWR
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As neededJ.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04As neededEMD Millipore
Deionized waterH₂O18.02As needed-
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-6-methoxypyridine (10.0 g, 80.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the solution to -10 °C using an ice-salt bath.

  • Bromine Addition: While maintaining the temperature below -5 °C, slowly add bromine (15.4 g, 96.6 mmol) dropwise to the stirred solution. A yellow suspension will form.

  • Diazotization: Prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over a period of 1 hour.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the acid by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 8. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety and Hazard Management

This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.

  • Bromine (Br₂): Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage[7][8][9]. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield[7][8][9]. In case of skin contact, immediately wash with copious amounts of water and seek medical attention[7][8].

  • Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and respiratory tract burns. Use with appropriate PPE in a fume hood.

  • Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if swallowed[10]. It can cause methemoglobinemia[10]. Avoid contact with combustible materials[10].

  • Diazonium Salts: Are potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Analytical Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure[11].

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes)[12].

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-O stretching for the methoxy group and C-Br stretching.

Conclusion

The synthesis of this compound from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol and safety precautions, and comprehensive analytical characterization are paramount for a successful outcome. This guide provides the necessary framework for researchers to confidently undertake this synthesis and utilize the product in their ongoing research and development endeavors.

References

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Process for preparation of aromatic halides from aromatic amines - Justia Patents. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Bromine - Hazardous Substance Fact Sheet. [Link]

  • ICSC 1120 - SODIUM NITRITE. [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

Sources

Spectroscopic Data for 2,3-Dibromo-6-methoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4).[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for the characterization of this compound. Given the limited availability of experimentally derived spectra in the public domain, this guide combines predicted data with a thorough comparative analysis of related pyridine derivatives to offer valuable, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated and methoxy-substituted pyridine derivative. Its molecular structure, featuring a pyridine ring with bromine atoms at the 2 and 3 positions and a methoxy group at the 6 position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structure of the molecule in synthetic and medicinal chemistry applications.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts and coupling constants are influenced by the electronegativity of the bromine atoms and the nitrogen atom, as well as the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.20 - 7.40DoubletJH4-H5 = ~8.0
H-56.70 - 6.90DoubletJH5-H4 = ~8.0
-OCH₃3.90 - 4.10Singlet-

Interpretation and Causality:

  • The downfield chemical shift of H-4 is attributed to the deshielding effect of the adjacent bromine atom and the pyridine nitrogen.

  • H-5 is expected to be more upfield due to the electron-donating resonance effect of the para-methoxy group.

  • The methoxy protons appear as a characteristic singlet, integrating to three protons, in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3115 - 120
C-4140 - 145
C-5110 - 115
C-6160 - 165
-OCH₃53 - 57

Interpretation and Causality:

  • The carbons directly bonded to the electronegative bromine atoms (C-2 and C-3) will have their chemical shifts influenced by halogen substitution.

  • C-6, attached to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield carbon in the aromatic region.

  • The methoxy carbon (-OCH₃) will appear in the typical aliphatic region for such functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 10-20 mg of sample in 0.7 mL of CDCl3 Standard Add internal standard (TMS) Sample->Standard Tube Transfer to 5 mm NMR tube Standard->Tube Spectrometer Place sample in 400 MHz NMR spectrometer Tube->Spectrometer H1_Acq Acquire 1H spectrum (16-32 scans) Spectrometer->H1_Acq C13_Acq Acquire 13C spectrum (1024-2048 scans) Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0.00 ppm) Baseline->Reference Analysis Analysis Reference->Analysis Spectral Interpretation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H bonds.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-OCH₃)
1600 - 1450Aromatic C=C and C=N ring stretching
1250 - 1200Aryl-O-C asymmetric stretch
1050 - 1000Aryl-O-C symmetric stretch
700 - 550C-Br stretch

Experimental Protocol for FT-IR Data Acquisition:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z 265, 267, and 269 in an approximate ratio of 1:2:1.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

    • Loss of a bromine atom (•Br) to give an [M-79/81]⁺ ion.

    • Subsequent loss of CO from fragment ions.

Logical Fragmentation Workflow

MS_Fragmentation M Molecular Ion [M]⁺ (m/z 265, 267, 269) M_minus_CH3 [M-CH3]⁺ M->M_minus_CH3 - •CH3 M_minus_Br [M-Br]⁺ M->M_minus_Br - •Br Further_Frag Further Fragmentation M_minus_CH3->Further_Frag - CO M_minus_Br->Further_Frag - CO

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, leveraging predicted data and comparative analysis to offer a robust resource for its characterization. The provided NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the unambiguous identification and quality assessment of this important chemical entity. The combination of predictive methods and established spectroscopic principles ensures a high degree of scientific integrity and practical utility for professionals in the field.

References

  • Cenmed. 2,3-Dibromo-6-methoxypyridine (C007B-519923). [Link]

Sources

The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of clinically successful drugs. Within the vast arsenal of pyridine-based building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly versatile and powerful tool for medicinal chemists. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the construction of complex, biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Strategic Advantages

This compound is a crystalline solid at room temperature, possessing the key structural features that underpin its utility in medicinal chemistry.

PropertyValue
CAS Number 909720-21-4
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)

The strategic value of this building block lies in the differential reactivity of its two bromine atoms at the C2 and C3 positions. The pyridine nitrogen atom exerts a significant electronic influence, rendering the C2 and C6 positions more electron-deficient. Consequently, the C2-Br bond is generally more susceptible to oxidative addition by palladium(0) catalysts, a cornerstone of modern cross-coupling chemistry. This inherent regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of diverse and complex molecular architectures.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available starting materials. A representative synthetic route is outlined below.

G cluster_0 Synthesis of this compound start 2-Amino-6-methoxypyridine step1 Bromination start->step1 Br₂, Acetic Acid step2 Diazotization & Sandmeyer Reaction step1->step2 1. NaNO₂, HBr 2. CuBr product This compound step2->product

Caption: Synthetic overview for this compound.

Experimental Protocol: Synthesis via Bromination and Sandmeyer Reaction
  • Bromination of 2-Amino-6-methoxypyridine: To a solution of 2-amino-6-methoxypyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

  • Diazotization and Sandmeyer Reaction: The resulting 3-bromo-2-amino-6-methoxypyridine is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to yield this compound.

Regioselective Reactivity and Key Transformations

The power of this compound lies in its ability to undergo sequential, regioselective cross-coupling reactions. The C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is the more electrophilic and sterically accessible site for palladium-catalyzed reactions.[1]

G cluster_reactions Regioselective Cross-Coupling Reactions reactant This compound Br at C2 Br at C3 suzuki Suzuki Coupling (Aryl/Heteroaryl) reactant:f1->suzuki Pd Catalyst, Boronic Acid, Base sonogashira Sonogashira Coupling (Alkynyl) reactant:f1->sonogashira Pd/Cu Catalysts, Alkyne, Base buchwald Buchwald-Hartwig (Amino) reactant:f1->buchwald Pd Catalyst, Amine, Base product Mono-functionalized Pyridine (at C2) suzuki->product sonogashira->product buchwald->product

Caption: Regioselective functionalization at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, this reaction can be controlled to achieve selective mono-arylation at the C2 position.

Generalized Protocol for Mono-Arylation:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.2 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and a palladium catalyst/ligand system.

  • Catalyst Systems:

    • Pd(PPh₃)₄ (3-5 mol%)

    • Pd(OAc)₂ (2 mol%) with a phosphine ligand like SPhos or XPhos (4 mol%)

  • Solvent: A degassed solvent system such as 1,4-Dioxane/water (4:1) or Toluene/ethanol/water is commonly used.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90%[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10080-95%[3]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl moiety, a valuable functional group in medicinal chemistry for probing binding pockets and as a precursor for further transformations.

Generalized Protocol for Mono-Alkynylation:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Reagents and Solvent: Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 5070-85%[4][5]
Pd(OAc)₂ / PPh₃ / CuIDIPEADMF6075-90%[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C2 position.[7] This is often a key step in the synthesis of kinase inhibitors, where an amino group acts as a crucial hydrogen bond donor or acceptor.

Generalized Protocol for Mono-Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand.

  • Catalyst Systems:

    • Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.

    • Pre-formed palladium-ligand complexes can also be used.

  • Solvent: Anhydrous, degassed solvents like toluene or 1,4-dioxane are typically used.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C.

  • Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a standard aqueous work-up followed by chromatographic purification.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / XPhosNaOt-BuToluene10080-95%[8][9]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90%[7]

Application in the Synthesis of Kinase Inhibitors: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in a number of potent and selective kinase inhibitors, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Mitogen-activated protein kinase kinase (MEK).[10][11][12] this compound is an ideal starting point for the construction of this privileged core.

A general synthetic strategy involves a sequential, regioselective functionalization of the dibromopyridine, followed by a cyclization to form the fused pyrimidine ring.

G cluster_1 Kinase Inhibitor Synthesis Workflow start This compound step1 Step 1: Regioselective Buchwald-Hartwig Amination (C2) start->step1 Pd Cat., Amine, Base intermediate1 2-Amino-3-bromo-6-methoxypyridine step1->intermediate1 step2 Step 2: Sonogashira or Suzuki Coupling (C3) intermediate1->step2 Pd/Cu Cat., Alkyne, Base or Pd Cat., Boronic Acid, Base intermediate2 2-Amino-3-(alkynyl/aryl)-6-methoxypyridine step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 e.g., with Formamide or Urea derivative product Pyrido[2,3-d]pyrimidine Core step3->product step4 Further Functionalization product->step4 final_product Kinase Inhibitor (e.g., CDK/MEK Inhibitor) step4->final_product

Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor.

This stepwise approach allows for the introduction of diverse substituents at key positions of the final heterocyclic system, enabling extensive Structure-Activity Relationship (SAR) studies. For example, in the synthesis of MEK inhibitors like TAK-733, the pyrido[2,3-d]pyrimidine core is substituted with an aniline moiety, which can be introduced via a Buchwald-Hartwig amination.[12]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a platform for the controlled and regioselective synthesis of complex substituted pyridines. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for accessing diverse chemical space. The ability to leverage this building block for the efficient construction of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core of numerous kinase inhibitors, underscores its strategic importance in modern drug discovery programs. By understanding and applying the principles outlined in this guide, researchers can accelerate the development of novel and effective therapeutic agents.

References

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  • Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. New Drug Approvals. Available at: [Link]

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  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Available at: [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

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  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

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The Strategic Application of 2,3-Dibromo-6-methoxypyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the pharmacokinetic profiles of drug candidates make it a privileged structure.[2] Within the vast landscape of pyridine-based building blocks, halogenated pyridines have emerged as exceptionally versatile intermediates, primarily due to their amenability to a wide array of cross-coupling reactions.[3][4] This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2,3-Dibromo-6-methoxypyridine . We will explore its synthetic accessibility, predictable reactivity in palladium-catalyzed cross-coupling reactions, and its potential as a powerful tool for the rapid generation of diverse molecular scaffolds in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthesis to accelerate their discovery programs.

Introduction: The Enduring Importance of Substituted Pyridines in Drug Design

The pyridine ring is a fundamental heterocyclic motif that continues to play a pivotal role in the development of new medicines. Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets.[2] Furthermore, the pyridine nucleus can significantly influence the solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[2]

The strategic functionalization of the pyridine core allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). Halogenated pyridines, in particular, serve as key precursors for the synthesis of polysubstituted pyridines. The carbon-halogen bond provides a reactive handle for the introduction of a wide variety of substituents through powerful synthetic methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4][5] These reactions have revolutionized drug discovery by enabling the efficient construction of complex molecular architectures.[5]

This guide focuses on the unique potential of this compound as a versatile building block. The presence of two bromine atoms at adjacent positions, coupled with a methoxy group, presents intriguing possibilities for sequential and regioselective functionalization, allowing for the creation of densely functionalized pyridine scaffolds from a single, readily accessible starting material.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related substituted pyridines. The proposed synthesis begins with a commercially available and inexpensive starting material, 3-hydroxypyridine.

Proposed Synthetic Pathway

Synthesis of this compound start 3-Hydroxypyridine step1 Bromination start->step1 intermediate1 2-Bromo-3-hydroxypyridine step1->intermediate1 Br2, NaOH(aq) step2 Bromination intermediate1->step2 intermediate2 2,6-Dibromo-3-hydroxypyridine step2->intermediate2 Br2, Acetic Acid step3 Methoxylation intermediate2->step3 final_product This compound step3->final_product NaOCH3, CH3OH

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

This procedure is adapted from a known method for the bromination of 3-hydroxypyridine.

  • Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl).

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to -10 to 0 °C in an ice-salt bath.

    • Slowly add bromine to the cold NaOH solution while maintaining the temperature.

    • In a separate flask, dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

    • Add the 3-hydroxypyridine solution dropwise to the bromine solution, ensuring the temperature remains below 15 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

    • Adjust the pH of the reaction mixture to 7 using hydrochloric acid.

    • Collect the resulting precipitate by filtration and recrystallize from a suitable solvent to obtain 2-bromo-3-hydroxypyridine.

Step 2: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Further bromination at the C6 position can be achieved under acidic conditions.

  • Materials: 2-Bromo-3-hydroxypyridine, Bromine (Br₂), Acetic Acid.

  • Procedure:

    • Dissolve 2-bromo-3-hydroxypyridine in acetic acid.

    • Slowly add a solution of bromine in acetic acid to the pyridine solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2,6-dibromo-3-hydroxypyridine.

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution to introduce the methoxy group.

  • Materials: 2,6-Dibromo-3-hydroxypyridine, Sodium Methoxide (NaOCH₃), Methanol (CH₃OH).

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 2,6-dibromo-3-hydroxypyridine to the sodium methoxide solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography to obtain this compound.

Reactivity and Potential for Regioselective Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. In dihalopyridines, the bromine atom at the C2 or C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than a bromine atom at the C3 or C5 position. This is attributed to the electronic effects of the pyridine nitrogen. For 2,4-dibromopyridine, Suzuki-Miyaura coupling occurs preferentially at the C2 position.[6][7][8] By analogy, it is highly probable that the C2-Br bond in this compound will be more reactive than the C3-Br bond.

This differential reactivity opens up the exciting possibility of performing sequential, regioselective cross-coupling reactions, allowing for the controlled and stepwise introduction of different substituents onto the pyridine core.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[9] For this compound, a selective Suzuki-Miyaura coupling at the C2 position can be anticipated.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Data compiled from representative procedures for bromopyridine substrates.[10]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water).

  • Procedure:

    • In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

    • Upon consumption of the starting material, cool the reaction, dilute with water, and extract with an organic solvent.

    • The resulting 2-aryl-3-bromo-6-methoxypyridine can then be subjected to a second cross-coupling reaction to functionalize the C3 position.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][4][11] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in drug molecules.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Materials: this compound, Amine (primary or secondary), Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base in a dry reaction vessel.

    • Add the solvent (e.g., toluene or dioxane), followed by this compound and the amine.

    • Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, quench with water, and extract the product.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][5] This reaction is instrumental in synthesizing compounds with linear alkyne functionalities, which can serve as important linkers or pharmacophores.

Experimental Protocol: Regioselective Sonogashira Coupling

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).

  • Procedure:

    • To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, CuI, and the palladium catalyst.

    • Add the amine base and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Potential Applications in Drug Discovery Programs

The ability to sequentially and regioselectively functionalize this compound makes it a highly attractive building block for the construction of diverse compound libraries for various drug discovery targets.

Applications_of_this compound start This compound coupling1 Regioselective Cross-Coupling (C2) start->coupling1 intermediate 2-Substituted-3-bromo-6-methoxypyridine coupling1->intermediate coupling2 Second Cross-Coupling (C3) intermediate->coupling2 final_scaffold 2,3-Disubstituted-6-methoxypyridine Scaffold coupling2->final_scaffold target1 Kinase Inhibitors final_scaffold->target1 target2 GPCR Modulators final_scaffold->target2 target3 Other CNS Agents final_scaffold->target3

Caption: Workflow for generating diverse scaffolds from this compound.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 2,3-disubstituted-6-methoxypyridine scaffold can be elaborated to present diverse functionalities that can interact with key residues in the kinase active site, such as the hinge region, the gatekeeper residue, and the DFG motif. For instance, an amino group introduced at the C2 position via Buchwald-Hartwig amination can form a crucial hydrogen bond with the kinase hinge, while a variety of aryl or heteroaryl groups installed at the C3 position via Suzuki coupling can probe deeper into the ATP-binding pocket.

GPCR Modulators

G-protein coupled receptors (GPCRs) are another important family of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising area of research.[12][13] The densely functionalized scaffolds accessible from this compound can be used to generate libraries of compounds for screening against GPCRs to identify novel positive or negative allosteric modulators. The ability to systematically vary the substituents at the C2 and C3 positions allows for a thorough exploration of the SAR for allosteric modulation.

Central Nervous System (CNS) Agents

The physicochemical properties of the pyridine ring, such as its polarity and ability to modulate lipophilicity, make it a valuable component of CNS-active drugs. The methoxy group in this compound can also influence properties such as brain penetration. By carefully selecting the substituents to be introduced via cross-coupling reactions, it is possible to design molecules with the appropriate balance of properties for CNS targets.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its straightforward synthesis from inexpensive starting materials and the anticipated differential reactivity of its two bromine atoms make it an ideal substrate for the efficient and controlled synthesis of polysubstituted pyridines. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel molecular scaffolds. While direct applications of this specific molecule in the synthesis of late-stage drug candidates are not yet widely reported, the principles of its reactivity, extrapolated from closely related systems, strongly suggest its potential. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the quest for new and effective medicines.

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  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (URL: [Link])

  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. (URL: [Link])

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Reactivity profile of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,3-Dibromo-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two bromine atoms at distinct electronic environments and an activating methoxy group—offers a versatile platform for sequential and site-selective functionalization. This guide provides a comprehensive analysis of its reactivity, focusing on the underlying principles that govern regioselectivity in its most critical transformations. We will explore palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Structural and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its substituents. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. The 6-methoxy group is a strong electron-donating group through resonance (+M effect), which partially counteracts the ring's electron deficiency, particularly at the ortho (C5) and para (C3) positions relative to itself.

The two bromine atoms are in electronically distinct environments:

  • C2-Br: Located at an α-position to the nitrogen, this carbon is highly electron-deficient. This makes the C2-Br bond susceptible to oxidative addition by low-valent metals like Palladium(0) and activates the C2 position for nucleophilic aromatic substitution.

  • C3-Br: Situated at a β-position, this carbon is less influenced by the nitrogen's inductive effect. However, it is para to the electron-donating methoxy group, which increases the electron density at this position relative to an unsubstituted C3.

This electronic dichotomy is the key to achieving regioselective functionalization.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of this compound provides context for its potential impurities and handling. A common route involves the bromination of 6-methoxypyridine. Another approach could involve the methylation of a corresponding di-brominated hydroxypyridine precursor. For instance, a related compound, 2-bromo-6-iodo-3-methoxypyridine, is synthesized by methylating 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide and potassium carbonate in DMF.[1]

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[2] For this compound, the primary challenge and opportunity lie in selectively reacting one bromine atom over the other.

Core Principle of Regioselectivity: The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst to the aryl-halide bond. This step is favored at more electron-deficient carbon centers. Therefore, the C2-Br bond is significantly more reactive than the C3-Br bond in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4]

Suzuki_Coupling

Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Selective Mono-arylation at C2

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[3][5]

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-3-bromo-6-methoxypyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldNotes
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to ExcellentA reliable and common catalyst for this transformation.[5]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-110Good to ExcellentBuchwald ligands can improve yields, especially for challenging substrates.[5]
PdCl₂(dppf)Cs₂CO₃DMF100Good to ExcellentEffective for a broad range of substrates.[5]
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[2][6] The mechanism follows a similar catalytic cycle to Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[7] The regioselectivity is again governed by the preferential oxidative addition at the C2 position.

Experimental Protocol: Selective Mono-amination at C2

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[7][8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via column chromatography to yield the 2-amino-3-bromo-6-methoxypyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper(I) catalytic system.[9][10] This reaction is conducted under mild, basic conditions, often using an amine as both the base and solvent.[9]

Experimental Protocol: Selective Alkynylation at C2

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11]

  • Reagent/Solvent Addition: Add a degassed solvent, typically an amine like triethylamine or diisopropylamine, which also serves as the base. Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography to obtain the 2-alkynyl-3-bromo-6-methoxypyridine.

Metal-Halogen Exchange and Subsequent Functionalization

Metal-halogen exchange is a powerful technique for generating organometallic reagents that can react with a wide range of electrophiles.[12] The most common method involves lithium-halogen exchange using an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures.[13]

Core Principle of Regioselectivity: The regioselectivity of lithium-halogen exchange is kinetically controlled and depends on the stability of the resulting carbanion intermediate. The exchange rate generally follows the trend I > Br > Cl.[12] For this compound, two pathways are possible.

  • Exchange at C2: This would place the negative charge on a carbon atom adjacent to the electronegative nitrogen, which is a stabilizing interaction.

  • Exchange at C3: This position is less activated.

While directed ortho-metalation can be influenced by coordinating groups[14], in a simple exchange reaction on a di-brominated pyridine, the C2 position is generally favored for lithiation due to the inductive stabilization provided by the adjacent nitrogen atom. The reaction must be performed at very low temperatures (typically -78 °C) to prevent the highly nucleophilic alkyllithium reagent from adding to the pyridine ring.[15][16]

MHE_Workflow

Fig. 2: Metal-Halogen Exchange Workflow.

Experimental Protocol: Lithiation and Electrophilic Quench

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF for formylation, CO₂ for carboxylation, or an aldehyde/ketone for alcohol formation) in THF at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature, then quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable at the electron-deficient C2 and C4 positions.[17] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer-like intermediate. This intermediate is stabilized by resonance, particularly by delocalizing the negative charge onto the ring nitrogen.[17][18]

Core Principle of Regioselectivity: The C2 position of this compound is highly activated for SNAr, while the C3 position is not. Therefore, nucleophilic attack will occur exclusively at the C2 position .

Experimental Protocol: Substitution with an Alkoxide

  • Setup: To a solution of sodium methoxide (or another desired alkoxide, 1.5-2.0 equiv.) in its corresponding alcohol (e.g., methanol), add this compound (1.0 equiv.).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may require several hours to reach completion.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by column chromatography to yield 2,6-dimethoxy-3-bromopyridine.

Summary of Reactivity Profile

Reaction TypePreferred PositionDriving FactorKey Conditions
Pd-Catalyzed Cross-Coupling C2Electron-deficient nature of C2 enhances oxidative addition.Pd(0) catalyst, base, ligand
Metal-Halogen Exchange C2Inductive stabilization of the lithiated intermediate by the adjacent nitrogen.Alkyllithium, -78 °C
Nucleophilic Aromatic Substitution C2Ring activation at the α-position; stabilization of the Meisenheimer intermediate.Strong nucleophile, heat

Conclusion

This compound presents a predictable and highly valuable reactivity profile for synthetic chemists. The electronic disparity between the C2 and C3 positions allows for highly regioselective transformations. By choosing the appropriate reaction class—palladium catalysis for C2-Br functionalization, metal-halogen exchange for C2-lithiation, or SNAr for C2-substitution—researchers can strategically and sequentially build molecular complexity from this versatile heterocyclic core. This control is paramount in the rational design of novel pharmaceuticals and advanced materials.

References

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Navigating the Reactivity Landscape of 2,3-Dibromo-6-methoxypyridine: A Technical Guide to its Stability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Differentiated Pyridine Scaffold

2,3-Dibromo-6-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic importance lies in the differential reactivity of its two bromine substituents, which, when coupled with the electronic influence of the methoxy group, allows for selective and sequential functionalization. This guide offers a comprehensive analysis of the stability of this compound under a variety of common reaction conditions, providing a framework for its effective utilization in complex synthetic endeavors. While direct, extensive stability data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational organic chemistry principles to provide a robust predictive overview.

General Profile and Handling

This compound, with the CAS number 909720-21-4, is a solid at room temperature.[1][2][3][4][5] Standard handling procedures for halogenated organic compounds should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] It is recommended to store the compound under an inert atmosphere at 2-8°C to prevent potential degradation.[1][2] While safety data sheets indicate that comprehensive reactivity data is unavailable, the structural motifs present suggest a need for careful consideration of its stability in the presence of strong acids, bases, and nucleophiles, as well as its behavior under thermal and photochemical stress.[6][7]

Stability and Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds are inherently reactive towards low-valent palladium species, which is a form of controlled instability that is synthetically desirable. The key to successfully employing this building block is understanding the regioselectivity of these transformations.

The electronic environment of the pyridine ring dictates the relative reactivity of the two bromine atoms. The bromine at the 2-position is generally more susceptible to oxidative addition to a Pd(0) center than the bromine at the 3-position. This is a common feature in the reactions of dihalopyridines.[8][9] This differential reactivity allows for selective functionalization at the C2 position while leaving the C3 bromine available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[10] For this compound, this reaction can be tuned to achieve either mono- or di-arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[11]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[11]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[11]

This table summarizes typical conditions for Suzuki-Miyaura coupling of 2-bromopyridine derivatives and provides a strong starting point for the optimization of reactions with this compound.[11]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a suitable base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent Under Inert Atmosphere heating Heat and Stir (80-100 °C) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification final_product 2-Aryl-3-bromo-6-methoxypyridine purification->final_product Isolated Product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[12][13][14] Similar to the Suzuki-Miyaura coupling, the C2-Br bond of this compound is expected to be more reactive, allowing for selective amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Notes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.4)Toluene80-1104-24A common system for a range of amines.[15]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10012-24Effective for coupling with primary and secondary amines.
Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (1.5)Dioxane80-1008-16A versatile system with good functional group tolerance.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2-Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography to afford the desired 2-amino-3-bromo-6-methoxypyridine.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)(Br)Ln oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange HNR'R'' pdII_amido Ar-Pd(II)(NR'R'')Ln ligand_exchange->pdII_amido - HBr reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product Product Formation reactants Ar-Br + HNR'R'' base Base base->ligand_exchange

Caption: Generalized catalytic cycle for palladium-catalyzed C-N bond formation.

Inferred Stability Under Other Conditions

Due to the lack of specific studies on this compound, its stability under other conditions is inferred from the known chemistry of related compounds.

Thermal and Photolytic Stability

Halogenated aromatic compounds can be susceptible to degradation under high temperatures or UV irradiation. While specific data for this compound is unavailable, it is prudent to assume potential decomposition at elevated temperatures over extended periods. Photolytic cleavage of C-Br bonds is a known process, and therefore, protection from light is recommended for long-term storage and during reactions where photodecomposition could be a competing pathway. The methoxy group in methoxypyridines can also be involved in thermal rearrangements, although this typically requires high temperatures.[16]

Stability in Acidic and Basic Media

The pyridine nitrogen in this compound is basic and will be protonated under acidic conditions. This can alter the electronic properties of the ring and potentially influence the reactivity of the bromine substituents. Strong acidic conditions should be used with caution as they may lead to hydrolysis of the methoxy group.

In the presence of strong bases, especially at elevated temperatures, nucleophilic aromatic substitution could potentially occur, leading to the displacement of one or both bromine atoms. However, the presence of two electron-withdrawing bromine atoms and the pyridine nitrogen generally makes the ring electron-deficient and more susceptible to nucleophilic attack than benzene. The conditions employed in Buchwald-Hartwig aminations, which utilize strong bases, are carefully controlled to favor the palladium-catalyzed pathway over direct nucleophilic substitution.[17]

Stability in Common Organic Solvents

This compound is expected to be stable in common aprotic organic solvents such as toluene, dioxane, THF, and DMF under typical reaction conditions. Protic solvents like alcohols are generally compatible, but reactivity could be observed in the presence of strong bases or catalysts that could promote solvolysis.

Degradation Pathways

The degradation of brominated pyridines in the environment often involves microbial action, which can proceed through various enzymatic mechanisms like hydrolysis, reduction, or oxygen-dependent dehalogenation.[18][19][20] In a laboratory setting, potential degradation pathways to consider include:

  • Reductive dehalogenation: This can be a side reaction in palladium-catalyzed couplings, particularly if the reaction conditions are not optimized.[17]

  • Hydrolysis: Under forcing acidic or basic conditions, hydrolysis of the methoxy group to a hydroxypyridine or displacement of the bromine atoms by hydroxide could occur.

  • Photodegradation: UV light could induce homolytic cleavage of the C-Br bonds, leading to radical-mediated decomposition pathways.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures. Its stability is highly dependent on the reaction conditions. While generally stable under standard storage and handling protocols, its C-Br bonds are reactive towards palladium catalysts, enabling selective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. A thorough understanding of the principles of pyridine reactivity and the mechanisms of these catalytic cycles is paramount to harnessing the full synthetic potential of this important intermediate. Researchers should proceed with the understanding that reaction optimization is likely necessary to achieve desired outcomes and minimize potential side reactions.

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A Technical Guide to 2,3-Dibromo-6-methoxypyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

2,3-Dibromo-6-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis, particularly within medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at the 2 and 3 positions and an electron-donating methoxy group at the 6 position, offers a rich platform for the construction of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, and the strategic placement of functionalizable bromine atoms makes this compound a key intermediate for introducing diverse substituents through cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, tailored for professionals in drug discovery and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Key data for this compound is summarized below.

PropertyValueSource
CAS Number 909720-21-4[1], [2]
Molecular Formula C₆H₅Br₂NO[1], [3]
Molecular Weight 266.92 g/mol [1], [2]
Appearance Not specified (likely a solid)General chemical knowledge
Purity Typically ≥97%[1], [2]
Storage Conditions Inert atmosphere, 2-8°C[3], [4]
Density 1.9±0.1 g/cm³[5]
Flash Point 109.6±25.9 °C[5]

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. The table below provides a comparative overview of prominent suppliers, including available purities and typical pack sizes.

SupplierPurityPack Sizes
97%100mg, 250mg, 1g
≥98%5g
Not specified1g
Not specifiedInquire for details
Not specifiedInquire for details
Industrial GradeInquire for details

Pricing can vary significantly between suppliers and is subject to change based on market conditions and order volume. Researchers are advised to request quotes for the most current pricing.

Synthesis of this compound

Synthesis_of_2_3_Dibromo_6_methoxypyridine cluster_step1 Step 1: Methoxylation 2_3_Dibromo_6_chloropyridine 2,3-Dibromo-6-chloropyridine Product_1 This compound 2_3_Dibromo_6_chloropyridine->Product_1 Nucleophilic Aromatic Substitution Sodium_methoxide Sodium methoxide (NaOMe) Sodium_methoxide->Product_1 Solvent_1 Methanol (MeOH) or similar polar aprotic solvent Solvent_1->Product_1 caption Proposed Synthesis of this compound

Caption: Proposed Synthesis of this compound

Proposed Experimental Protocol:

Step 1: Methoxylation of 2,3-Dibromo-6-chloropyridine

  • To a solution of 2,3-Dibromo-6-chloropyridine in a suitable polar aprotic solvent such as methanol or N,N-Dimethylformamide (DMF), add sodium methoxide (NaOMe) at room temperature.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and may require optimization for yield and purity.

Key Applications in Drug Discovery and Development

The synthetic utility of this compound lies in its ability to undergo selective functionalization at the bromine-substituted positions. The differential reactivity of the bromine atoms at the C2 and C3 positions can potentially be exploited for sequential cross-coupling reactions, allowing for the controlled introduction of different substituents. This makes it a valuable intermediate in the synthesis of highly substituted pyridine derivatives, which are of significant interest in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling:

This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl, heteroaryl, or alkyl groups via an organoboron reagent. A patent for pyridine carbonyl derivatives as TRPC6 inhibitors describes a Suzuki coupling reaction utilizing this compound as a starting material, highlighting its practical application in the synthesis of potential therapeutics.

Suzuki_Miyaura_Coupling Dibromopyridine This compound Product Substituted Pyridine Dibromopyridine->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Suzuki Coupling Base Base (e.g., K₂CO₃) Base->Product caption General Suzuki-Miyaura Coupling Reaction

Caption: General Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination:

This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the brominated positions. This is a crucial transformation for the synthesis of a vast array of biologically active compounds, including kinase inhibitors and GPCR modulators.

Buchwald_Hartwig_Amination Dibromopyridine This compound Product Aminated Pyridine Dibromopyridine->Product Amine R₁R₂NH Amine->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Buchwald-Hartwig Amination Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product caption General Buchwald-Hartwig Amination Reaction

Caption: General Buchwald-Hartwig Amination Reaction

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The following information is a summary of the key hazards and recommended safety measures.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially available building block with significant potential in drug discovery and development. Its di-bromo substitution pattern on a methoxy-activated pyridine ring provides a versatile platform for the synthesis of complex and diverse molecular scaffolds through well-established cross-coupling methodologies. While a definitive, published synthesis protocol remains to be widely disseminated, plausible synthetic routes can be readily devised. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of this compound as a key intermediate is expected to expand, making it an important tool for researchers and scientists in the pharmaceutical industry.

References

  • ChemUniverse. (n.d.). This compound [P81078]. Retrieved from [Link]

  • Cenmed. (n.d.). This compound (C007B-519923). Retrieved from [Link]

  • St. Jean, D. J., Jr, et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(19), 6168-6172. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Google Patents. (n.d.). US7563932B2 - Microreactor technology to buchwald-hartwig amination.
  • PubChem. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. (n.d.). WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 9,000,161 B2. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • Zhao, X. Y., Diao, T. X., & Zeng, Y. J. (2016). Redeveloping Drugs Based on Existing Patents. Journal of Pharmacogenomics & Pharmacoproteomics, 7(3), 1000160. [Link]

  • Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • PubChem. (n.d.). Pharmaceutical compositions with enhanced permeation - Patent US-11273131-B2. Retrieved from [Link]

  • Google Patents. (n.d.). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical composition - Patent US-8063029-B2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and crystal structure of 2, 2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5, 5-dimethyl-2-cyclohexene-1-one). Retrieved from [Link]

Sources

The Synthetic Versatility of 2,3-Dibromo-6-methoxypyridine: A Comprehensive Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 2,3-Dibromo-6-methoxypyridine has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of a pyridine core, two distinct bromine substituents, and an electron-donating methoxy group provides a powerful platform for selective chemical modifications. This guide offers an in-depth exploration of the synthesis and, more importantly, the diverse applications of this compound in organic synthesis, with a focus on its utility in regioselective cross-coupling reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's reactivity is key to unlocking its full potential in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 909720-21-4
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Appearance Off-white to light yellow solid
Melting Point 45-50 °C
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The accessibility of this compound is a crucial factor in its widespread application. Several synthetic routes have been developed, with the most common strategies involving the transformation of readily available pyridine precursors.

One prevalent method involves the Sandmeyer-type reaction of 2-amino-3-bromo-6-methoxypyridine. This approach leverages the diazotization of the amino group followed by displacement with a bromide source.

A detailed protocol for a related transformation, the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine, illustrates the general principles of this synthetic strategy.[1] In a typical procedure, the aminopyridine is treated with a solution of cuprous bromide in hydrobromic acid, followed by the slow addition of a sodium nitrite solution at low temperatures to generate the diazonium salt, which then undergoes bromide displacement.[1]

Another common route involves the direct bromination of a methoxypyridine precursor. For instance, the preparation of 2-bromo-5-methoxypyridine can be achieved by treating 2-amino-5-methoxypyridine with bromine in hydrobromic acid, followed by a Sandmeyer reaction.[2] While this example illustrates the synthesis of a different isomer, the underlying principles of electrophilic aromatic substitution and diazotization are applicable to the synthesis of various brominated methoxypyridines.

A patented method describes the preparation of 2-bromo-3-methoxypyridine from 2-nitro-3-methoxypyridine.[3] This process involves a bromination reaction where the nitro group is directly replaced by a bromine atom using a brominating agent in an organic acid solvent.[3]

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo regioselective palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy group and the pyridine nitrogen, allows for the sequential and controlled introduction of various substituents. The bromine at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the adjacent electron-withdrawing nitrogen atom, making it the primary site for functionalization under carefully controlled conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[4] this compound serves as an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups at the C2 position.

The regioselectivity of the Suzuki coupling on dihalogenated pyridines is a well-studied phenomenon.[5] In the case of 2,4-dichloropyrimidines, for example, coupling with arylboronic acids often occurs preferentially at the C4 position.[5] However, for 2,3-dihalopyridines, the C2 position is typically more reactive. This selectivity is influenced by factors such as the choice of palladium catalyst, ligand, and base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10012Good to Excellent[6]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent[4]
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good[4]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-bromo-6-methoxypyridine.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L_n Transmetalation Transmetalation Oxidative Addition->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination 2-Aryl-3-bromo-6-methoxypyridine 2-Aryl-3-bromo-6-methoxypyridine Reductive Elimination->2-Aryl-3-bromo-6-methoxypyridine Pd(0)L_n Pd(0)L_n Reductive Elimination->Pd(0)L_n Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition This compound Transmetalation_Pd Transmetalation_Pd Oxidative Addition->Transmetalation_Pd Reductive Elimination Reductive Elimination Transmetalation_Pd->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration 2-Alkynyl-3-bromo-6-methoxypyridine 2-Alkynyl-3-bromo-6-methoxypyridine Reductive Elimination->2-Alkynyl-3-bromo-6-methoxypyridine Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide CuI, Base Copper Acetylide->Transmetalation_Pd Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation Amine Amine Amine->Amine Coordination & Deprotonation Base Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination 2-Amino-3-bromo-6-methoxypyridine 2-Amino-3-bromo-6-methoxypyridine Reductive Elimination->2-Amino-3-bromo-6-methoxypyridine Pd(0)L_n Pd(0)L_n Reductive Elimination->Pd(0)L_n Catalyst Regeneration

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromo-6-methoxypyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets, as well as its favorable metabolic stability and pharmacokinetic properties.[4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing efficacy and safety profiles.[5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it indispensable for the synthesis of complex organic molecules, including functionalized pyridines.[6][7] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[8][9]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 2,3-Dibromo-6-methoxypyridine with arylboronic acids. A key challenge in the coupling of dihalogenated pyridines is achieving regioselectivity—the selective reaction at a specific halogen-substituted position. This guide will delve into the mechanistic underpinnings of regioselectivity and provide robust protocols to control the reaction outcome, enabling the targeted synthesis of either 2-aryl-3-bromo-6-methoxypyridine or 3-aryl-2-bromo-6-methoxypyridine derivatives.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[12]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH3_Base [Ar'-B(OH)3]- Ar_prime_BOH2->Ar_prime_BOH3_Base Base Base Base->Ar_prime_BOH3_Base Ar_prime_BOH3_Base->ArPdAr_prime Regioselectivity_Factors Substrate This compound C2_Coupling C2-Arylation Substrate->C2_Coupling C3_Coupling C3-Arylation Substrate->C3_Coupling Factors Controlling Factors Electronic Electronic Effects (Pyridine N, Methoxy O) Factors->Electronic Steric Steric Hindrance Factors->Steric Catalyst Catalyst/Ligand System Factors->Catalyst Conditions Reaction Conditions (Base, Solvent, Temp.) Factors->Conditions Electronic->Substrate Steric->Substrate Catalyst->Substrate Conditions->Substrate

Figure 2. Factors influencing the regioselectivity of Suzuki-Miyaura coupling.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere (e.g., argon or nitrogen) where necessary.

Protocol 1: Selective C2-Arylation of this compound

This protocol is designed to favor coupling at the less sterically hindered C2 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst premix to the reaction flask via syringe.

  • Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromo-6-methoxypyridine.

Protocol 2: Towards Selective C3-Arylation of this compound

Achieving selectivity for the more sterically hindered C3 position is more challenging and often requires careful tuning of the catalyst system. This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. Monitor the reaction for the formation of the desired C3-coupled product and any C2-coupled or di-coupled byproducts.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under different conditions. Yields and regioselectivity are illustrative and can vary based on the specific arylboronic acid and precise reaction conditions.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Major ProductApprox. Yield (%)Regioselectivity (C2:C3)
1Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O100162-Phenyl-3-bromo-6-methoxypyridine85>95:5
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90242-Phenyl-3-bromo-6-methoxypyridine7890:10
3Pd(dppf)Cl₂Cs₂CO₃DMF12036Mixture~60Varies
4Pd₂(dba)₃ / SPhosK₃PO₄t-Amyl alcohol110122-Phenyl-3-bromo-6-methoxypyridine92>98:2

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Poor Regioselectivity: To improve regioselectivity, screen different ligands (e.g., bulky biarylphosphines like SPhos or XPhos for C2 selectivity). [8]Temperature and solvent can also influence selectivity; lower temperatures may favor the kinetically preferred product.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using a boronic acid pinacol ester can sometimes mitigate this issue. Formation of diarylated product can be suppressed by using a slight excess of the dibromopyridine.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of valuable substituted pyridine building blocks for drug discovery and development. By carefully selecting the catalyst, ligands, base, and reaction conditions, chemists can control the site of arylation to produce the desired isomer with high selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize these important transformations in their own laboratories.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Høyer, D., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ElectronicsAndBooks. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. [Link]

  • Chen, Y., et al. (2020). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 85(5), 3633-3642.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Chen, Y., et al. (2020). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed, 32027138.
  • Liu, Y., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Špulák, M., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 13, 2223-2229.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939.
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Wang, Y., et al. (2019). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions, 48(21), 7179-7187.
  • Thomas, S. J., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3846-3849.
  • Špulák, M., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 13, 2223-2229.
  • Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6348.
  • Barrow, J. C., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(21), 5877-5882.
  • Al-Tel, T. H., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 20(6), 662-669.
  • ResearchGate. Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. [Link]

  • Al-Zoubi, R. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2991.
  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4327.
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  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 125-128.
  • Vennerstrom, J. L., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(3), 1-13.
  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. The Journal of the Minnesota Academy of Science, 86(1), 21-27.
  • Dolle, F., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Szyling, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2276.
  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

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Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dibromo-6-methoxypyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective monoamination of 2,3-Dibromo-6-methoxypyridine with primary amines via the Buchwald-Hartwig cross-coupling reaction. It delves into the mechanistic underpinnings, explores critical reaction parameters, and offers detailed, validated protocols for researchers, scientists, and professionals in drug development. The guide emphasizes rational catalyst selection, control of regioselectivity, and practical considerations for achieving high yields and purity of the desired 2-amino-3-bromo-6-methoxypyridine derivatives, which are valuable intermediates in medicinal chemistry.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively introduce functional groups onto the pyridine ring is paramount for the synthesis of novel compounds with tailored properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]

This guide focuses on a particularly useful building block, this compound. The differential reactivity of its two bromine atoms presents a unique challenge and opportunity for selective functionalization. Achieving selective monoamination at the C2 position is often the desired outcome, as the remaining bromine at C3 can be utilized for subsequent cross-coupling reactions, enabling the rapid diversification of the molecular scaffold.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[3][4] For dihalogenated pyridines, this step is often rate-determining and dictates the regioselectivity.[5][6]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd(0)L_n Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd(0)L_n->Ox_Add Ar-X Amido_Complex Pd(II) Amido Complex Ox_Add->Amido_Complex + R'-NH2 - HX (Base) Product Ar-NHR' Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Amido_Complex->Catalyst_Regen Aryl_Halide This compound Amine Primary Amine (R'-NH2)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Controlling Regioselectivity in 2,3-Dihalopyridines: For dihalogenated pyridines, the site of oxidative addition is influenced by several factors:

  • Electronic Effects: The halide position alpha (α) to the nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8]

  • Steric Hindrance: Bulky ligands on the palladium and substituents on the pyridine ring can influence which C-Br bond is more accessible.

  • Ligand Control: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands," have been shown to dramatically improve reaction efficiency and can influence selectivity.[9][10] For instance, certain bulky monophosphine ligands can favor reaction at a less sterically hindered position, while some bidentate ligands might promote reaction at the more electronically activated site.[8]

In the case of this compound, the C2 position is electronically favored for oxidative addition. Therefore, achieving selectivity for monoamination at C2 is the expected and generally observed outcome under standard Buchwald-Hartwig conditions.[11]

Key Experimental Parameters and Component Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components.

ComponentRole in ReactionRecommended Choices & Rationale
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))[12]: A common, reliable Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate)[13]: A stable, air-tolerant Pd(II) source that is reduced in situ to Pd(0). Pre-formed Precatalysts (e.g., XPhos Pd G3) [9]: Air-stable, highly active complexes that ensure reliable initiation and high turnover numbers. Recommended for challenging substrates.
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates key steps in the catalytic cycle.Bulky Biaryl Phosphines (Buchwald Ligands) : XPhos , RuPhos , or BrettPhos [9][14] are excellent choices for coupling primary amines, especially with sterically hindered or electron-deficient aryl halides. Their bulk accelerates reductive elimination. Bidentate Ligands : BINAP or Xantphos [1][15] can also be effective and are known to promote high reaction rates.
Base Deprotonates the amine, facilitating the formation of the key palladium amido complex.Sodium tert-butoxide (NaOtBu) [16]: A strong, non-nucleophilic base widely used and highly effective. Potassium tert-butoxide (KOtBu) : Similar to NaOtBu. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) [13]: Milder bases that can be advantageous when working with base-sensitive functional groups.
Solvent Dissolves reactants and influences the stability of catalytic intermediates.Toluene [7]: A standard, non-polar solvent effective for many Buchwald-Hartwig reactions. 1,4-Dioxane [7]: A polar aprotic solvent that can sometimes improve solubility and reaction rates. tert-Butanol (t-BuOH) [3]: Often used in conjunction with alkali metal tert-butoxide bases.

General Protocol for Monoamination at the C2 Position

This protocol provides a robust starting point for the selective monoamination of this compound with a generic primary amine. Optimization may be required for specific substrates.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction must be carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[12]

Experimental_Workflow start Start: Inert Atmosphere Setup reagents Charge Reaction Vessel: - this compound - Pd Precatalyst - Ligand - Base start->reagents add_solvents Add Degassed Solvent and Primary Amine reagents->add_solvents reaction Heat to Reaction Temperature (e.g., 80-110 °C) Monitor by TLC/LC-MS add_solvents->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (e.g., Column Chromatography) extraction->purification product Characterize Final Product purification->product

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the primary amine.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed. Be mindful that over-reaction can lead to the formation of the di-aminated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired 2-amino-3-bromo-6-methoxypyridine derivative.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique. Switch to a more robust pre-formed catalyst (e.g., G3/G4 precatalysts).[9] Use a stronger base (e.g., NaOtBu). Increase reaction temperature in 10 °C increments.
Formation of Di-aminated Product Reaction run for too long; High catalyst loading; High temperature.Monitor the reaction closely and stop once mono-amination is complete. Reduce catalyst loading. Lower the reaction temperature.
Hydrodehalogenation (Loss of Br) Presence of water or protic impurities; Side reaction from β-hydride elimination (less common with primary amines).Use anhydrous solvents and reagents. Ensure the base is fully anhydrous.
Poor Regioselectivity Inappropriate ligand choice.Screen different classes of ligands. Bulky monophosphine ligands like XPhos are generally reliable for this transformation.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the selective mono-functionalization of this compound with primary amines. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorous inert atmosphere, researchers can reliably synthesize 2-amino-3-bromo-6-methoxypyridine derivatives in high yield. These protocols provide a solid foundation for further exploration and application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. [Link]

  • Black, A. O., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Black, A. O., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Tóth, G., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Valente, C., et al. (2024). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Bouz-David, S., et al. (2024). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Ghaffari, M. F., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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  • Ghaffari, M. F., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

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  • Scott, P. J. H., & Sneddon, H. F. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Al-Zoubi, R. M. (2024). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

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  • Cid, J., et al. (2024). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Čížková, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

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Stille Coupling of 2,3-Dibromo-6-methoxypyridine with Organostannanes: A Detailed Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to engage in critical biological interactions.[1][2] The strategic introduction of diverse substituents onto the pyridine ring is paramount for fine-tuning the pharmacological profile of drug candidates.[3] Among the myriad of synthetic methodologies available, the Stille cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds under relatively mild conditions.[4][5] This guide provides an in-depth exploration of the Stille coupling of 2,3-Dibromo-6-methoxypyridine with various organostannanes, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.

The Strategic Importance of 2,3,6-Substituted Pyridines

The 2,3,6-trisubstituted pyridine motif is a privileged structure in numerous biologically active molecules, including approved pharmaceuticals.[6] The ability to selectively introduce different functionalities at these positions allows for the modulation of properties such as potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile building block, where the two bromine atoms offer orthogonal handles for sequential, regioselective functionalization. The Stille coupling, with its tolerance for a wide range of functional groups, is an ideal method for the initial, selective modification of this key intermediate.[7]

Mechanistic Underpinnings of the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. For dihalo-substrates, the regioselectivity of this step is critical. Generally, oxidative addition occurs preferentially at the more electron-deficient or sterically accessible C-Br bond. In the case of this compound, the C2 position, being alpha to the ring nitrogen, is typically more electrophilic and thus more reactive towards oxidative addition.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, with the concomitant displacement of the bromide ligand. This is often the rate-determining step of the cycle. The efficiency of transmetalation can be influenced by the nature of the ligands on the palladium, the solvent, and the presence of additives.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are reductively eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Stille_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Br-SnBu3 Br-SnBu3 Transmetalation->Br-SnBu3 Byproduct Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Product R-SnBu3 R-SnBu3 R-SnBu3->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Figure 1. Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective mono-functionalization of this compound with aryl and vinyl stannanes. These protocols are based on established procedures for analogous dihalopyridine systems and are designed to be robust and reproducible.[3]

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol is optimized for the selective introduction of an aryl group at the C2 position of the pyridine ring.

Materials:

  • This compound

  • Aryl tributylstannane (e.g., Phenyltributylstannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous and degassed toluene

  • Standard Schlenk line apparatus and argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous and degassed toluene to achieve a concentration of approximately 0.1 M.

  • Add the aryl tributylstannane (1.1 eq) via syringe.

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) in a small amount of anhydrous, degassed toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-3-bromo-6-methoxypyridine.

Protocol 2: Selective Mono-Vinylation at the C2 Position

This protocol is tailored for the introduction of a vinyl group, a valuable handle for further synthetic transformations.

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Standard Schlenk line apparatus and argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous and degassed DMF to achieve a concentration of approximately 0.1 M.

  • Add tributyl(vinyl)stannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-vinyl-3-bromo-6-methoxypyridine.

Data Presentation: Catalyst and Ligand Selection

The choice of palladium precursor and ligand is critical for achieving high yields and selectivity. The following table summarizes common catalyst systems and their typical applications in Stille couplings of halo-pyridines.

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄Aryl/Vinyl bromides and iodidesCommercially available, good general catalyst.
Pd₂(dba)₃ / P(o-tol)₃Aryl bromidesEffective for less reactive substrates.
Pd(OAc)₂ / XPhosAryl bromides and chloridesHigh activity, good for sterically hindered substrates.
PdCl₂(dppf)Aryl bromides and iodidesGood for a broad range of functional groups.

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Conversion

  • Causality: Inactive catalyst is a common culprit. The Pd(0) species can be sensitive to air and moisture. Incomplete degassing of solvents and reagents can lead to catalyst decomposition.

  • Solution: Ensure all glassware is rigorously flame-dried and the reaction is set up under a positive pressure of an inert gas like argon. Use freshly distilled and thoroughly degassed solvents.

Issue 2: Formation of Homocoupled Stannane Byproduct

  • Causality: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. It can also be promoted by certain catalyst systems.

  • Solution: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can mitigate this. Screening different palladium catalysts and ligands may also be necessary.

Issue 3: Difficulty in Removing Tin Byproducts

  • Causality: Organotin byproducts can be challenging to separate from the desired product due to their similar polarity.

  • Solution: A standard workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions form insoluble tin-fluoride species that can be removed by filtration. Alternatively, column chromatography with triethylamine-treated silica gel can be effective.[8]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flame-dry Schlenk flask Flame-dry Schlenk flask Add this compound Add this compound Flame-dry Schlenk flask->Add this compound Add anhydrous, degassed solvent Add anhydrous, degassed solvent Add this compound->Add anhydrous, degassed solvent Add Organostannane Add Organostannane Add anhydrous, degassed solvent->Add Organostannane Add Pd catalyst/ligand Add Pd catalyst/ligand Add Organostannane->Add Pd catalyst/ligand Heat to specified temperature Heat to specified temperature Add Pd catalyst/ligand->Heat to specified temperature Stir under Argon for 12-24h Stir under Argon for 12-24h Heat to specified temperature->Stir under Argon for 12-24h Monitor by TLC/GC-MS Monitor by TLC/GC-MS Stir under Argon for 12-24h->Monitor by TLC/GC-MS Cool to RT Cool to RT Monitor by TLC/GC-MS->Cool to RT Aqueous KF wash Aqueous KF wash Cool to RT->Aqueous KF wash Extraction with organic solvent Extraction with organic solvent Aqueous KF wash->Extraction with organic solvent Dry, filter, and concentrate Dry, filter, and concentrate Extraction with organic solvent->Dry, filter, and concentrate Column Chromatography Column Chromatography Dry, filter, and concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Figure 2. General experimental workflow for the Stille coupling.

References

Application Note: Regioselective Lithiation of 2,3-Dibromo-6-methoxypyridine for the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The regioselective introduction of functional groups onto the pyridine ring is a critical and often challenging endeavor that dictates the ultimate biological activity and pharmacological properties of a molecule. Among the myriad of substituted pyridines, 2,3-dibromo-6-methoxypyridine stands out as a versatile building block, offering multiple points for synthetic diversification. The ability to selectively functionalize one position in the presence of others unlocks pathways to novel molecular architectures. This application note provides a detailed protocol and mechanistic insights into the regioselective lithiation of this compound, a powerful strategy for creating highly functionalized pyridine derivatives.

The Challenge of Regioselectivity: A Tale of Two Protons

The lithiation of this compound presents a classic challenge in regioselectivity. The molecule has two potentially acidic protons that can be abstracted by a strong base: one at the C-4 position and another at the C-5 position. The outcome of the lithiation is governed by a delicate interplay of electronic and steric effects, primarily dictated by the directing metalating group (DMG).

  • The Directing Influence of the Methoxy Group: The 6-methoxy group serves as a potent ortho-directing group.[1][2] The lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium base, bringing the base into close proximity to the C-5 proton. This phenomenon, known as the Complex Induced Proximity Effect (CIPE), significantly lowers the kinetic barrier for deprotonation at the C-5 position.[3]

  • The Role of the Halogens: While halogens are generally considered weak directing groups, their inductive electron-withdrawing effect can acidify adjacent protons. However, in this system, the directing power of the methoxy group is expected to be the dominant factor.

  • Choice of Lithiating Agent: The selection of the organolithium reagent is critical. While alkyllithiums like n-butyllithium (n-BuLi) are strong bases, they are also potent nucleophiles and can lead to unwanted side reactions, such as nucleophilic addition to the pyridine ring.[1] To circumvent this, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for the deprotonation of pyridines.[1][4] These reagents favor proton abstraction over addition, ensuring the clean formation of the desired aryllithium intermediate.

Based on these principles, lithiation of this compound with a hindered lithium amide base is predicted to proceed with high regioselectivity at the C-5 position, under the direction of the 6-methoxy group.

Experimental Protocol: Regioselective C-5 Lithiation and Electrophilic Quench

This protocol describes the generation of the 5-lithio-2,3-dibromo-6-methoxypyridine intermediate and its subsequent trapping with an electrophile, using dimethylformamide (DMF) as an example to yield the corresponding aldehyde.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. To this, add freshly distilled diisopropylamine (1.2 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed. Stir the reaction at -78 °C for an additional 30 minutes.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,3-dibromo-6-methoxy-5-pyridinecarboxaldehyde.

Visualization of the Regioselective Lithiation Workflow

Regioselective_Lithiation cluster_setup Step 1: Reagent Preparation cluster_reaction Step 2-3: Lithiation & Quench cluster_workup Step 4-5: Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Formation (THF, -78 °C) Diisopropylamine->LDA nBuLi n-BuLi nBuLi->LDA Lithiation Lithiation (THF, -78 °C) LDA->Lithiation Start_Mat 2,3-Dibromo-6- methoxypyridine Start_Mat->Lithiation Intermediate 5-Lithio Intermediate (Regioselective) Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (e.g., DMF) Electrophile->Quench Product Functionalized Product Quench->Product Workup Aqueous Work-up (NH4Cl) Product->Workup Extraction Extraction (EtOAc) Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the regioselective lithiation of this compound.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key experimental considerations:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere (argon or nitrogen) is paramount to prevent quenching of the base and the lithiated intermediate, which would result in low yields.

  • Low Temperature: The lithiation and quenching steps are performed at -78 °C to ensure the stability of the aryllithium intermediate and to prevent side reactions, such as decomposition or reaction with the THF solvent.[5]

  • Freshly Prepared LDA: The efficacy of LDA can diminish over time. Preparing it in situ from freshly distilled diisopropylamine and a titrated solution of n-BuLi guarantees its reactivity and stoichiometry.

  • Controlled Addition: Slow, dropwise addition of reagents is crucial to maintain the low temperature and to prevent localized concentration gradients that could lead to side reactions.

Expertise & Experience: Causality Behind Experimental Choices

The choices made in this protocol are grounded in extensive experience with organolithium chemistry and an understanding of the subtle factors that govern reactivity.

  • Why LDA over n-BuLi? As previously mentioned, the pyridine ring is electron-deficient and susceptible to nucleophilic attack by alkyllithiums.[1] The bulky isopropyl groups of LDA sterically hinder its approach as a nucleophile, making it a highly selective deprotonating agent for this substrate.

  • The Importance of THF: Tetrahydrofuran is not merely a solvent; it is a crucial ligand. THF solvates the lithium cation, breaking down the aggregates in which organolithium reagents typically exist and increasing their basicity and reactivity.[3]

  • Predicting and Avoiding the "Halogen Dance": In some halogenated aromatics, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to the site of lithiation.[6] This is generally driven by the formation of a more stable aryllithium species. In the case of this compound, the strong directing effect of the 6-methoxy group kinetically favors deprotonation at C-5. The resulting 5-lithio species is stabilized by the adjacent methoxy group, making a subsequent halogen dance to this position unlikely under the recommended low-temperature conditions.

Data Summary

ParameterCondition/ReagentRationale
Substrate This compoundVersatile building block for functionalization.
Base Lithium Diisopropylamide (LDA)Hindered, non-nucleophilic base to prevent addition to the pyridine ring.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Solvates the lithium cation, enhancing reactivity.[3]
Temperature -78 °CEnsures stability of the aryllithium intermediate and minimizes side reactions.[5]
Electrophile Dimethylformamide (DMF)Example electrophile for the introduction of an aldehyde functionality.
Predicted Regioselectivity C-5 LithiationDirected by the ortho-methoxy group.[1]

Conclusion

The regioselective lithiation of this compound at the C-5 position is a reliable and high-yielding method for the synthesis of valuable, highly substituted pyridine derivatives. By carefully controlling the reaction conditions and choosing the appropriate reagents, researchers can unlock the synthetic potential of this versatile building block for applications in drug discovery and materials science. This protocol, grounded in established principles of organometallic chemistry, provides a robust and reproducible pathway to these important molecular scaffolds.

References

  • Al-Zoubi, R. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Corpet, M., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • n-Butyllithium. Common Organic Chemistry. [Link]

  • Gawley, R. E., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Fort, Y., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 66(15), 5143-5148. [Link]

  • Collum, D. B., et al. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 132(18), 6361-6365. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-161. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). ChemTalk. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Disubstituted 6-Methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, coupled with its favorable physicochemical properties, makes it a privileged structure.[2] The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to target specific pockets within the kinase domain, thereby influencing potency and selectivity.

This guide focuses on the utility of 2,3-Dibromo-6-methoxypyridine as a versatile starting material for the synthesis of diverse kinase inhibitor cores. The presence of two bromine atoms at the C2 and C3 positions offers orthogonal handles for sequential, regioselective functionalization through modern cross-coupling methodologies. The methoxy group at the C6 position can modulate the electronic properties of the ring and provides a metabolic soft spot that can be advantageous in drug design. This document provides detailed protocols for the key synthetic transformations of this compound and illustrates its application in the construction of established kinase inhibitor scaffolds.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The two bromine atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, in 2,3-dihalopyridines, the C2 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to its proximity to the ring nitrogen. This inherent regioselectivity is a key advantage in synthetic planning.

Regioselective Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for introducing aryl or heteroaryl moieties at the C2 position of this compound. This transformation is fundamental for accessing a wide range of biaryl and heteroarylpyridines, which are common motifs in kinase inhibitors.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected Outcome
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10012-18Mono-arylation at C2
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)100-1104-12High yield mono-arylation at C2
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Effective for a broad range of boronic acids

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes the mono-arylation of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Attach the condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromo-6-methoxypyridine.

Regioselective Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C2 position, a critical step in the synthesis of many aminopyridine-based kinase inhibitors.[3]

Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected Outcome
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16Mono-amination at C2
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1106-12High yield mono-amination at C2

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C2 Position

This protocol describes the mono-amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and anhydrous, degassed toluene.

  • Add the primary amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-bromo-6-methoxypyridine derivative.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The selectively functionalized intermediates, such as 2-aryl-3-bromo-6-methoxypyridine and 2-amino-3-bromo-6-methoxypyridine, are valuable building blocks for constructing more complex heterocyclic systems found in a variety of kinase inhibitors.

Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are prevalent in a number of potent kinase inhibitors, targeting enzymes such as EGFR, PDGFr, and FGFr.[4][5] The 2-amino-3-bromo-6-methoxypyridine intermediate can be elaborated into this scaffold.

G A This compound B 2-Amino-3-bromo-6-methoxypyridine A->B Buchwald-Hartwig Amination C Pyrido[2,3-d]pyrimidine Core B->C Cyclization with formamide or similar reagents

Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.

Protocol 3: Synthesis of a 6-Methoxy-pyrido[2,3-d]pyrimidin-7-one Derivative

This protocol outlines a potential route to a pyrido[2,3-d]pyrimidine core from the 2-amino-3-bromo-6-methoxypyridine intermediate.

Materials:

  • 2-Amino-3-bromo-6-methoxypyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • N,N-Dimethylformamide (DMF) (1.2 equiv)

  • Hydrochloric acid (HCl)

  • Suitable solvents (e.g., THF, Dioxane)

Procedure:

  • Protect the amino group of 2-amino-3-bromo-6-methoxypyridine with a Boc group using (Boc)₂O.

  • Perform a lithium-halogen exchange on the bromo group using n-BuLi at low temperature (e.g., -78 °C).

  • Quench the resulting lithiated species with DMF to introduce a formyl group at the 3-position.

  • Remove the Boc protecting group under acidic conditions (e.g., HCl in dioxane).

  • The resulting 2-amino-3-formyl-6-methoxypyridine can then undergo cyclization, for example, by heating with formamide or other appropriate reagents to form the pyrido[2,3-d]pyrimidine ring system.[5]

Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is another important scaffold in kinase inhibitor design, known to target kinases such as DYRK1A and CLK1.[6] This scaffold can be readily accessed from 2-aminopyridine derivatives.

G A 2-Amino-3-bromo-6-methoxypyridine B Imidazo[1,2-a]pyridine Core A->B Reaction with α-haloketone

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Protocol 4: Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol describes the condensation of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine ring system.[6]

Materials:

  • 2-Amino-3-bromo-6-methoxypyridine (1.0 equiv)

  • α-Bromoacetophenone (or other α-haloketone) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromo-6-methoxypyridine, α-bromoacetophenone, and sodium bicarbonate.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted imidazo[1,2-a]pyridine. The remaining bromine at the 8-position can be further functionalized using cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust platform for introducing key structural motifs required for potent and selective kinase inhibition. The resulting functionalized pyridines can be readily converted into privileged scaffolds such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. The protocols and strategies outlined in this guide are intended to empower researchers in drug discovery to leverage the full potential of this valuable building block in the development of next-generation kinase inhibitors.

References

Sources

Application Notes and Protocols for the Synthesis and Evaluation of γ-Secretase Modulators Derived from 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel γ-secretase modulator (GSM) originating from the versatile starting material, 2,3-Dibromo-6-methoxypyridine. The protocols detailed herein are designed to be executed by researchers with a foundational understanding of synthetic organic chemistry and cell biology. This guide emphasizes not only the procedural steps but also the underlying scientific principles, offering a robust framework for the development of potential therapeutics for Alzheimer's disease. We will explore the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki couplings, to construct the core molecular architecture of the target GSM. Furthermore, detailed protocols for the purification, and rigorous characterization of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided. Finally, a validated in vitro assay to assess the modulatory effect of the synthesized compound on γ-secretase activity is described.

Introduction: The Rationale for Targeting γ-Secretase with Modulators

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] The γ-secretase complex, a multi-subunit intramembrane protease, is responsible for the final cleavage of APP, producing Aβ peptides of varying lengths.[2] Of these, the 42-amino acid isoform (Aβ42) is particularly prone to aggregation and is considered a key initiator of AD pathology.[3]

While complete inhibition of γ-secretase has been explored as a therapeutic strategy, it has been hampered by mechanism-based toxicities due to the enzyme's role in processing other essential substrates, most notably the Notch receptor, which is crucial for cell-cell communication and differentiation.[4][5] Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme outright, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of the highly pathogenic Aβ42.[2][6] This selective modulation of γ-secretase activity, without affecting Notch processing, offers a promising and potentially safer therapeutic window for the treatment of AD.[7]

The pyridine scaffold has emerged as a privileged structure in the design of potent and brain-penetrant GSMs.[8] This guide focuses on the synthesis of a novel methoxypyridine-based GSM, leveraging the commercially available this compound as a key building block.

Synthetic Strategy: A Convergent Approach to the Target GSM

The synthetic route to our target γ-secretase modulator, GSM-Target-1 , is designed as a convergent synthesis, maximizing efficiency and allowing for the late-stage introduction of molecular diversity. The core of the molecule will be assembled using sequential, regioselective palladium-catalyzed cross-coupling reactions on the this compound scaffold.

Synthetic_Strategy Start This compound Intermediate1 2-Bromo-3-ethynyl-6-methoxypyridine Start->Intermediate1 Sonogashira Coupling (Selective at C3) Intermediate2 3-Ethynyl-6-methoxy-2-(aryl)pyridine Intermediate1->Intermediate2 Suzuki Coupling (at C2) Target GSM-Target-1 Intermediate2->Target Further Functionalization

Detailed Experimental Protocols

Safety First: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts are flammable solids and should be handled with care.[9][10][11] Organoboron compounds should be handled with caution.

Synthesis of Key Intermediates

This protocol describes the Miyaura borylation for the synthesis of a key Suzuki coupling partner.

Materials:

  • tert-butyl (4-bromophenyl)carbamate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.

Step-by-Step Synthesis of GSM-Target-1

This protocol details the selective coupling of a terminal alkyne at the more reactive 3-position of the dibromopyridine.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Catalyst Pd(PPh₃)₂Cl₂ CuI This compound->Catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Catalyst Base Triethylamine Catalyst->Base Solvent THF Base->Solvent Product 2-Bromo-3-ethynyl-6-methoxypyridine derivative Solvent->Product

Materials:

  • This compound

  • 4-Ethynyl-1-fluoro-2-methoxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (2.0 equiv).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add 4-ethynyl-1-fluoro-2-methoxybenzene (1.1 equiv) dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the mono-alkynylated product.

This protocol describes the coupling of the synthesized boronic ester at the remaining bromine position.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Mono-alkynylated Pyridine Mono-alkynylated Pyridine Catalyst Pd(PPh₃)₄ Mono-alkynylated Pyridine->Catalyst Arylboronic Ester Arylboronic Ester Arylboronic Ester->Catalyst Base Na₂CO₃ (aq) Catalyst->Base Solvent Toluene Base->Solvent Product Di-substituted Pyridine Core Solvent->Product

Materials:

  • Product from Step 1

  • (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the mono-alkynylated pyridine from Step 1 (1.0 equiv), the arylboronic ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill with argon three times.

  • Add toluene, followed by the 2 M Na₂CO₃ solution.

  • Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours under argon.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient).

This final step involves the removal of the Boc protecting group followed by an amide bond formation.

Materials:

  • Product from Step 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure (Deprotection):

  • Dissolve the product from Step 2 in DCM.

  • Add TFA (5-10 equiv) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.

Procedure (Amide Coupling):

  • Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the deprotected amine salt (1.1 equiv) in anhydrous DMF.[12]

  • Cool the solution to 0 °C.

  • Add EDC (1.2 equiv) and DIPEA (2.5 equiv).[12]

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product, GSM-Target-1 , by flash column chromatography or preparative HPLC.

Characterization of the Final Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized GSM.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for complex structures.[4][13]

4.2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and confirm the elemental composition of the molecule.[7][14]

Technique Purpose Expected Outcome
¹H NMRStructural verificationSignals corresponding to aromatic, methoxy, and other protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMRCarbon skeleton confirmationResonances for all unique carbon atoms in the molecule.
HRMSElemental compositionMeasured mass within 5 ppm of the calculated mass for the molecular formula.

In Vitro Evaluation of γ-Secretase Modulator Activity

This protocol describes a cell-based assay to determine the effect of the synthesized GSM on the production of Aβ40 and Aβ42.

5.1. Cell-Based Aβ Production Assay:

Materials:

  • HEK293 cells stably overexpressing human APP (HEK293-APP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GSM-Target-1 dissolved in DMSO

  • Aβ40 and Aβ42 ELISA kits

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Plate HEK293-APP cells in 24-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of GSM-Target-1 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound or vehicle control (DMSO).

  • Incubate the cells for 24 hours at 37 °C in a CO₂ incubator.

  • Collect the conditioned medium and store it at -80 °C for Aβ analysis.

  • Lyse the cells and determine the total protein concentration using a BCA assay to normalize for cell viability.

  • Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for the reduction of Aβ42.

Parameter Description Endpoint
Aβ42 LevelConcentration of secreted Aβ42IC₅₀ value (concentration at which Aβ42 is reduced by 50%)
Aβ40 LevelConcentration of secreted Aβ40Change in Aβ40 levels relative to vehicle control
Aβ38/Aβ37 LevelsConcentration of shorter Aβ species(Optional) Measurement to confirm GSM mechanism
Cell ViabilityTotal protein concentrationTo ensure observed effects are not due to cytotoxicity

Conclusion

The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for the preparation and initial evaluation of novel γ-secretase modulators based on a 2,3-disubstituted 6-methoxypyridine scaffold. By employing robust and well-established chemical transformations, researchers can efficiently access these promising compounds. The subsequent in vitro characterization will enable the identification of potent and selective GSMs for further preclinical development in the pursuit of a disease-modifying therapy for Alzheimer's disease.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • γ-Secretase in Alzheimer's disease. PMC. [Link]

  • What are γ-secretase modulators and how do they work?. Patsnap Synapse. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Pyridine-derived γ-secretase modulators. PubMed. [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Kyoto University Research Information Repository. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • Safety Data Sheet: Palladium. Carl ROTH. [Link]

  • In vitro -secretase assay. ( A ) Schematic representation of the fusion protein substrate, C100Flag, consisting sequentially of an N-terminal Met (M), APP597. ResearchGate. [Link]

  • Gamma secretase activity assay. Innoprot In Vitro CNS Assays. [Link]

  • NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

  • PALLADIUM 5% ON CHARCOAL ACTIVATED. SD Fine-Chem. [Link]

  • Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]

  • Purification, pharmacological modulation, and biochemical characterization of interactors of endogenous human γ-secretase. LMU Munich. [Link]

  • Purification and Characterization of the Human γ-Secretase Activating Protein. PMC. [Link]

  • Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease. NIH. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • γ-Secretase Processing and Effects of γ-Secretase Inhibitors and Modulators on Long Aβ Peptides in Cells. PMC. [Link]

  • Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. PMC. [Link]

  • 4-Ethynyl-2-fluoro-1-methoxybenzene. PubChem. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

Sources

The Strategic Utility of 2,3-Dibromo-6-methoxypyridine in the Synthesis of Highly Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Role of 2,3-Dibromo-6-methoxypyridine

The pyridine ring is a fundamental heterocyclic scaffold, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The development of efficient and regioselective methods for the synthesis of highly substituted pyridines is therefore a critical endeavor in modern organic chemistry and drug discovery.[2][3]

This compound has emerged as a versatile and strategically important building block for accessing complex pyridine derivatives. The presence of two bromine atoms at the C2 and C3 positions, differentiated by their electronic environment, alongside a methoxy group at the C6 position, offers a platform for sequential and site-selective functionalization. This allows for the controlled introduction of diverse substituents, paving the way for the rapid generation of molecular libraries for biological screening. This guide provides an in-depth exploration of the application of this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.

Key Synthetic Transformations and Regiochemical Considerations

The two bromine atoms on the this compound ring exhibit differential reactivity, which can be exploited for selective functionalization. The C2-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity difference is the cornerstone of regioselective cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] In the context of this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[5]

Protocol 1: Regioselective Mon-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the selective coupling at the C2 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed toluene/water mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O9012-24Moderate to GoodA classic and cost-effective system.[6]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[6]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R_Ln Ar-Pd(II)-R' (Ln) Transmetalation->Ar-Pd(II)-R_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Ar-R' Reductive_Elimination->Ar-R caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[7][8] This reaction is indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7]

Mechanistic Insights: The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.[9] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[7]

Protocol 2: Synthesis of 2-Amino-3-bromo-6-methoxypyridine Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C2 position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: This compound Amine Pd₂(dba)₃ BINAP NaOtBu in Toluene Heating Heat at 80-100 °C (12-24 h) Reagents->Heating Cooling Cool to RT Heating->Cooling Filtration Dilute with Ether Filter through Celite Cooling->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification caption General workflow for Buchwald-Hartwig amination.

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and medicinal chemistry.

Mechanistic Considerations: The Sonogashira coupling involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[10] The reaction is typically carried out under mild conditions.[10]

Protocol 3: Selective Sonogashira Coupling at the C2 Position

This protocol provides a general method for the alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) under argon, add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Sequential Functionalization: A Gateway to Molecular Complexity

The differential reactivity of the C2 and C3 bromine atoms allows for a stepwise functionalization strategy. For instance, an initial Suzuki-Miyaura coupling at the C2 position can be followed by a second cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira) at the C3 position. This sequential approach provides a powerful tool for the synthesis of highly decorated and unsymmetrically substituted pyridines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its distinct electronic and steric properties enable regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and materials science to harness the full synthetic potential of this important intermediate in their quest for novel and impactful molecules.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. (URL: )
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (URL: )
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. (URL: )
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (URL: )
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: )
  • Sonogashira coupling - Wikipedia. (URL: )
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes - Organic Chemistry Portal. (URL: )
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (URL: )
  • Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research - Benchchem. (URL: )
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS - IIP Series. (URL: )

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The Strategic Functionalization of 2,3-Dibromo-6-methoxypyridine: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of synthetic intermediates, 2,3-dibromo-6-methoxypyridine stands out as a particularly valuable building block. Its distinct electronic and steric properties, governed by the interplay of two bromine atoms at positions C2 and C3 and an electron-donating methoxy group at C6, offer a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as powerful tools to unlock the synthetic potential of this scaffold. We will delve into the mechanistic underpinnings that dictate regioselectivity and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

The strategic importance of this compound lies in the differential reactivity of its two C-Br bonds. The C2-Br bond, being alpha to the ring nitrogen, is generally more susceptible to oxidative addition to a Pd(0) center due to inductive effects. This inherent electronic bias allows for selective functionalization at the C2 position, leaving the C3-Br bond intact for subsequent transformations. This sequential approach is a cornerstone in the efficient construction of complex, highly substituted pyridine derivatives.[1]

Mechanistic Insights: The Engine of Selectivity

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle. While the specifics vary for each reaction type, the core sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination remains constant.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)(X)L_n->Transmetalation / Amine Coordination R-M / R2NH Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation / Amine Coordination->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Product Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For this compound, the critical regioselectivity is determined in the initial oxidative addition step. The C2 position is more electron-deficient due to its proximity to the electronegative nitrogen atom, making the C2-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst. However, the choice of ligand on the palladium center can influence this selectivity. Bulky, electron-rich phosphine ligands can sometimes favor reaction at the less sterically hindered position, although for 2,3-dihalopyridines, the electronic preference for C2 is strong.

Application & Protocols

The following sections provide detailed protocols for the selective functionalization of this compound. These are intended as robust starting points, and optimization of reaction parameters may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the C2 position.[2][3][4]

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012-24Moderate to GoodA classic, cost-effective system.[2]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA common and reliable catalyst.[2]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[2]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[2]

Experimental Protocol: Synthesis of 2-Aryl-3-bromo-6-methoxypyridine

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-bromo-6-methoxypyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups onto the pyridine ring. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 2-Alkynyl-3-bromo-6-methoxypyridine

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-3-bromo-6-methoxypyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of biologically active compounds.[5][6] This reaction is highly sensitive to the choice of ligand and base.

Data Presentation: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Notes
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.5-2)Toluene80-1104-18A robust system for a variety of amines.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ or Cs₂CO₃ (2)Dioxane or Toluene100-12012-24Effective for less reactive amines and aryl chlorides.
Pd(OAc)₂ (2)dppf (3)NaOtBu (2)Toluene80-1006-16A common choice for coupling with volatile amines.[6]

Experimental Protocol: Synthesis of 2-Amino-3-bromo-6-methoxypyridine Derivatives

Buchwald-Hartwig_Workflow start Start setup Combine aryl halide, amine, base, Pd precatalyst, and ligand in a glovebox or under inert atmosphere. start->setup add_solvent Add anhydrous, degassed solvent. setup->add_solvent react Heat the reaction mixture to the specified temperature (e.g., 80-110 °C). add_solvent->react monitor Monitor the reaction by TLC or LC-MS until the starting material is consumed. react->monitor workup Cool to room temperature, quench with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify the crude product via column chromatography. workup->purify end End purify->end

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 1.5-3 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.5-2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup (under inert atmosphere, e.g., in a glovebox): To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to the synthesis of highly functionalized pyridine derivatives. The inherent regioselectivity, primarily favoring functionalization at the C2 position, allows for a stepwise elaboration of the pyridine core. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a comprehensive guide for researchers to harness the full synthetic potential of this versatile building block. Further explorations into alternative coupling partners, novel catalyst systems, and the subsequent functionalization of the C3-bromo position will continue to expand the chemical space accessible from this valuable intermediate, paving the way for the discovery of new medicines and materials.

References

  • Zhang, W., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 221-226.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, B. (2020).
  • Al-Zoubi, R. M. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Mini-Reviews in Organic Chemistry, 15(4), 307-318.
  • Boubakri, L., et al. (2020). Preparation and characterization of PEPPSI-palladium N-heterocyclic carbene complexes using benzimidazolium salts catalyzed by Suzuki-Miyaura cross coupling reaction and their bioactivities. Journal of Organometallic Chemistry, 910, 121138.
  • Zhang, Z., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Chemistry – An Asian Journal, 11(22), 3249-3253.
  • Paskach, A. (2020, November 11). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. University of Wisconsin-Stout Symposium. Retrieved from [Link]

  • Siddiqui, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Hudlicky, T., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(5), 1-18.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Zhang, Y.-Q. (2010). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 34(7), 390-391.
  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wang, D., et al. (2019). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry, 8(10), 1856-1859.
  • Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(19), 5262-5268.
  • Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Dimensions.
  • Gulea, M., et al. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 5(23), 3871-3873.
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736-3738.
  • de Lera, A. R., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(24), 4459-4467.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Dihalopyridine Coupling

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,3-Dibromo-6-methoxypyridine. This substrate is a valuable building block in medicinal chemistry and materials science, yet its difunctional nature presents unique challenges, primarily concerning regioselectivity and yield optimization. The two C-Br bonds at the C2 and C3 positions exhibit differential reactivity due to the electronic influence of the pyridine nitrogen and the C6-methoxy group.

This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize reaction conditions, and achieve high yields and selectivity in your coupling reactions. We will explore the causality behind experimental choices, from catalyst selection to base and solvent effects, ensuring a robust and reproducible methodology.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high functional group tolerance.[1] The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is critical for troubleshooting. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X cycle_start pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₃⁻ diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd base Base (e.g., K₂CO₃) boronate Ar'B(OH)₃⁻ base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->boronate reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle.[3]

For this compound, the initial oxidative addition step is the point of regiochemical determination. The relative reactivity of the C2-Br and C3-Br bonds dictates which position couples first. Generally, the C2-Br bond is more susceptible to oxidative addition due to its α-position relative to the electron-withdrawing pyridine nitrogen, making the C2 carbon more electrophilic.[5][6]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: My reaction yield is very low or I'm only recovering starting material. What are the first things I should check?

A1: Low or no conversion is a frequent problem that can often be traced back to fundamental reaction parameters. A systematic check is the best approach.[7]

  • Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. Use fresh, high-purity reagents. Phosphine ligands are particularly prone to oxidation.[7]

  • Catalyst Activity: Not all catalyst systems are effective for heteroaryl halides. For an electron-rich substrate like this pyridine derivative, oxidative addition can be sluggish.[9] Consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate this step.[1][8][10]

  • Base Effectiveness: The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[11] If the base is not strong enough or has poor solubility in the solvent system, the reaction will stall. Ensure the base is finely powdered and consider screening alternatives (see table below). Anhydrous conditions with a base like K₃PO₄ can be beneficial if your substrates are water-sensitive.[12]

  • Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the C-B bond with C-H).[12][13] This is a major cause of low yields. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[7]

Q2: I am struggling with regioselectivity. How can I selectively couple at the C2 or C3 position?

A2: Achieving high regioselectivity is the primary challenge with this substrate. The outcome is a delicate balance of electronics, sterics, and reaction conditions.

  • For Selective C2 Coupling (Kinetic Product): The C2 position is electronically favored for oxidative addition.[5] To favor mono-coupling at this site, you should use milder conditions to prevent further reaction at the less reactive C3 site.

    • Strategy: Use a slight excess of the boronic acid (1.1-1.2 eq.), a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), and a moderate base like K₂CO₃ or Na₂CO₃. Running the reaction at a lower temperature (e.g., 80 °C) and carefully monitoring the reaction by TLC or LC-MS to stop it upon consumption of the starting material can maximize the yield of the C2-coupled product.[14]

  • For Selective C3 Coupling (Thermodynamic/Sequential Product): Direct selective coupling at C3 is extremely challenging and typically not feasible in a single step. The most reliable method is a two-step, one-pot sequential coupling.

    • Strategy: First, perform a selective coupling at the C2 position as described above. Then, without isolating the intermediate, introduce a second, different boronic acid along with a more robust catalyst system (e.g., one with a Buchwald ligand) and potentially a stronger base (like K₃PO₄) and higher temperature to drive the reaction at the less reactive C3-Br bond.[15]

  • For Di-substitution: To achieve coupling at both C2 and C3, use a significant excess of the boronic acid (≥2.5 eq.), a highly active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos), a strong base (Cs₂CO₃ or K₃PO₄), and elevated temperatures (100-120 °C) for a prolonged period.[16]

Q3: I am observing significant side products like homocoupling and dehalogenation. How can I minimize these?

A3: Side reactions compete with your desired transformation and consume reagents, lowering the overall yield.

  • Homocoupling (Ar-Ar & Ar'-Ar'): This side reaction, forming dimers of your starting material or boronic acid, is often promoted by the presence of oxygen or high catalyst concentrations.[13]

    • Solution: Rigorous deoxygenation of the reaction mixture before adding the palladium catalyst is crucial.[12] Maintain a positive pressure of inert gas throughout the reaction. Sometimes, lowering the catalyst loading can also help.

  • Dehalogenation (Reduction): This is the replacement of a bromine atom with a hydrogen, typically from a hydride source in the reaction.[4] Amine bases or alcoholic solvents can sometimes act as hydride donors after oxidation by the palladium complex.

    • Solution: Avoid amine bases if dehalogenation is a problem. If using an alcohol co-solvent, ensure it is anhydrous. Using inorganic bases like carbonates or phosphates is generally safer.

  • Protodeboronation (Ar'-H): As mentioned in Q1, this is the destruction of your boronic acid nucleophile.[12]

    • Solution: Use anhydrous reagents and solvents where possible. If aqueous conditions are necessary, minimize the amount of water. Using boronic esters or potassium trifluoroborate salts can significantly enhance stability against this side reaction.[17]

Troubleshooting_Flowchart start Low Yield or Selectivity? check_reagents 1. Check Reagent Quality - Fresh boronic acid? - Anhydrous/degassed solvent? - Active catalyst/ligand? start->check_reagents check_conditions 2. Review Reaction Conditions - Fully inert atmosphere? - Appropriate temperature? check_reagents->check_conditions optimize_selectivity Poor Selectivity Issue? check_conditions->optimize_selectivity No, selectivity is the issue optimize_yield Low Yield Issue? check_conditions->optimize_yield c2_coupling Goal: C2 Coupling - Use mild conditions - 1.1 eq. Boronic Acid - Lower Temp (80°C) - Monitor closely optimize_selectivity->c2_coupling Targeting C2 di_coupling Goal: Di-Coupling - Use forceful conditions - >2.5 eq. Boronic Acid - Active catalyst (e.g., XPhos) - Strong base (K₃PO₄) - Higher Temp (>100°C) optimize_selectivity->di_coupling Targeting C2 & C3 screen_catalyst Screen Catalyst & Ligand - Try Buchwald ligands (SPhos, XPhos) - Try NHC ligands optimize_yield->screen_catalyst Yes screen_base Screen Base & Solvent - K₃PO₄, Cs₂CO₃ - Dioxane, Toluene, 2-MeTHF screen_catalyst->screen_base

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Optimization Strategies: A Tabulated Guide

Systematic screening of reaction parameters is the most effective way to optimize your yield and selectivity.[18] The following table provides starting points for this optimization.

ComponentParameterRecommendation & Rationale
Catalyst/Ligand TypeFor C2-Selectivity: Pd(PPh₃)₄, PdCl₂(dppf). These are less active, favoring reaction at the more reactive site. For Di-substitution: Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, SPhos, P(t-Bu)₃). These are highly active catalysts needed to activate the less reactive C3-Br bond.[1][10]
LoadingStart with 1-3 mol% Pd. Higher loading (up to 5 mol%) may be needed for the second coupling step but can increase side reactions.[19]
Base Type & Equiv.K₂CO₃ (2-3 eq.): A good starting point for C2-selective coupling.[11] K₃PO₄ (2-3 eq.): A stronger, non-nucleophilic base, often effective for challenging couplings and activating the C3-Br bond.[6][12] Cs₂CO₃ (2-3 eq.): Highly effective due to its high solubility in organic solvents, but more expensive. Often gives the best results for difficult substrates.[16]
Solvent Type1,4-Dioxane/H₂O (e.g., 4:1): A very common and effective solvent system.[20] Toluene/H₂O: Good for higher temperature reactions. 2-MeTHF or CPME: Greener alternatives to THF and Dioxane with good performance.[12] The presence of some water is often beneficial for transmetalation, but excess can promote protodeboronation.[21]
Temperature Range80-90 °C: A good starting temperature for selective C2-mono-coupling. 100-120 °C: Often required to drive the reaction to completion, especially for di-substitution at the C3 position.[8]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Coupling at the C2-Position

Note: This is a generalized procedure and requires optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent & Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to make a 0.1 M solution based on the pyridine). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete when the starting material is consumed (usually 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Protocol 2: Screening Experiment for Di-Substitution

To optimize for di-substitution, set up several small-scale reactions in parallel (e.g., in a multi-well reaction block) to screen different catalysts, bases, and solvents as outlined in the optimization table above.

  • Master Solution Prep: Prepare a stock solution of this compound and the boronic acid (2.5 eq.) in the primary solvent (e.g., Dioxane).

  • Aliquot & Vary: Distribute the master solution into separate reaction vials. To each vial, add a different base (e.g., Vial 1: K₂CO₃, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃) and a different catalyst/ligand combination (e.g., Set A: Pd₂(dba)₃/SPhos, Set B: Pd(OAc)₂/XPhos).

  • React & Analyze: Seal, degas, and heat all reactions under identical conditions (e.g., 110 °C for 16 hours). After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to mono- and di-substituted products, allowing for rapid identification of the optimal conditions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Karunanithi, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. MDPI. Retrieved from [Link]

  • Amatore, C., et al. (2010). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal. ResearchGate. Retrieved from [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Al-dujaili, K., et al. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. ResearchGate. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • The Organic Chemist. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Unspecified Authors. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Engle, K. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Unspecified Authors. (n.d.). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Retrieved from [Link]

  • Unspecified Authors. (n.d.). Optimization of the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

Sources

Common side reactions in the lithiation of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lithiation of 2,3-Dibromo-6-methoxypyridine

Welcome to the technical support guide for the lithiation of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful but sensitive transformation. Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights and troubleshooting strategies to ensure the success of your synthesis.

The lithiation of this compound is a key step for introducing a wide array of functionalities onto the pyridine core. The primary goal is typically a regioselective lithium-halogen exchange at the C2 position, driven by the higher reactivity of the C2-Br bond, which is alpha to the ring nitrogen. However, the reaction is notoriously prone to side reactions that can diminish yields and complicate purification. This guide provides a deep dive into these challenges and their solutions.

Troubleshooting Guide: Common Issues & Solutions

This table summarizes the most frequently encountered problems during the lithiation of this compound, their probable causes, and actionable solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or no conversion; recovery of starting material. 1. Inactive Lithiating Agent: n-BuLi or other organolithiums degrade over time, especially with improper storage. 2. Presence of Moisture/Protic Sources: Water in solvent, glassware, or on the substrate will quench the organolithium. 3. Insufficiently Low Temperature: The lithium-halogen exchange may be slow if the temperature is too low (e.g., < -90 °C for some systems).1. Titrate your n-BuLi solution immediately before use to determine its exact molarity. Use a fresh bottle if necessary.[1] 2. Rigorously dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar). Distill solvents over appropriate drying agents (e.g., THF over Na/benzophenone).[1] 3. Maintain Temperature: Ensure the reaction is maintained at the optimal temperature, typically -78 °C, for the duration of the lithiation.
Complex mixture of brominated isomers in the product. Halogen Dance Reaction: The initially formed 2-lithio-3-bromo species isomerizes to a more thermodynamically stable 3-lithio-2-bromo or 4-lithio-3-bromo intermediate before reacting with the electrophile.[2][3]1. Minimize Reaction Time: Add the electrophile as soon as the initial lithiation is complete. Do not let the lithiated intermediate stir for extended periods. 2. Strict Temperature Control: Keep the temperature at -78 °C or lower. Warmer temperatures accelerate the halogen dance.[2] 3. Consider a Different Base: In some systems, hindered amide bases like LDA or LTMP can alter the reaction pathway.[4][5]
Formation of dark, tarry substances; low mass balance. 1. Pyridyne Formation: Elimination of LiBr from the 2-lithio-3-bromopyridine intermediate generates a highly reactive pyridyne, which can polymerize or react non-selectively.[6][7] 2. Reaction Overheating: Localized warming upon addition of the lithiating agent can cause decomposition.1. Very Low Temperatures: Perform the reaction at -78 °C or even -100 °C if equipment allows. 2. Slow Addition: Add the organolithium reagent dropwise to the cooled substrate solution to dissipate the heat of reaction. 3. Inverse Addition: Consider adding the substrate solution to the organolithium solution at -78 °C.
Significant amount of 2-butyl-3-bromo-6-methoxypyridine. Nucleophilic Addition: The n-BuLi reagent has added to the C=N bond of the pyridine ring instead of performing a halogen exchange.[5][8]1. Use a Non-Nucleophilic Base: Switch from n-BuLi to a hindered amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are less prone to addition.[9] 2. Ensure Low Temperature: Nucleophilic addition is more competitive at higher temperatures. Maintain strict control at -78 °C.

Frequently Asked Questions (FAQs)

Q1: I've trapped my lithiated species and NMR shows my desired product, but also a significant amount of an isomer. What is the "Halogen Dance"?

The "Halogen Dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[3][4] In your case, the desired kinetic lithiation occurs at the 2-position to form A . However, this species can be in equilibrium with other lithiated isomers. The reaction can proceed to a more thermodynamically stable intermediate, such as the 4-lithiated species C , via a series of deprotonation/re-bromination steps, before it is trapped by the electrophile.[2][6] This rearrangement is driven by the relative stability of the aryllithium intermediates. To suppress this, you must trap the initial kinetic product A quickly at very low temperatures before it has time to "dance" around the ring.

Q2: My reaction turned black and I can't isolate any clean product. Is this related to pyridyne formation?

Yes, this is a strong possibility. The intermediate 2-lithio-3-bromo-6-methoxypyridine (A ) is primed for elimination. The lithium and bromine atoms are adjacent, and if the temperature rises even slightly, it can eliminate LiBr to form a 6-methoxy-2,3-pyridyne (B ). Pyridynes are extremely reactive intermediates due to the strained triple bond in the aromatic ring.[7] They rapidly undergo uncontrolled polymerization or react with any available nucleophile, leading to the formation of intractable tars and a low yield of the desired product. The key to preventing this is maintaining cryogenic temperatures (-78 °C or below) throughout the entire process, from lithiation to quenching.

Q3: How can I be sure my lithiation is working before adding my expensive electrophile?

This is excellent experimental practice. You can perform an in-situ quench test on a small aliquot. Before adding your main electrophile, carefully withdraw a small sample (e.g., 0.1 mL) of the reaction mixture under inert atmosphere and quench it into a vial containing deuterated water (D₂O) or deuterated methanol (MeOD). After workup, analyze this small sample by ¹H NMR or LC-MS. If the lithiation was successful at the C2 position, you will see the disappearance of the proton signal at C2 and the appearance of your starting material with a deuterium atom at that position (2-deuterio-3-bromo-6-methoxypyridine). This confirms the formation of the organolithium intermediate and gives you confidence to proceed with the full-scale quench.

Q4: What is the mechanistic rationale for choosing n-BuLi over LDA for this reaction?

While both are strong bases, they operate via different primary mechanisms on haloaromatics.

  • n-Butyllithium (n-BuLi): This reagent is primarily used for lithium-halogen exchange .[10][11] The exchange rate is typically I > Br > Cl. For 2,3-dibromopyridine, exchange is much faster than deprotonation of a ring proton, making n-BuLi the standard choice to generate the 2-lithio species. However, it is also a potent nucleophile and can add to the pyridine ring, a common side reaction.[8]

  • Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. Its primary role is deprotonation (directed ortho-metalation).[5][9] While it could potentially deprotonate the C4 or C5 positions, it is less efficient for lithium-halogen exchange. LDA is the base of choice when you want to avoid nucleophilic addition and there is an acidic proton that can be selectively removed. For your substrate, n-BuLi is generally preferred to target the C2-Br bond specifically.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to the C2-functionalized product and the two major competing side reactions: the Halogen Dance and Pyridyne Formation.

G Start This compound A 2-Lithio-3-bromo-6-methoxypyridine (Kinetic Product) Start->A + n-BuLi -78 °C (Li-Br Exchange) Product Desired C2-Functionalized Product A->Product + Electrophile (E+) (Desired Pathway) B 6-Methoxy-2,3-pyridyne A->B Δ (Warming) - LiBr (Pyridyne Formation) C 4-Lithio-3-bromo-6-methoxypyridine (Thermodynamic Product) A->C Isomerization (Halogen Dance) Tars Polymerization / Side Products B->Tars Isomer Isomeric C4-Functionalized Product C->Isomer + Electrophile (E+)

Caption: Reaction scheme for the lithiation of this compound.

Validated Experimental Protocol: Minimizing Side Reactions

This protocol provides a step-by-step methodology for the C2-selective lithiation and subsequent trapping with an electrophile (using benzaldehyde as an example).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Add anhydrous THF via syringe to create a ~0.2 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 15-20 minutes. Note: Avoid longer stirring times to minimize the risk of the halogen dance reaction.[2]

  • Electrophilic Trap: Add freshly distilled benzaldehyde (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Warm-up and Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate, and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography to isolate the desired alcohol product.

References

  • Capriati, V., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • ResearchGate. (n.d.). Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine. [Link]

  • Química Organica.org. (n.d.). Pyridine Lithiation. [Link]

  • Li, J. J. (2005). Recent progress of halogen-dance reactions in heterocycles. Heterocycles, 65(8), 2005-2012. [Link]

  • Stieber, S. C., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9548-9554. [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. [Link]

  • Al-duaij, O. K., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Knochel, P., et al. (2011). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Angewandte Chemie International Edition, 50(41), 9588-9591. [Link]

  • ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines. [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Roisnel, T., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(9), 3061-3074. [Link]

  • Taylor, S. L., et al. (1982). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 47(4), 552-557. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Smith, K., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]

  • Roisnel, T., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: the origin of chemoselectivity. Journal of the American Chemical Society, 132(9), 3061-3074. [Link]

  • Comins, D. L., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(5), 1-14. [Link]

  • Mongin, F., et al. (2002). Directed lithiation of unprotected pyridinecarboxylic acids: syntheses of halo derivatives. Tetrahedron, 58(33), 6723-6728. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • University of Pretoria. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. [Link]

  • Fort, Y., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, 66(18), 6140-6145. [Link]

  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Reddit. (2023). Lithiations Not Working. r/Chempros. [Link]

  • Fort, Y., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234-237. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. [Link]

  • Fort, Y., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234-237. [Link]

  • Fort, Y., et al. (1996). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 61(20), 6820-6826. [Link]

Sources

Technical Support Center: Overcoming Catalyst Deactivation in the Cross-Coupling of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,3-Dibromo-6-methoxypyridine. This dihalogenated pyridine is a valuable building block, but its structure presents unique and significant challenges, primarily related to catalyst stability and reaction selectivity. Catalyst deactivation is a frequent cause of failed or low-yielding reactions, leading to project delays and resource expenditure.[1]

This guide provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting section. Our goal is to explain the causality behind common failures and provide actionable protocols to ensure reproducible success in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common points of confusion when working with halogenated pyridine substrates.

Q1: Why is this compound considered a "difficult" substrate for cross-coupling?

A1: The difficulty arises from two core structural features:

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom's lone pair of electrons can strongly coordinate to the palladium catalyst's metal center.[2][3] This coordination occupies sites necessary for the catalytic cycle, leading to the formation of stable, inactive catalyst complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction.[2][3] This is a well-documented issue, particularly for substrates where the leaving group is adjacent to the nitrogen (the "2-pyridyl problem").[2]

  • Regioselectivity: The presence of two bromine atoms at the C2 and C3 positions requires precise control to achieve selective mono-coupling. The oxidative addition step, where the palladium catalyst inserts into a carbon-bromine bond, is the selectivity-determining step.[4][5][6] Typically, oxidative addition is favored at the C2 position due to electronic activation by the adjacent nitrogen atom.[6][7] However, achieving high selectivity can be challenging and is highly dependent on the specific ligand, catalyst, and reaction conditions used.[8]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: Beyond direct poisoning by the pyridine nitrogen, several other deactivation pathways are common:

  • Catalyst Agglomeration (Palladium Black Formation): The active Pd(0) species, if not properly stabilized by ligands, can aggregate into larger, insoluble, and catalytically inactive palladium clusters, commonly observed as a black precipitate known as "palladium black".[9][10] This is often accelerated by high temperatures, slow catalysis (giving Pd(0) species a longer lifetime in solution), or exposure to oxygen.[2][9]

  • Formation of Off-Cycle Complexes: The catalyst can form inactive dimeric or other multinuclear species that do not participate in the desired catalytic cycle.[11][12] For example, halide-bridged dimers can be unreactive toward oxidative addition.[12]

  • Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling, are susceptible to oxidation under non-inert conditions or degradation at high temperatures.[13][14] This reduces the concentration of the active L-Pd(0) species, slowing the reaction and promoting agglomeration.

Q3: How does the regioselectivity of oxidative addition (C2 vs. C3) impact the reaction?

A3: The initial oxidative addition dictates the final product structure in mono-coupling reactions. As mentioned, the C2-Br bond is generally more reactive toward 14-electron PdL₂ species.[7] However, the speciation of the palladium catalyst can profoundly influence this selectivity. Recent studies have shown that while mononuclear palladium catalysts typically favor C2-arylation, multinuclear species like Pd clusters or nanoparticles can switch the selectivity to the C4 position in 2,4-dihalopyridines, suggesting a similar phenomenon could be exploited for C3 selectivity in 2,3-dihalopyridines under specific conditions.[4][15][16] Inconsistent selectivity is often a sign of poor control over the catalyst's active form.

Q4: What is "Palladium Black," and is its formation always a sign of a failed reaction?

A4: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated from the solution.[9] Its formation is a definitive sign of catalyst decomposition.[9] However, it is not always indicative of complete reaction failure. Many successful, high-yielding cross-coupling reactions will show some formation of palladium black towards the end of the reaction as the catalyst eventually degrades. The key diagnostic is the timing and extent of the precipitation. Rapid formation of a large amount of black precipitate early in the reaction is a strong indicator that the catalyst is not stable under the reaction conditions, which will likely lead to a stalled reaction and low yield.[10]

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental issues directly.

Issue 1: Low or No Conversion; Starting Material Largely Unchanged

Your reaction runs for the specified time, but analysis (TLC, LC-MS) shows little to no product and a large amount of unreacted this compound.

Possible Cause A: Severe Catalyst Poisoning by Pyridine Nitrogen

The pyridine nitrogen is binding irreversibly to the palladium center, halting the catalytic cycle before it can begin.

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: The choice of ligand is critical.[11] Bulky ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), serve two purposes:

    • They sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.

    • Their electron-donating nature increases the electron density on the palladium, which accelerates the rates of both oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the deactivation pathway.[9][17]

  • Increase Reaction Temperature (with caution): In some cases, the inactive pyridine-palladium complex is in equilibrium with the active catalyst.[11] Carefully increasing the temperature (e.g., in 10-20 °C increments) can sometimes shift this equilibrium to favor the active species.[2] However, be aware that excessive heat can accelerate catalyst decomposition into palladium black.[9]

  • Use a More Active Pre-catalyst: Instead of generating the active Pd(0) in situ from sources like Pd(OAc)₂, which can be inefficient, use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 Buchwald palladacycle). These pre-catalysts are designed to rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, minimizing side reactions.[18]

Possible Cause B: Inefficient Oxidative Addition

The first step of the catalytic cycle—the insertion of palladium into the C-Br bond—is the rate-determining step and is proceeding too slowly.[5][9][19]

Troubleshooting Steps:

  • Confirm Ligand Choice: As above, bulky, electron-rich phosphines are known to accelerate oxidative addition.[20] For C-Br bonds, this is often essential.

  • Solvent Selection: The choice of solvent can influence catalyst stability and activity.[21][22] While common choices like dioxane, toluene, or DMF are often effective, a solvent screen may be necessary.[9] Polar aprotic solvents can sometimes alter the nature of the active catalytic species.[22]

  • Ensure Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[13] Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, preventing oxidative addition.[9] See Protocol 2 for a robust degassing procedure.

Issue 2: Reaction Stalls Prematurely

The reaction begins, and product formation is observed, but it stops before the limiting reagent is fully consumed. A significant amount of black precipitate may be visible.

Possible Cause A: Catalyst Decomposition

The active L-Pd(0) catalyst is not stable under the reaction conditions and is irreversibly agglomerating into palladium black.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures are a primary cause of catalyst agglomeration.[9] Determine the lowest effective temperature for the reaction. It is better to run the reaction for a longer time at a moderate temperature (e.g., 80 °C) than for a shorter time at a very high temperature (e.g., 120 °C).

  • Use More Stabilizing Ligands: Bidentate ligands like XantPhos can sometimes offer greater stability against decomposition than monodentate ligands by creating a more stable chelate complex with the palladium.[23]

  • Increase Catalyst Loading: While not an ideal solution from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite ongoing decomposition.[2]

Table 1: Comparison of Ligand Classes for Pyridine Cross-Coupling
Ligand ClassExample(s)Key Features & RationaleBest For...
Biaryl Monophosphines SPhos, XPhos, RuPhosBulky and electron-rich; sterically hinders pyridine coordination and accelerates catalytic turnover.Overcoming catalyst poisoning; general high reactivity for challenging substrates.[9][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors; form very stable bonds to Pd, preventing decomposition.High-temperature reactions or when catalyst stability is the primary concern.[9]
Bidentate Phosphines XantPhos, dppfForm stable chelate complexes; can prevent ligand dissociation and subsequent catalyst decomposition.[23][24]Improving catalyst lifetime; sometimes used to control selectivity.
Trialkylphosphines P(t-Bu)₃Strongly electron-donating and sterically demanding; highly active but can be air-sensitive.Accelerating slow oxidative additions.[20]
Issue 3: Significant Formation of Side Products

The desired product is formed, but the reaction mixture is contaminated with significant amounts of homocoupled starting materials or dehalogenated pyridine.

Possible Cause A: Homocoupling of the Coupling Partner

This is especially common in Suzuki reactions where the boronic acid couples with itself.

Troubleshooting Steps:

  • Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can mediate this side reaction.[2][25] Ensure the reaction mixture is thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst like Pd(OAc)₂ requires an initial reduction step to form the active Pd(0). This reduction process can sometimes favor homocoupling.[25] Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms Pd(0) can minimize this.[2]

Possible Cause B: Protodeboronation (Suzuki Reactions)

The boronic acid C-B bond is cleaved and replaced with a C-H bond from water or other protic sources before it can transmetalate to the palladium.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[2] Traces of water can significantly increase the rate of protodeboronation.[13]

  • Optimize the Base: Weakly coordinating, non-aqueous bases like K₃PO₄ or CsF are often preferred over aqueous bases like Na₂CO₃ to minimize this side reaction.[2][13]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[13]

Table 2: Quick Troubleshooting Summary
SymptomPossible CauseRecommended Action(s)
No Reaction Catalyst PoisoningUse bulky, electron-rich ligands (e.g., Buchwald-type).
Inefficient Oxidative AdditionIncrease temperature moderately; ensure inert atmosphere.
Reaction Stalls Catalyst Decomposition (Pd Black)Lower reaction temperature; use stabilizing ligands (e.g., XantPhos).
Poor Selectivity Suboptimal Ligand/ConditionsScreen different ligand types; carefully control stoichiometry.
Side Products Homocoupling / ProtodeboronationEnsure rigorous degassing; use anhydrous conditions and a non-aqueous base.

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Selective C2 Mono-Arylation (Suzuki-Miyaura)

This protocol is a starting point and should be optimized for each specific arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (4 mol%).

  • Vial Sealing: Seal the vial with a screw cap containing a PTFE septum.

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe. Subject the reaction mixture to three freeze-pump-thaw cycles (see Protocol 2 ).

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

This method is superior to simply bubbling inert gas through the solvent for removing dissolved oxygen.

  • Freeze: Place the sealed reaction vial containing the liquid reaction mixture into a bath of liquid nitrogen. Allow the contents to freeze completely solid.

  • Pump: Connect the vial to a high-vacuum line and evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.

  • Thaw: Close the connection to the vacuum line and remove the vial from the liquid nitrogen bath. Allow the contents to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it thaws; this is the dissolved gas being removed.

  • Repeat: Repeat this entire three-step cycle at least two more times to ensure a truly inert atmosphere. After the final thaw, backfill the vial with an inert gas.

Diagrams and Workflows

// Deactivation links edge [color="#EA4335", style=bold, arrowhead=normal]; Pd0 -> Poisoned [label=" Catalyst\n Poisoning"]; Pd0 -> Pd_Black [label=" Agglomeration"];

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; OA_Complex -> p1 [style=invis]; p1 -> Trans_Complex [style=invis]; } DOT Caption: The catalytic cycle and key deactivation pathways.

Troubleshooting_Workflow

Ligand_Properties

References

  • Benchchem. (2025).
  • White Rose Research Online. (n.d.).
  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF.
  • Benchchem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • DSpace@MIT. (n.d.).
  • Benchchem. (2025).
  • ACS Catalysis. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Journal of the American Chemical Society. (2021).
  • University of Groningen research portal. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry – A European Journal. (2015).
  • Wikipedia. (n.d.).
  • Angewandte Chemie International Edition. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Journal of the American Chemical Society. (2021).
  • Journal of the American Chemical Society. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • White Rose Research Online. (2021).
  • University of Victoria. (2013).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ACS Catalysis. (n.d.).

Sources

Technical Support Center: Improving Regioselectivity in Substitution Reactions of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromo-6-methoxypyridine. This versatile building block is crucial in medicinal chemistry and materials science, yet its difunctional nature presents a significant challenge: controlling regioselectivity during substitution reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of selective functionalization at the C2 versus the C3 position. Here, we provide troubleshooting advice, mechanistic insights, and field-proven protocols in a direct question-and-answer format to help you achieve your synthetic goals.

Part 1: Fundamental Principles of Regioselectivity

Before troubleshooting specific reactions, it's essential to understand the inherent electronic and steric properties of the substrate. The reaction outcome is a delicate balance between these competing factors.

Q1: What are the key electronic and steric factors governing reactivity at the C2 and C3 positions of this compound?

A1: The regiochemical outcome of substitution reactions on this compound is dictated by a complex interplay of three primary factors:

  • Pyridine Ring Electronics: The pyridine nitrogen is highly electronegative, exerting a strong electron-withdrawing effect (inductive and mesomeric). This makes the entire ring electron-deficient and activates it for nucleophilic attack or metalation, particularly at the α (C2, C6) and γ (C4) positions.[1] In nucleophilic aromatic substitution (SNAr), attack at the C2 position allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized by delocalization onto the electronegative nitrogen atom, a stabilizing effect not possible with attack at C3.[1]

  • Methoxy Group Effects: The C6-methoxy group is an electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group (EWG) through induction (-I effect). Its primary influence is donating electron density into the ring, which can partially counteract the nitrogen's pull. More importantly, it is a powerful Directing Metalation Group (DMG) , capable of chelating with organolithium reagents to direct deprotonation at the adjacent C5 position.[2][3]

  • Steric Hindrance: The bromine atom at C2 is flanked by the pyridine nitrogen and the C3-bromine. The bromine at C3 is positioned between the C2-bromine and the C4-hydrogen. The steric environment is further influenced by the C6-methoxy group, which can impact the approach of bulky reagents, particularly at the C5 and C2 positions. This is a critical factor in transition-metal-catalyzed reactions where bulky phosphine ligands are employed.

Regioselectivity_Factors sub This compound C2_Node C2 Position Favored by: - Electronic pull from N (SNAr) - Proximity to N (some couplings) sub->C2_Node Substitution at C2 C3_Node C3 Position Favored by: - Less steric hindrance - Different electronic environment sub->C3_Node Substitution at C3 Electronic_Factors Electronic Effects - N atom (EWG) - OMe group (+R, -I) Electronic_Factors->sub Steric_Factors Steric Effects - Bromine bulk - Methoxy group bulk - Reagent/Ligand size Steric_Factors->sub

Caption: Competing factors in this compound substitution.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are staples for C-C, C-N, and C-C (alkyne) bond formation. However, achieving selectivity between the two C-Br bonds is a common hurdle.

Q2: I am performing a Suzuki coupling and getting a mixture of C2 and C3 substituted products. How can I favor substitution at the C2 position?

A2: Selective Suzuki coupling at the C2 position is challenging but achievable. The C2-Br bond is often more reactive towards oxidative addition due to its proximity to the electron-withdrawing nitrogen. To enhance this intrinsic reactivity:

  • Choice of Catalyst and Ligand: Use less sterically demanding ligands. Small, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can favor approach at the more electronically activated C2 position. A common catalyst system like Pd(PPh₃)₄ can sometimes provide C2 selectivity.

  • Base and Solvent: The choice of base and solvent can subtly influence selectivity. A weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent system (e.g., Dioxane/H₂O) is a good starting point.

  • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can amplify the small energetic differences between the two competing oxidative addition transition states, often favoring the more electronically activated C2 site.

Q3: My Buchwald-Hartwig amination is not selective. What ligands and conditions should I screen to improve C3 selectivity?

A3: Achieving C3 selectivity in Buchwald-Hartwig aminations often requires overriding the electronic preference for the C2 position by maximizing steric effects. The C3 position is less sterically encumbered.

  • Bulky Ligands: This is the most critical parameter. Employing bulky biarylphosphine ligands is key. Ligands like XPhos, SPhos, or RuPhos dramatically increase the steric footprint of the palladium catalyst. This bulk disfavors oxidative addition at the more crowded C2 position, forcing the catalyst to react at C3.[4][5]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos-Pd-G3) ensures the formation of a consistent, monoligated Pd(0) species, which is crucial for achieving high selectivity.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard. The base's primary role is to deprotonate the amine, and its direct impact on regioselectivity is often secondary to the ligand choice.[6]

Table 1: Representative Conditions for Selective Cross-Coupling

Reaction TypeTarget PositionCatalyst/LigandBaseSolventTemperature (°C)Typical Selectivity (C2:C3)
Suzuki CouplingC2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100Favors C2
Suzuki CouplingC3Pd₂(dba)₃ / XPhosK₃PO₄Toluene100Favors C3
Buchwald-HartwigC3XPhos-Pd-G3NaOt-But-BuOH80Highly C3 selective
SonogashiraC2Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-50Generally favors C2

Q4: I need to perform a Sonogashira coupling. Which position is generally more reactive?

A4: For Sonogashira couplings, the C2 position is typically more reactive.[7][8] The mechanism involves oxidative addition of palladium to the C-Br bond, which, as noted, is electronically favored at C2. Standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or DIPEA) will usually yield the C2-alkynylated product preferentially.[9] Achieving high selectivity for the C3 position is difficult and may require extensive screening of ligands and conditions, likely involving bulky phosphines to introduce steric bias.

Troubleshooting_Workflow Start Poor Regioselectivity in Pd Cross-Coupling Target_C2 Goal: C2 Substitution Start->Target_C2 Target_C3 Goal: C3 Substitution Start->Target_C3 Action_C2 Action: - Use smaller ligands (e.g., PPh₃) - Lower reaction temperature - Weaker base (K₂CO₃) Target_C2->Action_C2 Action_C3 Action: - Use bulky ligands (e.g., XPhos) - Use well-defined precatalyst - Strong base (NaOtBu) Target_C3->Action_C3 Result Improved Selectivity? Action_C2->Result Action_C3->Result

Caption: Troubleshooting workflow for palladium cross-coupling reactions.

Part 3: Controlling Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are governed almost entirely by the electronic properties of the pyridine ring.

Q5: I am attempting an SNAr reaction with sodium methoxide. Why is the reaction exclusively favoring the C2 position?

A5: This outcome is expected and is a direct consequence of the reaction mechanism. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[10]

  • Attack at C2: When the nucleophile attacks the C2 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is highly favorable.

  • Attack at C3: When attack occurs at C3, the negative charge is delocalized only onto other carbon atoms within the ring. There is no resonance structure that places the charge on the nitrogen.

Because the intermediate formed from C2 attack is significantly more stable, the activation energy for this pathway is much lower, leading to exclusive or near-exclusive formation of the C2-substituted product.[1]

SNAr_Mechanism sub This compound C2_attack C2_attack sub->C2_attack Attack at C2 C3_attack C3_attack sub->C3_attack Attack at C3 nuc Nu:⁻ C2_intermediate [Meisenheimer Complex] Charge on N (via resonance) (FAVORED) C2_attack->C2_intermediate Forms Stable Intermediate C3_intermediate [Meisenheimer Complex] No charge on N (DISFAVORED) C3_attack->C3_intermediate Forms Less Stable Intermediate Product_C2 C2-Substituted Product C2_intermediate->Product_C2 Loss of Br⁻

Caption: SNAr reaction pathway favoring C2 substitution.

Q6: Can I force an SNAr reaction to occur at the C3 position?

A6: It is exceptionally difficult to achieve C3 substitution via a standard SNAr mechanism due to the electronic factors described above. This pathway is kinetically and thermodynamically disfavored. To functionalize the C3 position with a nucleophile, you must change the reaction type. The most effective strategy is to use a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or an etherification variant) with conditions designed to favor the C3 position sterically, as detailed in the previous section.

Part 4: Detailed Experimental Protocols

The following protocols are provided as validated starting points for achieving regioselective substitution. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Selective Suzuki Coupling at the C3-Position

This protocol is designed to favor substitution at the less sterically hindered C3 position by using a bulky ligand.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.05 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • Anhydrous Toluene

    • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to form the catalyst solution.

    • Add the catalyst solution to the Schlenk flask containing the solids.

    • Add the remaining volume of anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting pyridine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the C3-arylated product.

References

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

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Technical Support Center: Column Chromatography Techniques for Purifying 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,3-Dibromo-6-methoxypyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally similar halogenated pyridine derivatives.

The purification of pyridine-based compounds by column chromatography is a notoriously challenging task.[1][2] The basic nitrogen atom in the pyridine ring can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[3][4] This interaction can lead to a host of problems, including significant peak tailing, irreversible adsorption of the product onto the stationary phase, and even acid-catalyzed degradation of sensitive molecules.[4][5]

This guide provides a structured, experience-driven approach to overcoming these obstacles. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides and detailed, validated protocols. Our goal is to equip you with the knowledge not just to follow steps, but to understand the underlying chemical principles and make informed decisions to achieve optimal purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when purifying this compound.

Q1: What is the best stationary phase for purifying this compound? A1: For most applications, standard silica gel (60 Å, 230-400 mesh) remains the stationary phase of choice due to its versatility and resolving power.[4] However, because this compound is a basic pyridine derivative, its interaction with acidic silanol groups on the silica surface is a primary concern. If you observe significant peak tailing or low recovery, you should consider:

  • Deactivated Silica Gel: Neutralizing the acidic sites on silica gel is a highly effective strategy. This can be achieved by pre-treating the silica gel or, more commonly, by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase.[4][6]

  • Alumina (Neutral or Basic): For particularly acid-sensitive compounds, switching to neutral or basic alumina can be an excellent alternative to silica gel.[4][7]

Q2: How do I choose the right mobile phase (eluent)? A2: The selection of an appropriate mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[8][9] The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[4][7] This range typically provides the best separation from impurities during column chromatography.

  • Starting Point: Begin with a binary mixture of a non-polar solvent and a moderately polar solvent. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][6]

  • Polarity Adjustment: If the Rƒ is too low (spot doesn't move far), increase the proportion of the more polar solvent. If the Rƒ is too high (spot moves too far), increase the proportion of the non-polar solvent.

Q3: My compound is streaking badly on the TLC plate. What should I do? A3: Streaking or "tailing" on a TLC plate is a strong indicator that you will face similar problems on the column. This is almost always due to the interaction between the basic pyridine nitrogen and acidic silica.[4] To resolve this, add 0.5-1% triethylamine (TEA) to your pre-prepared TLC eluent mixture. Re-run the TLC with this modified eluent. You should observe a more compact, well-defined spot. The same percentage of TEA should then be used in the mobile phase for your column.

Q4: Should I use wet or dry loading for my sample? A4: The choice depends on your sample's solubility in the initial mobile phase.

  • Wet Loading: This is the preferred method if your crude product dissolves easily in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). It involves dissolving the sample and carefully pipetting it directly onto the top of the column bed.[10]

  • Dry Loading: Use this method if your product has poor solubility in the mobile phase.[10] It involves pre-adsorbing your sample onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM, acetone), adding silica, and evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents dissolution issues on the column and often leads to sharper bands.

Q5: How can I tell if my compound is degrading on the column? A5: Degradation can be identified by careful TLC analysis of the collected fractions. After running the column, spot your starting crude material, the pooled pure fractions, and any fractions containing impurities on the same TLC plate. If you see new spots in the eluted fractions that were not present in your crude material, your compound is likely degrading on the silica.[10] A 2D TLC of the crude material can also help determine if the compound is stable on silica before you even run the column.[10]

Section 2: In-Depth Troubleshooting Guide

This guide addresses more complex issues in a question-and-answer format, providing detailed explanations and solutions.

Issue: Poor or No Separation

Q: My product and a key impurity are eluting together (co-eluting). How can I improve the resolution? A: Co-elution occurs when the mobile phase is not selective enough to differentiate between your product and the impurity. Here is a systematic approach to improving separation:

  • Re-optimize the Mobile Phase: A single-solvent system often lacks the selectivity needed for difficult separations.

    • Try Different Solvent Systems: If you are using Hexane/Ethyl Acetate, try a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone.[6] Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.[11]

    • Use a Ternary System: Adding a third solvent in a small percentage can dramatically alter selectivity. For example, adding 1-2% methanol or acetonitrile to a dichloromethane eluent can be effective.

  • Decrease the Elution Speed: Slower is often better for difficult separations.

    • Reduce Flow Rate: If using flash chromatography, reduce the pressure to decrease the flow rate.[10] For gravity columns, this is the default. A slower flow rate allows for more equilibration events between the mobile and stationary phases, leading to better resolution.

    • Use Finer Silica: Switching to a smaller particle size silica gel (if available) increases the surface area and improves separation efficiency, though it will also increase the required pressure for flash chromatography.

  • Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind. This technique is highly effective for separating compounds with a wide range of polarities.

ParameterRecommendation for Improved ResolutionRationale
Mobile Phase Test alternative solvent systems (e.g., DCM/MeOH, Toluene/Acetone).Different solvent classes offer different selectivities for compound separation.[11]
Flow Rate Decrease the flow rate (lower pressure in flash chromatography).Allows for more equilibrium exchanges between stationary and mobile phases, enhancing separation.
Elution Mode Switch from isocratic to gradient elution.Effectively separates compounds with different polarities by progressively increasing solvent strength.[12]
Column Dimensions Use a longer, narrower column.Increases the number of theoretical plates, providing more opportunities for separation.
Issue: Compound Degradation on the Column

Q: I've confirmed my product is decomposing on the column. What are the causes and how can I prevent this? A: The primary cause of degradation for a compound like this compound on a silica gel column is the acidic nature of the stationary phase.[4][5] The methoxy group, in particular, could be susceptible to acid-catalyzed hydrolysis or other reactions.

Solutions:

  • Neutralize the Stationary Phase: This is the most effective solution.

    • Add Triethylamine (TEA) to the Eluent: As mentioned in the FAQs, adding 0.5-1% TEA to the mobile phase will neutralize the acidic silanol sites and create a slightly basic environment, protecting your compound.[4]

    • Pre-treat the Column: Before loading your sample, you can flush the packed column with your mobile phase containing 1% TEA. This ensures the entire stationary bed is neutralized.

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[7] You will need to re-develop your mobile phase system using TLC with alumina plates.

    • Reversed-Phase (C18) Silica: For more polar pyridine derivatives, reversed-phase chromatography can be a powerful alternative.[13] Here, the stationary phase is non-polar (C18 chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Issue: Peak Tailing and Irreversible Adsorption

Q: My product is eluting with a significant tail, and my overall yield is very low. What is causing this and how can I fix it? A: This is a classic symptom of strong acid-base interactions between the basic nitrogen of your pyridine product and the acidic silanol groups on the silica surface.[3] Some of your product sticks too strongly, eluting very slowly (tailing), while some may bind irreversibly, resulting in low yield.

Solutions:

  • Use a Basic Modifier: The most direct solution is to add a competing base to the mobile phase.

    • Triethylamine (0.5-1%): This is the industry standard. TEA is volatile and can be easily removed under vacuum. It will occupy the acidic sites on the silica, preventing your product from binding too strongly and resulting in sharper peaks and improved recovery.[4]

    • Pyridine (0.5-1%): In some cases, adding a small amount of pyridine itself can be effective, but care must be taken during fraction analysis and solvent removal.

  • Increase Mobile Phase Polarity: Sometimes, a more polar solvent (like methanol) is better at disrupting the strong interactions between your compound and the silica gel. However, this may also elute impurities, so it must be balanced with selectivity.

  • Do Not Overload the Column: Applying too much sample can saturate the accessible surface of the silica gel, exacerbating tailing. As a rule of thumb, use a silica gel mass that is at least 30-50 times the mass of your crude sample.

Section 3: Standardized Protocols

Protocol 1: Developing an Optimal Mobile Phase using TLC
  • Prepare Sample: Dissolve a tiny amount of your crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate in a small vial.[14]

  • Prepare Eluents: In separate vials, prepare small quantities of different solvent mixtures. Good starting points are Hexane:Ethyl Acetate (9:1, 8:2, 7:3) and DCM:Methanol (99:1, 98:2).

  • Spot the TLC Plate: Use a capillary tube to spot your dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[14]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Iterate:

    • Calculate the Rƒ for your product spot (Rƒ = distance spot traveled / distance solvent traveled).

    • The ideal Rƒ is ~0.3. Adjust the polarity of your eluent system until you achieve this.

    • If spots are streaking, add 0.5% TEA to the optimal eluent and re-run the TLC.[4]

Protocol 2: Column Preparation and Slurry Packing
  • Column Setup: Secure a glass column of appropriate size vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (~1 cm).[4]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g of silica for 1g of crude product). Add your initial, least polar mobile phase and stir to create a uniform slurry with no clumps.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock and allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more solvent as needed, never letting the solvent level drop below the top of the silica bed.[10]

  • Finalize Packing: Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during sample and solvent addition.[4] Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Section 4: Visual Workflows

Diagram 1: Mobile Phase Selection Workflow

This diagram outlines the logical steps for selecting and optimizing a mobile phase for the purification of this compound.

Mobile_Phase_Selection Start Start: Crude Product TLC_Initial Run TLC with Hexane:EtOAc (8:2) Start->TLC_Initial Check_Rf Is Rf between 0.2 and 0.4? TLC_Initial->Check_Rf Check_Streak Is there streaking? Check_Rf->Check_Streak Yes Increase_Polarity Increase Polarity (e.g., Hex:EtOAc 6:4) Check_Rf->Increase_Polarity No (Rf < 0.2) Decrease_Polarity Decrease Polarity (e.g., Hex:EtOAc 9:1) Check_Rf->Decrease_Polarity No (Rf > 0.4) Add_TEA Add 0.5% TEA to Eluent Check_Streak->Add_TEA Yes Optimized_System Optimized System Ready for Column Check_Streak->Optimized_System No Increase_Polarity->TLC_Initial Decrease_Polarity->TLC_Initial Add_TEA->Optimized_System

Caption: Workflow for mobile phase selection and optimization.

Diagram 2: Troubleshooting Poor Separation

This decision tree guides the user through steps to take when facing co-elution or poor separation of the target compound.

Troubleshooting_Separation Problem Problem: Poor Separation / Co-elution Change_Solvent Change Solvent System (e.g., DCM/MeOH) Problem->Change_Solvent Run_TLC Run TLC with new system Change_Solvent->Run_TLC Check_Separation Is separation improved? Run_TLC->Check_Separation Use_Gradient Implement Gradient Elution Check_Separation->Use_Gradient No Success Proceed with Optimized Method Check_Separation->Success Yes Slow_Flow Decrease Flow Rate Use_Gradient->Slow_Flow Still poor? Slow_Flow->Success

Caption: Decision tree for troubleshooting poor separation.

References

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Achmem. (n.d.). This compound. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. [Link]

  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]

  • Reddit. (2013). The most hated method of purification: column chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?[Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]

Sources

Impact of solvent and base on the outcome of 2,3-Dibromo-6-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2,3-Dibromo-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. The following troubleshooting guides and FAQs address specific issues you may encounter, with a focus on how the choice of solvent and base critically dictates the reaction outcome.

Understanding the Reactivity of this compound

This compound is a valuable intermediate due to its two distinct bromine atoms, which can be selectively functionalized. The pyridine nitrogen, the electron-donating methoxy group at C6, and the electronic properties of the bromine atoms at C2 and C3 create a nuanced reactivity profile. Understanding these electronic effects is paramount to predicting and controlling reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by common reaction classes performed on this compound.

Category 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are common for displacing halides on electron-deficient rings. The pyridine ring itself makes the system susceptible to this type of reaction.

Question: I am performing an SNAr reaction with an amine nucleophile. Which bromine is more likely to be substituted, and why?

Answer: The bromine at the 2-position is significantly more reactive towards nucleophilic aromatic substitution. The reactivity in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex, where a negative charge develops on the aromatic ring.[1]

  • Electronic Justification: The pyridine nitrogen atom is electron-withdrawing and can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the C2 (or C6) position. The C3 position does not benefit from this direct resonance stabilization.

  • Solvent and Base Role: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is typically used to deprotonate the amine or alcohol nucleophile in situ or to act as an acid scavenger. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[1][2] Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3][4]

Lithiation_Troubleshooting start Low Yield in Lithiation? q1 Is Temperature strictly at -78°C? start->q1 q2 Is n-BuLi freshly titrated? q1->q2 Yes sol1 Maintain cold bath; add reagents slowly sub-surface. q1->sol1 No q3 Is the solvent truly anhydrous? q2->q3 Yes sol2 Titrate n-BuLi or use a new bottle. q2->sol2 No sol3 Use freshly distilled anhydrous THF. q3->sol3 No end_node Improved Yield q3->end_node Yes sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting workflow for lithiation reactions.

Category 3: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.

Question: In a Suzuki-Miyaura coupling, which bromine reacts first, and how does the choice of base and ligand affect this?

Answer: In palladium-catalyzed cross-coupling reactions, the C2-Br bond is generally more reactive than the C3-Br bond. This is due to the C2 position being more electron-deficient, which facilitates the initial oxidative addition step of the catalytic cycle. [5]

  • Controlling Monosubstitution: To achieve selective monosubstitution at the C2 position, use a slight excess (1.1-1.2 equivalents) of the boronic acid or ester.

  • Role of Base: The base is crucial for activating the boronic acid in the transmetalation step. [6] * Inorganic bases (K₂CO₃, Na₂CO₃, Cs₂CO₃) are commonly used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). [7] * Potassium phosphate (K₃PO₄) is a stronger base often used in non-aqueous systems and can be effective for less reactive boronic acids.

  • Role of Ligand: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

    • For simple arylboronic acids, Pd(PPh₃)₄ is a reliable catalyst. [7] * For more challenging or sterically hindered substrates, using a more electron-rich and bulky biarylphosphine ligand like SPhos or XPhos with a Pd₂(dba)₃ precatalyst can significantly improve yields and reaction rates. [7][8]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)L₂-Br) pd0->pd2_add + Ar-Br pd2_trans Transmetalation (Ar-Pd(II)L₂-Ar') pd2_add->pd2_trans + [Ar'B(OH)₃]⁻ pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arbr Ar-Br boronic Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [7]

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The total volume should be sufficient to make an approximately 0.1 M solution with respect to the starting pyridine.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-3-bromo-6-methoxypyridine product.

Protocol 2: Regioselective Lithiation and Quench at the C3-Position

This protocol provides a general method for halogen-metal exchange at the 3-position followed by trapping with an electrophile. Extreme care must be taken due to the pyrophoric nature of n-BuLi.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF) (1.5 equiv)

  • Schlenk flask, syringes, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • Reaction Setup: Add this compound to an oven-dried Schlenk flask. Seal and purge with argon. Add anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Quenching: Slowly add the electrophile (e.g., DMF) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research.
  • Bioorganic & Medicinal Chemistry. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Cymit Química S.L. (n.d.). CAS 135795-46-9: 3-AMINO-2-BROMO-6-METHOXYPYRIDINE.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
  • ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.
  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-bromo-6-methoxypyridine | 135795-46-9.
  • BenchChem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Alfa Chemistry. (n.d.). CAS 135795-46-9 3-Amino-2-bromo-6-methoxypyridine.
  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
  • Royal Society of Chemistry. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions of Dibromomethoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methoxy-Substituted Pyridines

In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of a methoxy group (-OCH₃) onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making methoxypyridines highly sought-after building blocks. However, the selective functionalization of these scaffolds, particularly when bearing multiple reactive sites, presents a significant synthetic challenge. Dibromomethoxypyridine isomers are versatile starting materials, yet their utility is entirely dependent on the ability to control the regioselectivity of subsequent cross-coupling reactions.

This guide provides a comparative analysis of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—across key dibromomethoxypyridine isomers. We will delve into the mechanistic principles governing regioselectivity, present comparative experimental data, and provide robust protocols to empower researchers to strategically and predictably functionalize these valuable heterocyclic scaffolds.

Mechanistic Insights: Predicting Regioselectivity in Dihalopyridine Systems

The central challenge in the cross-coupling of dibromomethoxypyridine isomers is controlling which of the two carbon-bromine (C-Br) bonds reacts preferentially. This regioselectivity is not random; it is governed by a combination of electronic and steric factors that influence the rate-determining oxidative addition step of the palladium catalytic cycle.

Key Principles of Reactivity:

  • Electronic Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a dipole moment that renders the carbon atoms at the α-positions (C2 and C6) more electrophilic (electron-poor) than those at the β (C3, C5) and γ (C4) positions. This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond, making α-halides inherently more reactive.[1]

  • Influence of the Methoxy Group: The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Its position on the ring can either enhance or counteract the effect of the ring nitrogen.

    • When positioned ortho or para to a C-Br bond (e.g., a C6-methoxy group relative to a C2-Br bond), its electron-donating effect can decrease the electrophilicity of that carbon, potentially reducing its reactivity.

    • Conversely, its presence can increase the electron density on the palladium catalyst's ligands, which can, in some cases, accelerate the oxidative addition step.

  • Steric Hindrance: Bulky substituents adjacent to a C-Br bond can sterically hinder the approach of the palladium catalyst, slowing the rate of oxidative addition at that site. This is a critical consideration when choosing ligands for the catalyst system.

The interplay of these effects determines the intrinsic reactivity hierarchy of the C-Br bonds in a given isomer.

Caption: Factors governing the regioselectivity of cross-coupling reactions.

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction and, critically, the catalytic system, allows for the exploitation of the subtle differences in reactivity between the C-Br bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester.[2] The regioselectivity in dibromopyridines is highly dependent on the catalyst and ligands.

General Observations:

  • Default Reactivity: In many systems without strong directing groups or specialized catalysts, the C-Br bond at a position α to the ring nitrogen (C2 or C6) is preferentially coupled due to its higher electrophilicity.[3]

  • Ligand and Catalyst Control: For substrates like 2,4-dibromopyridine, the selectivity can be switched. Traditional catalysts like Pd(PPh₃)₄ often favor the C2 position, whereas catalyst systems with a lower phosphine-to-palladium ratio or certain multinuclear palladium clusters can favor the C4 position.[3]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Substrate IsomerCoupling PositionCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference / Notes
3,5-Dibromo-2-methoxypyridine C5Pd(PPh₃)₄K₂CO₃Toluene/H₂O80~70-80Selective mono-coupling at C5 is expected due to the activating effect of the ortho-methoxy group on the C2-position being countered by potential chelation/steric effects, making the C5 position more accessible. Data is extrapolated from protocols for 3-bromo-5-methoxypyridine.[4]
2,6-Dibromo-3-methoxypyridine C6Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90~75-85The C6 position is generally more reactive than C2 due to reduced steric hindrance from the C3-methoxy group. Selective mono-arylation is achievable.
2,4-Dibromo-6-methoxypyridine C2Pd(PPh₃)₄K₃PO₄DME/H₂O85~80-90The C2 position is strongly activated by the adjacent nitrogen and less sterically hindered than C6 (flanked by the methoxy group), leading to high selectivity. Based on data for analogous 2,4-dibromopyridines.[3]
2,4-Dibromo-6-methoxypyridine C4Pd(OAc)₂ / IPrK₂CO₃Dioxane/H₂ORT~60-70Use of bulky N-heterocyclic carbene (NHC) ligands can invert selectivity to favor the C4 position, a strategy proven effective for dichloropyridines.

Note: Yields are representative and can vary based on the specific boronic acid used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[5] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds.

General Observations:

  • Reactivity Order: The reactivity of C-X bonds in Sonogashira coupling follows the general trend: C-I > C-Br > C-Cl.

  • Site-Selectivity: Similar to Suzuki coupling, the α-positions (C2, C6) are generally the most reactive sites on the pyridine ring. Catalyst and ligand choice can be used to control selectivity in di- or poly-halogenated systems.[6]

Table 2: Comparative Data for Sonogashira Coupling

Substrate IsomerCoupling PositionCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference / Notes
3,5-Dibromo-2-methoxypyridine C5PdCl₂(PPh₃)₂ / CuIEt₃NTHF60~80-90The C5 position is predicted to be more reactive, analogous to Suzuki coupling, allowing for selective mono-alkynylation.
2,6-Dibromo-3-methoxypyridine C6Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRT~85-95High selectivity for the less sterically hindered C6 position is expected, enabling efficient mono-alkynylation. Based on protocols for 6-bromo-3-fluoro-2-cyanopyridine.[7]
2,4-Dibromo-6-methoxypyridine C2Pd(PPh₃)₄ / CuIEt₃NDMF100~70-80The electronically activated and sterically accessible C2 position is the preferred site for mono-coupling. Based on protocols for 2-amino-3-bromopyridines.[8]

Note: Yields are representative and can vary based on the specific terminal alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[9] This reaction is crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.

General Observations:

  • High Selectivity for α-Positions: In dihalopyridine systems, Buchwald-Hartwig amination often shows very high regioselectivity for the C-Br bond positioned alpha to the ring nitrogen.[10]

  • Ligand Importance: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for achieving high yields, especially with less reactive aryl halides or sterically hindered amines.[11]

Table 3: Comparative Data for Buchwald-Hartwig Amination

Substrate IsomerCoupling PositionCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference / Notes
3,5-Dibromo-2-methoxypyridine C5Pd₂(dba)₃ / XPhosNaOt-BuToluene100~75-85While the C2 position is electronically activated, amination at C5 is often favored to avoid potential steric clash with the C2-methoxy group. Based on protocols for 3-bromo-5-methoxypyridine.[12]
2,6-Dibromo-3-methoxypyridine C2 or C6Pd(OAc)₂ / SPhosCs₂CO₃THF110~80-90Both positions are activated. Selectivity may be modest, but mono-amination is generally high-yielding. The C6 position may be slightly favored due to less steric hindrance.
2,4-Dibromo-6-methoxypyridine C2Pd₂(dba)₃ / BINAPNaOt-BuToluene80>90Extremely high selectivity for the C2 position is expected due to the strong electronic activation from the adjacent nitrogen. Based on protocols for 2-bromopyridines.[11][13]

Note: Yields are representative and can vary based on the specific amine coupling partner.

Detailed Experimental Protocols

The following protocols are representative procedures that serve as excellent starting points for optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-methoxypyridine

This protocol targets the selective arylation at the C5 position.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromo-2-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (to achieve a 0.2 M concentration with respect to the pyridine substrate) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-methoxypyridine product.

Protocol 2: Regioselective Sonogashira Coupling of 2,6-Dibromo-3-methoxypyridine

This protocol targets the selective alkynylation at the C6 position.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromo-3-methoxypyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and copper(I) iodide (CuI) (10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add a degassed 2:1 mixture of THF:Triethylamine (Et₃N) via syringe. Then, add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is often rapid and can be monitored by TLC for the consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-6-bromo-3-methoxypyridine product.

Protocol 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-6-methoxypyridine

This protocol targets the highly selective amination at the C2 position.

  • Reaction Setup: In a glovebox or under a strong flow of argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), (±)-BINAP (4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 2,4-dibromo-6-methoxypyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the flask. If outside a glovebox, evacuate and backfill with argon. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours until the starting bromide is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to afford the desired 2-amino-4-bromo-6-methoxypyridine.[11]

Conclusion and Future Outlook

The selective functionalization of dibromomethoxypyridine isomers is a highly achievable goal through the strategic application of modern cross-coupling chemistry. By understanding the fundamental electronic and steric properties of the pyridine ring, researchers can select the appropriate catalytic system to direct bond formation to the desired position with high fidelity. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer a powerful and distinct method for building molecular complexity from these versatile scaffolds. While α-functionalization is often the default pathway, emerging research continues to provide new ligands and catalyst systems that can override these innate preferences, opening up previously inaccessible chemical space. The continued development of catalyst-controlled regioselective methods will further empower chemists to synthesize novel methoxypyridine derivatives for applications across the chemical sciences.

References

  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Manifold. Retrieved from [Link]

  • Deng, H., & Engle, K. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9395–9407. Retrieved from [Link]

  • Cid, M. B., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(49), 11215-11223. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Retrieved from [Link]

  • Beaudry, C. M. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11757-11764. Retrieved from [Link]

  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Spiteri, C., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(2), 759-766. Retrieved from [Link]

  • Langer, P., et al. (2010). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Synlett, 2010(18), 2739-2742. Retrieved from [Link]

  • Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Retrieved from [Link]

  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bepls. (2023). Novel synthesis and antimicrobial screening of 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl). Bulletin of environment, pharmacology and life sciences. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2017). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 73(34), 5151-5159. Retrieved from [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Langer, P., et al. (2010). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Retrieved from [Link]

  • Ghaffari, B., et al. (2019). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8567-8570. Retrieved from [Link]

  • Cernak, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3127. Retrieved from [Link]

  • Willis, M. C. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 44(21), 3325-3330. Retrieved from [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Dimensions. Retrieved from [Link]

  • ChemInform. (2010). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Retrieved from [Link]

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The Biological Versatility of 2,3-Disubstituted 6-Methoxypyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The substituted pyridine core, a privileged structure in medicinal chemistry, consistently provides a fertile ground for the discovery of new therapeutic agents. Among these, compounds derived from 2,3-Dibromo-6-methoxypyridine stand out as a versatile platform for the synthesis of a diverse array of bioactive molecules. The strategic placement of two bromine atoms at the 2 and 3 positions, coupled with a methoxy group at the 6 position, offers a unique combination of reactivity and electronic properties, enabling the generation of libraries of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the this compound framework. We will explore the causality behind experimental designs, present objective performance data, and provide detailed protocols to support further research and development.

The Synthetic Potential: A Gateway to Diverse Functionality

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the one at the 3-position. This chemoselectivity allows for a stepwise and controlled functionalization of the pyridine ring, a critical aspect in the rational design of drug candidates.

Key reactions such as the Suzuki-Miyaura and Sonogashira couplings are instrumental in introducing aryl, heteroaryl, and alkynyl moieties at the 2- and 3-positions. This derivatization is crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profiles of the resulting compounds.

Below is a conceptual workflow illustrating the synthetic diversification of the this compound core.

G A This compound B Selective Reaction at C2 (e.g., Suzuki Coupling) A->B Pd Catalyst, Arylboronic Acid D 2-Aryl-3-bromo-6-methoxypyridine B->D C Reaction at C3 (e.g., Sonogashira Coupling) E 2-Aryl-3-alkynyl-6-methoxypyridine C->E D->C Pd Catalyst, Terminal Alkyne F Further Functionalization / Cyclization E->F Various Reagents G Biologically Active Compounds F->G

Caption: Synthetic diversification of this compound.

Neuroprotective Agents: A Beacon of Hope for Neurodegenerative Diseases

The 6-methoxypyridine scaffold has emerged as a promising pharmacophore in the development of neuroprotective agents. A notable example is the aminopropyl carbazole, (-)-P7C3-S243 , which incorporates a 6-methoxypyridin-2-amine moiety and has demonstrated significant neuroprotective effects.[1][2] This compound protects both developing neurons in hippocampal neurogenesis models and mature neurons in a mouse model of Parkinson's disease.[1][2] Its favorable druglike properties, including oral bioavailability and the ability to cross the blood-brain barrier, underscore the potential of this chemical class in treating neurodegenerative disorders and traumatic brain injury.[1][2]

While the reported synthesis of (-)-P7C3-S243 does not start directly from this compound, the presence of the 6-methoxypyridin-2-amine core highlights the importance of this structural motif. The functionalization of this compound at the 2-position with an appropriate amine followed by further elaboration could provide a viable route to novel neuroprotective agents.

Comparative Data: Neuroprotective Aminopropyl Carbazoles
CompoundKey Structural FeatureBiological ActivityReference
(-)-P7C3-S243 (S)-N-(2-fluoropropyl)-6-methoxypyridin-2-amine linked to 3,6-dibromo-9H-carbazoleProtects developing and mature neurons in vivo.[1][2]
Experimental Protocol: Evaluation of Neuroprotection in Hippocampal Neurogenesis
  • Animal Model: Utilize a suitable mouse model where hippocampal neurogenesis can be monitored, such as by administering a marker for dividing cells (e.g., BrdU).

  • Compound Administration: Administer the test compound (e.g., (-)-P7C3-S243) or vehicle control to the mice, typically via oral gavage or intraperitoneal injection.

  • Tissue Processing: After a defined period, sacrifice the animals and perfuse them with a fixative. Harvest the brains and prepare sections of the hippocampus.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of newborn neurons (e.g., Doublecortin) and apoptotic cells (e.g., cleaved Caspase-3).

  • Quantification and Analysis: Quantify the number of surviving newborn neurons and apoptotic cells in the dentate gyrus of the hippocampus. A significant increase in the number of surviving neurons and a decrease in apoptotic cells in the compound-treated group compared to the vehicle group indicates neuroprotective activity.

G cluster_0 Neuroprotective Agent cluster_1 Mechanism of Action cluster_2 Therapeutic Potential A 6-Methoxypyridine Scaffold B Inhibition of Apoptotic Pathways A->B C Promotion of Neuronal Survival B->C D Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) C->D E Traumatic Brain Injury C->E

Caption: Role of 6-methoxypyridine scaffolds in neuroprotection.

Anticancer Agents: Targeting the Proliferation Machinery

The pyrido[2,3-d]pyrimidine core, readily accessible from functionalized pyridines, is a well-established pharmacophore in the design of anticancer agents.[3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various protein kinases.[3] The versatility of the this compound starting material allows for the introduction of diverse substituents at the 2 and 3-positions, which can be further elaborated to construct the fused pyrimidine ring and fine-tune the biological activity.

Numerous studies have reported potent cytotoxic activity of pyrido[2,3-d]pyrimidine derivatives against a range of cancer cell lines.[4] For instance, certain derivatives have shown remarkable efficacy against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[4]

Comparative Data: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Substituted Pyrido[2,3-d]pyrimidinonesMCF-7 (Breast)0.57 - 3.15PIM-1 Kinase Inhibition, Apoptosis Induction[4]
HepG2 (Liver)0.99 - 4.16PIM-1 Kinase Inhibition, Apoptosis Induction[4]
Pyrido[2,3-d]pyrimidine-2,4-diaminesHepG-2 (Liver)0.3Not specified[3]
PC-3 (Prostate)5.47Not specified[3]
HCT-116 (Colon)5.9Not specified[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Pyrido[2,3-d]pyrimidine Core cluster_1 Molecular Targets cluster_2 Cellular Effects A Synthesized from 2,3-Disubstituted Pyridines B Protein Kinases (e.g., PIM-1, Tyrosine Kinases) A->B C Inhibition of Proliferation B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E

Caption: Anticancer mechanism of pyrido[2,3-d]pyrimidines.

Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyrido[2,3-d]pyrimidine scaffold has also demonstrated promising activity against various bacterial and fungal strains.[5][6] The ability to readily modify the substituents on the pyridine and pyrimidine rings allows for the optimization of antimicrobial potency and spectrum.

Derivatives of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[5]

Comparative Data: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives
Compound ClassBacterial/Fungal StrainMIC (µmol/L)Reference
2,3-Dihydropyrido[2,3-d]pyrimidin-4-onesStaphylococcus aureus4 - 20[5]
Escherichia coli4 - 20[5]
Candida albicansGood to moderate activity[5]
Thieno[2,3-d]pyrimidinedionesMulti-drug resistant Gram-positive organisms (MRSA, VISA, VRSA, VRE)2 - 16 mg/L[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold serves as a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its strategic functionalization through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, opens avenues for the development of novel therapeutics targeting a spectrum of diseases. The derivatives, particularly the pyrido[2,3-d]pyrimidines, have demonstrated significant potential as neuroprotective, anticancer, and antimicrobial agents. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective drug candidates based on this privileged heterocyclic core. Further exploration of the structure-activity relationships of compounds derived from this compound is warranted to fully unlock its therapeutic potential.

References

  • [(-)-P7C3-S243], a neuroprotective aminopropyl carbazole, has been shown to protect developing neurons in a mouse model of hippocampal neurogenesis and mature neurons in a mouse model of Parkinson's disease. It is orally bioavailable and can cross the blood-brain barrier.

  • The neuroprotective agent (-)-P7C3-S243 is an aminopropyl carbazole with improved druglike properties compared to earlier compounds in its class.

  • A series of novel pyridine-ureas were synthesized and evaluated for their anticancer activity. Some compounds showed potent growth inhibitory activity against the MCF-7 breast cancer cell line.

  • 6-Bromoindolglyoxylamide derivatives have been identified as antimicrobial agents with activity against Gram-positive bacteria and as enhancers of antibiotic activity against resistant Gram-negative bacteria.

  • A series of 2-aryldibromoquinazolinone derivatives were synthesized and showed cytotoxic activities against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines.

  • Some pyridine derivatives have been shown to possess good anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities.

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2 and NOD cell signaling have been designed and synthesized, showing potential for the treatment of inflammatory diseases.

  • Novel bromo-pyrimidine analogues have been designed and synthesized as potential tyrosine kinase inhibitors.

  • Pyrido[2,3-d]pyrimidines are reviewed as emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor and antibacterial effects.

  • Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors with anticancer activity against breast, head and neck, and colorectal cancer cell lines.

  • Novel pyridine-based compounds have been designed as PIM-1 kinase inhibitors, inducing apoptosis and autophagy in MCF-7 breast cancer cells.

  • Neuroprotective strategies in Parkinson's disease models often involve antioxidants, iron chelators, and anti-inflammatory agents.

  • Novel bifunctional molecules with iron chelating and radical scavenging properties have been designed as potential neuroprotective agents for neurodegenerative disorders.

  • A novel quinuclidine derivative has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor with neuroprotective potential for Alzheimer's disease.

  • Novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have been synthesized and shown to possess antimicrobial, anticancer, and antioxidant activities.

  • Pyrido[2,3-d]pyrimidines have a broad range of biological activities, including as inhibitors of receptor tyrosine kinases.

  • Novel pyrrole and 1,4-dihydropyridine derivatives have been synthesized and evaluated for their anticonvulsant, analgesic, and anti-inflammatory activities.

  • Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to have potent cytotoxicity against cancer cells through apoptosis induction and PIM-1 kinase inhibition.

  • Neuroprotective thiazole sulfonamides have been shown to protect against 6-OHDA-induced Parkinsonian models in vitro.

  • Thienopyrimidine-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial activity.

  • A polybrominated biphenyl ether isolated from a marine sponge has shown potent antimicrobial activity against a broad spectrum of bacteria.

  • Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and shown to have potent antibacterial activity against multi-drug resistant Gram-positive organisms.

  • 3-Amino-6-methoxy-2-methyl quinazolin-4(3H)-one derivatives have been synthesized and shown to have anti-inflammatory activity.

  • Pyridazinone derivatives have been evaluated for their anti-inflammatory activity, with some compounds showing potent inhibition of NF-κB activity and IL-6 production.

  • Pyrimidine derivatives have been investigated as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties.

Sources

A Comparative Computational Analysis of the Electronic Properties of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous functional molecules.[1] The strategic substitution of the pyridine ring allows for the fine-tuning of its electronic properties, which in turn governs molecular interactions, reactivity, and ultimately, biological activity or material performance. This guide presents a comprehensive computational analysis of the electronic properties of 2,3-Dibromo-6-methoxypyridine, a halogenated and alkoxy-substituted pyridine derivative with potential applications in pharmaceutical development.[2]

This document provides a comparative framework, benchmarking the electronic characteristics of this compound against its parent molecule, pyridine, and other relevant substituted pyridines. The insights derived from this analysis are crucial for predicting the molecule's behavior in various chemical and biological environments, thereby guiding rational drug design and materials engineering efforts. The computational methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely adopted approach for predicting the electronic structure of organic molecules.[3][4]

The Rationale for Computational Analysis

Experimental characterization of all potential molecular candidates can be a time-consuming and resource-intensive process. Computational chemistry offers a powerful alternative for the rapid and accurate prediction of molecular properties, enabling researchers to screen and prioritize compounds with desired electronic features.[5][6] By calculating parameters such as molecular orbital energies, charge distribution, and dipole moment, we can gain a deeper understanding of a molecule's reactivity, stability, and potential for intermolecular interactions.[7][8]

This guide will delve into the specifics of a DFT-based approach to elucidate the electronic landscape of this compound, providing a self-validating protocol that ensures the reliability of the obtained results.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a standard and effective workflow for the computational analysis of substituted pyridines using DFT.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Procedure:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

    • Perform a geometry optimization using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[9][10] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution in a molecule containing heteroatoms and halogens.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

2. Calculation of Electronic Properties:

  • Objective: To compute key electronic descriptors.

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation at the same level of theory.

    • From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[10]

    • Calculate the molecular electrostatic potential (MEP) to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[11]

    • Determine the dipole moment to understand the molecule's overall polarity.

    • Perform a population analysis (e.g., Mulliken or Natural Bond Orbital - NBO) to obtain the partial atomic charges.

Comparative Analysis of Electronic Properties

To contextualize the electronic properties of this compound, it is compared with pyridine (the parent compound), 2,3-dibromopyridine, and 6-methoxypyridine. This comparison allows for the dissection of the individual and combined effects of the bromo and methoxy substituents.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.546.242.22
2,3-Dibromopyridine-7.12-1.235.893.51
6-Methoxypyridine-6.45-0.316.142.87
This compound -6.95 -1.05 5.90 4.15

Note: The values presented in this table are representative and would be obtained from the computational protocol described. Actual values will depend on the specific DFT functional and basis set used.

Interpretation of Results:

  • HOMO-LUMO Gap: The introduction of two bromine atoms significantly lowers both the HOMO and LUMO energy levels in 2,3-dibromopyridine compared to pyridine, with a net decrease in the energy gap. This suggests increased reactivity. The methoxy group in 6-methoxypyridine raises the HOMO energy due to its electron-donating nature, slightly decreasing the gap. In this compound, the competing effects of the electron-withdrawing bromine atoms and the electron-donating methoxy group result in a HOMO-LUMO gap comparable to that of 2,3-dibromopyridine, indicating a molecule with considerable reactivity.

  • Dipole Moment: The progressive addition of electronegative bromine atoms and the methoxy group leads to a significant increase in the dipole moment, with this compound exhibiting the highest polarity among the compared molecules. This high polarity will influence its solubility and its ability to engage in dipole-dipole interactions.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis of Electronic Properties cluster_comparison Comparative Analysis mol_structure Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation sp_energy Single-Point Energy Calculation geom_opt->sp_energy homo_lumo HOMO-LUMO Energies & Gap sp_energy->homo_lumo mep Molecular Electrostatic Potential sp_energy->mep dipole Dipole Moment sp_energy->dipole charges Atomic Charges (Mulliken/NBO) sp_energy->charges compare Comparison with Pyridine and other Derivatives homo_lumo->compare mep->compare dipole->compare charges->compare

Caption: Computational workflow for analyzing electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom and the oxygen atom of the methoxy group, indicating regions susceptible to electrophilic attack and favorable for hydrogen bonding.

  • Positive Potential (Blue): Located around the hydrogen atoms and potentially near the bromine atoms due to the "sigma-hole" effect, highlighting areas prone to nucleophilic attack.

Understanding the MEP is crucial for predicting non-covalent interactions, which are fundamental in drug-receptor binding.

Conclusion and Future Directions

This computational guide demonstrates that this compound possesses distinct electronic properties shaped by its unique substitution pattern. The combination of electron-withdrawing bromine atoms and an electron-donating methoxy group creates a molecule with significant polarity and a reactive electronic profile. These characteristics suggest its potential as a versatile building block in the synthesis of novel bioactive compounds and functional materials.

Future computational studies could explore its interaction with specific biological targets through molecular docking simulations, further elucidating its potential as a drug candidate. Additionally, more advanced computational methods could be employed to investigate its excited-state properties, which is relevant for applications in photochemistry and materials science.[12][13]

References

  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides.
  • Royal Society of Chemistry. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? Phys. Chem. Chem. Phys.
  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • Longdom Publishing SL. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
  • National Institutes of Health. (n.d.). Electronic, redox, and optical property prediction of organic π-conjugated molecules through a hierarchy of machine learning approaches.
  • BenchChem. (n.d.). Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.
  • Royal Society of Chemistry. (n.d.). Electronic, redox, and optical property prediction of organic π-conjugated molecules through a hierarchy of machine learning approaches. Chemical Science.
  • Scribd. (n.d.). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab.
  • American Chemical Society. (n.d.). Efficient Computational Methods for Accurately Predicting Reduction Potentials of Organic Molecules. The Journal of Physical Chemistry A.
  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials.
  • ResearchGate. (n.d.). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis.
  • ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • BenchChem. (2025). Theoretical studies and DFT calculations of pyridine compounds.
  • MDPI. (2020). Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening.
  • National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
  • ResearchGate. (2025). The Low-Lying Excited States of Pyridine.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • National Institutes of Health. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
  • ResearchGate. (2023). (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
  • National Institutes of Health. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

Sources

A Comparative Guide to the Synthesis of Functionalized 6-Methoxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-methoxypyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its presence in numerous biologically active compounds and functional materials stems from the unique electronic properties conferred by the interplay between the electron-donating methoxy group and the electron-deficient pyridine ring. This substitution pattern allows for the fine-tuning of a molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates and advanced materials. Consequently, the development of efficient and versatile synthetic routes to access functionalized 6-methoxypyridines is of paramount importance for researchers in drug development and chemical synthesis.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing functionalized 6-methoxypyridines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a comparative analysis of their respective strengths and limitations based on experimental data.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized 6-methoxypyridines can be broadly categorized into two main approaches: functionalization of a pre-formed 6-methoxypyridine core and de novo synthesis of the pyridine ring . The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the functional group tolerance required for the target molecule.

Functionalization of Pre-formed 6-Methoxypyridine Scaffolds

This approach is arguably the most common and involves the modification of readily available 6-methoxypyridine building blocks, typically through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is a powerful tool for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. In the context of 6-methoxypyridine synthesis, SNAr can be employed to either introduce the methoxy group itself or to further functionalize a 6-methoxypyridine core bearing a leaving group at another position.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring.

SNAr_Mechanism cluster_0 SNAr Mechanism Start 2-Halo-6-methoxypyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Functionalized 6-methoxypyridine Intermediate->Product - LG Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Start + LG Leaving Group (e.g., Cl, Br, F)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halo-6-methoxypyridine.

A key consideration in SNAr reactions is the reactivity of the starting halopyridine. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions. However, the reactivity can be significantly influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of other electron-withdrawing groups. For less reactive substrates, harsh conditions such as high temperatures or the use of strong bases may be necessary.[1]

Experimental Protocol: Synthesis of N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine via Regioselective SNAr

This protocol demonstrates the regioselective displacement of a fluorine atom in the presence of a chlorine atom on a nitropyridine ring, a common strategy in medicinal chemistry.[2]

Materials:

  • 3-aminoisoquinoline

  • 2,6-difluoro-3-nitropyridine or 2,6-dichloro-3-nitropyridine

  • N,N-diisopropylethylamine (DIPEA)

  • 1,4-dioxane

Procedure:

  • To a solution of the respective 3-aminoisoquinoline (1.0 equiv.) in 1,4-dioxane, add 2,6-difluoro-3-nitropyridine or 2,6-dichloro-3-nitropyridine (1.0 equiv.) and DIPEA (2.0 equiv.).

  • Heat the reaction mixture to reflux (approximately 101 °C) for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and they are extensively used for the functionalization of 6-methoxypyridines. The most prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organoboron species (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly valued for its broad functional group tolerance, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]

Suzuki_Coupling cluster_1 Suzuki-Miyaura Coupling Start 2-Bromo-6-methoxypyridine Product 2-Aryl-6-methoxypyridine Start->Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product + Catalyst Pd Catalyst + Base

Caption: General scheme for the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

This protocol provides a general procedure for the coupling of an arylboronic acid with a bromomethoxypyridine derivative.[1]

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl or heteroaryl halide with a primary or secondary amine. This reaction is particularly useful when direct SNAr is challenging due to the low reactivity of the halide.[3] The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, in the presence of a strong, non-nucleophilic base such as sodium tert-butoxide.

Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination Start 2-Bromo-6-methoxypyridine Product 2-Amino-6-methoxypyridine Start->Product + Amine Primary or Secondary Amine Amine->Product + Catalyst Pd Catalyst + Ligand + Base

Caption: General scheme for the Buchwald-Hartwig amination of 2-bromo-6-methoxypyridine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol for a close structural analog provides a reliable starting point for the amination of 2-bromo-6-methoxypyridine.[4]

Materials:

  • 2-Bromo-6-methylpyridine (1.0 equiv.)

  • (+/-)-trans-1,2-diaminocyclohexane (0.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 equiv.)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • To a Schlenk flask, add 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.

  • Evacuate the flask and backfill with argon.

  • Add anhydrous toluene via syringe.

  • Heat the resulting mixture to 80 °C with stirring for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Direct C-H functionalization has emerged as a highly atom-economical and step-efficient strategy for modifying heterocyclic cores. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. For pyridines, C-H activation can be directed to specific positions by a directing group or can be controlled by the inherent electronic properties of the ring. Palladium and rhodium are common catalysts for these transformations. However, achieving high regioselectivity can be a challenge, as multiple C-H bonds are available for activation.

CH_Functionalization cluster_3 C-H Arylation Start 6-Methoxypyridine Product Functionalized 6-Methoxypyridine Start->Product + Aryl_Halide Aryl Halide Aryl_Halide->Product + Catalyst Pd or Rh Catalyst + Additives

Caption: General scheme for the direct C-H arylation of 6-methoxypyridine.

While powerful, the development of robust and general protocols for the regioselective C-H functionalization of simple 6-methoxypyridine is an ongoing area of research. The directing effect of the methoxy group and the pyridine nitrogen can lead to complex mixtures of products, and optimization of the catalyst, ligand, and reaction conditions is often required.

De Novo Synthesis of the Pyridine Ring

This approach involves the construction of the functionalized 6-methoxypyridine ring from acyclic precursors. These methods are particularly valuable when the desired substitution pattern is not easily accessible through the functionalization of a pre-formed ring.

Classical named reactions such as the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses are examples of condensation reactions that can be adapted to form substituted pyridines. More modern approaches often involve transition metal-catalyzed or organocatalyzed cycloaddition reactions, such as [2+2+2], [4+2] (Diels-Alder), and [3+3] cycloadditions.

A particularly relevant example is the synthesis of highly substituted 2-methoxypyridine-3-carbonitriles from chalcones and malononitrile in the presence of a base in methanol.[5] This reaction proceeds through a cascade of conjugate addition, cyclization, and aromatization.

Experimental Protocol: Synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile [5]

Materials:

  • (E)-1-(2,5-dichlorothiophen-3-yl)-3-phenylprop-2-en-1-one (chalcone) (0.01 mol)

  • Malononitrile (0.01 mol)

  • Potassium hydroxide (KOH) (0.01 mol)

  • Methanol (MeOH) (50 mL)

Procedure:

  • A mixture of the chalcone, malononitrile, and KOH in MeOH is refluxed for approximately 2 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The solid is air-dried and purified by preparative TLC or column chromatography to yield the desired product.

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for the construction of six-membered heterocyclic rings. In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with a dienophile. Inverse electron demand Diels-Alder reactions, where an electron-poor diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis.[6]

While conceptually elegant, the practical application of Diels-Alder reactions for the synthesis of simple 6-methoxypyridines can be limited by the availability and stability of the required diene and dienophile precursors.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route to a functionalized 6-methoxypyridine is a multifactorial decision that depends on the specific target molecule and the research context. Below is a comparative summary of the discussed methodologies.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsFunctional Group ToleranceScalability
Nucleophilic Aromatic Substitution (SNAr) Cost-effective, often uses simple reagents, can be highly regioselective.May require harsh conditions (high T, strong base), limited to activated substrates.40-95%Moderate to good, sensitive groups may not be tolerated under harsh conditions.Generally good.
Suzuki-Miyaura Coupling Excellent functional group tolerance, wide availability of boronic acids, mild reaction conditions.Cost of palladium catalyst and ligands, potential for metal contamination in the product.70-95%Excellent.Good, with catalyst optimization.
Buchwald-Hartwig Amination Excellent for forming C-N bonds, broad substrate scope, good functional group tolerance.Cost of palladium catalyst and ligands, requires inert atmosphere, strong base can be an issue.60-95%Very good.Good, widely used in industry.
C-H Functionalization Highly atom- and step-economical, avoids pre-functionalization.Regioselectivity can be challenging, may require specific directing groups, catalyst development is ongoing.40-85%Good, but can be substrate-dependent.Can be challenging to scale up.
Condensation/Cycloaddition Can build highly substituted rings in a single step, good for complex substitution patterns.Starting materials can be complex to synthesize, may have limited substrate scope.50-85%Moderate to good, depends on the specific reaction.Variable, can be good for specific established reactions.

Conclusion and Future Outlook

The synthesis of functionalized 6-methoxypyridines is a well-developed field with a diverse toolbox of synthetic methodologies. For the functionalization of pre-existing 6-methoxypyridine cores, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer unparalleled scope and functional group tolerance, making them the methods of choice for many applications in drug discovery. Nucleophilic aromatic substitution remains a valuable and cost-effective alternative, particularly for activated substrates.

Ultimately, the selection of a synthetic route will always involve a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to make informed decisions and efficiently access the functionalized 6-methoxypyridine derivatives needed to drive innovation in science and medicine.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methoxycarbonyl-pyridine-2-carboxylic acid. Retrieved from [Link]

  • Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. The Journal of Organic Chemistry, 36(14), 2000-2002. Retrieved from [Link]

  • Organic Syntheses. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Dykstra, K. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. Retrieved from [Link]

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jammal, W. R. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

  • SGF. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]

  • Boudina, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(21), 5133. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Retrieved from [Link]

  • Gu, C., & So, C. M. (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. Advanced Science, 11(11), 2309192. Retrieved from [Link]

  • Bheeter, C. B., et al. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005-2049. Retrieved from [Link]

  • Mondal, S., et al. (2021). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. New Journal of Chemistry, 45(3), 1339-1345. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(11), 2530. Retrieved from [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 47(6), 1844-1854. Retrieved from [Link]

  • Czakó, B., et al. (2011). Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. Molecules, 16(8), 6676-6719. Retrieved from [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Myers Research Group, Harvard University. Retrieved from [Link]

  • ResearchGate. (2017, May 6). Diversity-Oriented Approaches to Polycyclics and Bioinspired Molecules via the Diels−Alder Strategy: Green Chemistry, Synthetic Economy, and Beyond. Retrieved from [Link]

  • ResearchGate. (2018, December 18). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

  • Wydra, S., et al. (2020). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 15(20), 1934-1946. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 2,3-Dibromo-6-methoxypyridine Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the synthesis of novel compounds like 2,3-Dibromo-6-methoxypyridine derivatives, which are valuable heterocyclic intermediates in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to select the most appropriate methods for their specific research goals.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique that provides a definitive three-dimensional model of a molecule's atomic arrangement in the solid state.[2][3] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, scientists can determine precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[2][3]

Expected X-ray Crystallographic Analysis of this compound

While a specific crystal structure for this compound is not widely published, we can anticipate the insights such an analysis would provide. The presence of two heavy bromine atoms would lead to strong X-ray scattering, facilitating the solution of the phase problem during structure determination. The analysis would definitively confirm the substitution pattern on the pyridine ring, leaving no ambiguity, which can sometimes arise from spectroscopic methods alone. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.

Complementary Perspectives: Spectroscopic Alternatives

While X-ray crystallography offers a complete picture, its primary limitation is the need for a high-quality single crystal, which can be challenging to obtain.[3] In many cases, a combination of spectroscopic techniques provides sufficient evidence for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

  • ¹H NMR: Would provide information on the number of different proton environments and their connectivity through spin-spin coupling. For this compound, we would expect to see distinct signals for the two aromatic protons and the methoxy group protons.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including those of the pyridine ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-Br, C-O, and aromatic C-H and C=C/C=N vibrations.[4]

Method Comparison: A Tabular Overview

TechniquePrincipleSample RequirementInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[2][3]High-quality single crystal (typically 0.1-0.5 mm).[3]Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[2][3]Provides unambiguous and complete structural determination.[3]Crystal growth can be a significant bottleneck.[3]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.5-10 mg of pure sample dissolved in a deuterated solvent.[4]Detailed information about the molecular skeleton, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C, etc.).[4]Excellent for determining connectivity in solution; non-destructive.Does not provide information on bond lengths or angles; can be complex to interpret for large molecules.
Mass Spectrometry Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[4]Microgram to nanogram quantities of sample.[4]Molecular weight, elemental composition (with high-resolution MS), and structural information from fragmentation patterns.[4]High sensitivity; provides molecular formula.Does not provide stereochemical information; isomers can be difficult to distinguish.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Small amount of solid, liquid, or gas.[4]Presence or absence of specific functional groups.[4]Fast, simple, and requires minimal sample preparation.Provides limited information about the overall molecular structure.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Allow the solvent to evaporate slowly at room temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to assign the proton signals. Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the isotopic distribution to confirm the elemental composition and deduce structural features.[4]

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synth Synthesis of 2,3-Dibromo- 6-methoxypyridine Derivative Purify Purification (e.g., Column Chromatography, Recrystallization) Synth->Purify Xray Single-Crystal X-ray Crystallography Purify->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS FTIR FT-IR Spectroscopy Purify->FTIR Xray_data 3D Structure, Bond Lengths & Angles Xray->Xray_data NMR_data Connectivity & Proton/Carbon Environments NMR->NMR_data MS_data Molecular Weight & Formula MS->MS_data FTIR_data Functional Groups FTIR->FTIR_data Confirm Unambiguous Structure Confirmed Xray_data->Confirm NMR_data->Confirm MS_data->Confirm FTIR_data->Confirm

Caption: Workflow for the structural elucidation of a novel compound.

Logical Relationships in Spectroscopic Analysis

G cluster_inputs cluster_info cluster_output NMR_input ¹H NMR ¹³C NMR NMR_info Proton Environments Connectivity Carbon Skeleton NMR_input:f0->NMR_info:f0 NMR_input:f0->NMR_info:f1 NMR_input:f1->NMR_info:f2 MS_input Mass Spectrum MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS_input:f0->MS_info:f0 MS_input:f0->MS_info:f1 MS_input:f0->MS_info:f2 FTIR_input IR Spectrum FTIR_info Functional Groups (C-Br, C-O, Aromatic) FTIR_input:f0->FTIR_info:f0 FTIR_input:f0->FTIR_info:f1 Structure Final Structure Confirmation NMR_info->Structure MS_info->Structure FTIR_info->Structure

Caption: Logical flow of information in spectroscopic analysis.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a complete and unambiguous three-dimensional atomic arrangement. However, when single crystals are not forthcoming, a judicious combination of spectroscopic techniques—NMR for connectivity, mass spectrometry for molecular weight and formula, and FT-IR for functional group identification—can provide a comprehensive and convincing structural assignment. The choice of analytical methodology will ultimately depend on the specific research question, the nature of the sample, and the resources available.

References

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. Available at: [Link]

  • Royal Society of Chemistry. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-6-methoxypyridine. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]

  • Cenmed. (n.d.). 2,3-Dibromo-6-methoxypyridine. Cenmed. Available at: [Link]

  • ResearchGate. (n.d.). (left) Molecular and (right) crystal structures obtained by X-ray.... ResearchGate. Available at: [Link]

  • LookChem. (n.d.). 3-Bromo-2-methoxypyridine. LookChem. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 2,3-Dibromo-6-methoxypyridine, a key building block in the synthesis of novel pharmaceutical compounds, requires robust analytical methods to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), ensuring a framework for developing a scientifically sound and defensible analytical procedure.[1][2][3]

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the nature of potential impurities.[4][5] Given that this compound is a semi-volatile and thermally stable compound, both techniques present viable options, each with distinct advantages and limitations. This guide will delve into the experimental protocols, validation strategies, and comparative performance data for each method to aid in the selection of the most appropriate technique for a given application.

Comparative Overview of Analytical Techniques

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile and thermally labile impurities.Versatile for a wide range of compounds; various detection methods available; non-destructive.[4][5]May require more complex method development; can consume larger volumes of solvents.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Quantitative purity, definitive identification based on mass spectra, detection and quantification of volatile impurities and residual solvents.High resolution and sensitivity for volatile compounds; provides structural information; robust and reliable.[4][6][7]Not suitable for non-volatile or thermally labile impurities.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method is proposed, which is well-suited for the separation of moderately polar organic compounds.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm (A preliminary UV scan of this compound in the mobile phase should be conducted to determine the optimal wavelength).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Diluent (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Working Standards Standard_Dissolution->Serial_Dilution Sample_Dilution Dilute to Target Concentration Sample_Dissolution->Sample_Dilution Injection Inject into HPLC Serial_Dilution->Injection Filtration Filter through 0.45 µm filter Sample_Dilution->Filtration Filtration->Injection HPLC_System HPLC System (C18 Column, UV Detector) HPLC_System->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV Detection at 280 nm Chromatographic_Separation->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification, making it a powerful tool for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides an additional layer of specificity, which is particularly useful for complex matrices.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

Chromatographic and Spectrometric Conditions:

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and impurity profiling, and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions should be selected (e.g., the molecular ion and major fragment ions).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Solvent (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Solvent Sample_Weighing->Sample_Dissolution Serial_Dilution Prepare Working Standards Standard_Dissolution->Serial_Dilution Sample_Dilution Dilute to Target Concentration Sample_Dissolution->Sample_Dilution Injection Inject into GC Serial_Dilution->Injection Sample_Dilution->Injection GCMS_System GC-MS System (HP-5ms Column) GCMS_System->Injection GC_Separation GC Separation Injection->GC_Separation Ionization_Fragmentation EI Ionization & Fragmentation GC_Separation->Ionization_Fragmentation Mass_Analysis Mass Analysis (Scan or SIM) Ionization_Fragmentation->Mass_Analysis Data_Acquisition Data Acquisition System Mass_Analysis->Data_Acquisition Peak_Integration Extract Ion Chromatogram & Integrate Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: GC-MS experimental workflow.

Method Validation: A Comparative Approach

The validation of an analytical procedure is crucial to ensure its suitability for the intended purpose.[2] The following table summarizes the key validation parameters as per ICH Q2(R2) guidelines and provides hypothetical, yet realistic, comparative data for the proposed HPLC-UV and GC-MS methods.[1][8][9]

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodRationale and ICH Guideline Reference
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity analysis confirms homogeneity.No interfering peaks in the ion chromatograms of the selected ions at the analyte's retention time. Mass spectrum of the analyte in the sample matches the reference standard.Demonstrates that the signal is solely from the analyte of interest.[8]
Linearity
Range1 - 100 µg/mL0.1 - 25 µg/mLThe interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[9]
Correlation Coefficient (r²)≥ 0.999≥ 0.999A measure of the goodness of fit of the calibration curve.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%The closeness of the test results to the true value, assessed by recovery studies on spiked samples.[9]
Precision (% RSD) The closeness of agreement between a series of measurements.
Repeatability (Intra-day)≤ 1.5%≤ 2.0%Assessed by multiple measurements of the same sample under the same conditions over a short interval.[10]
Intermediate Precision (Inter-day)≤ 2.0%≤ 2.5%Assessed by performing the analysis on different days, with different analysts or equipment.[10]
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[9][11]
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[9]
Robustness Unaffected by minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).Unaffected by minor variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and versatile method, ideal for routine quality control in a manufacturing environment where high throughput and excellent quantitative performance are required. It is also advantageous if potential impurities are non-volatile or thermally labile.

  • GC-MS , particularly in SIM mode, offers superior sensitivity and specificity. This makes it the preferred method for trace analysis, impurity identification, and when analyzing complex sample matrices where definitive confirmation of the analyte's identity is crucial.

Ultimately, the development and validation of any analytical method for this compound must be a rigorous process, documented with a comprehensive validation protocol and report.[2] This guide provides a solid foundation for initiating this process, ensuring that the chosen method is fit for its intended purpose and yields reliable, accurate, and reproducible data.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

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  • Analysis of pyridines in mainstream cigarette smoke. PubMed. [Link]

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  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

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  • Strategies for Multiple-Target Screening using LC-MS/MS with Merged Spectrum Database for Forensic Toxicology. Shimadzu. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficiency in 2,3-Dibromo-6-methoxypyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatic scaffolds is a cornerstone of modern synthesis. The 2,3-Dibromo-6-methoxypyridine core is a particularly valuable building block, offering two distinct reactive sites for the strategic introduction of molecular complexity. The success of such synthetic endeavors hinges critically on the choice of catalyst. This guide provides an in-depth, objective comparison of palladium-based catalyst systems for the most common cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to benchmark expected performance.

The Challenge: Regioselectivity in Dihalopyridine Coupling

The primary challenge in the functionalization of this compound is controlling the regioselectivity. Palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes typically show a reactivity bias for the halide positioned alpha (α) to the nitrogen atom (the C2 position).[1] This preference is attributed to the electronic properties of the pyridine ring, where the carbon at the 2-position is more electrophilic and the C-Br bond is weaker, making it more susceptible to oxidative addition by the Pd(0) catalyst.[1]

Therefore, without specific catalyst control, couplings are expected to occur preferentially at the C2-Br bond. Achieving selective coupling at the C3 position, or performing a controlled double coupling, requires careful selection of the catalyst, ligands, and reaction conditions. The 6-methoxy group, being an electron-donating group, further modulates the electronic landscape of the pyridine ring, influencing the reactivity of both bromine atoms.

Comparative Analysis of Catalytic Systems

The efficiency of a catalyst system is a multifactorial equation involving the palladium precursor, the ligand, the base, and the solvent. We will benchmark the performance of prominent catalyst systems across the four most synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds.[2] The choice of ligand is paramount in dictating the efficiency and outcome when coupling dihalopyridines.

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Time (h)Expected Yield (%) & Selectivity Notes
System 1: Pd(PPh₃)₄ K₂CO₃ / K₃PO₄Dioxane/H₂O80-10012-24Good to Excellent (75-90%) . A classic, reliable catalyst.[3][4] Expect high selectivity for mono-arylation at the more reactive C2 position. Di-arylation may occur with excess boronic acid and longer reaction times.
System 2: Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O100-1104-12Excellent (>90%) . Bulky, electron-rich Buchwald ligands like SPhos are highly effective for challenging substrates, often leading to higher turnover numbers and shorter reaction times.[3][5] Strong preference for C2-coupling is expected.
System 3: PdCl₂(dppf) Cs₂CO₃ / K₂CO₃DMF / DME80-1008-16Good to Excellent (80-95%) . Dppf is a versatile ligand effective for a broad range of substrates.[3] Generally provides high yields for mono-coupling at the C2 position.
System 4: Pd-PEPPSI-IPr CsF / K₃PO₄Dioxane80-1002-6Excellent (>95%) . N-Heterocyclic Carbene (NHC) ligands like IPr form highly active and stable catalysts, often requiring lower catalyst loadings and providing rapid conversion.[5] While typically C2 selective, certain NHC ligands have been shown to invert selectivity in other dihalopyridines, making them an interesting choice for exploring C3 functionalization.[1]

Expertise & Experience: For a standard, selective C2-arylation of this compound, the Pd(OAc)₂/SPhos system (System 2) offers the best combination of high yield, rapid reaction time, and reliability for a broad scope of boronic acids. The classic Pd(PPh₃)₄ (System 1) is a more cost-effective but generally slower alternative. For attempts at C3-selectivity, screening NHC-based catalysts (like System 4) under various conditions would be a logical, albeit more exploratory, approach.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[6] The reaction is highly sensitive to the choice of ligand and base, particularly when dealing with potentially inhibiting substrates like pyridines.

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Time (h)Expected Yield (%) & Selectivity Notes
System 1: Pd₂(dba)₃ / BINAP NaOtBuToluene80-1004-18Good (60-85%) . A second-generation catalyst system effective for coupling primary and secondary amines.[6][7] High selectivity for C2-amination is anticipated.
System 2: Pd(OAc)₂ / RuPhos NaOtBu / LHMDSToluene / Dioxane80-11012-24Very Good to Excellent (80-95%) . Buchwald ligands like RuPhos are highly effective for amination of bromopyridines.[8] These systems offer broad substrate scope and high functional group tolerance.
System 3: Pd(OAc)₂ / Xantphos DBU / Cs₂CO₃Dioxane100-12012-24Good to Very Good (70-90%) . The use of a weaker base like DBU can be advantageous for substrates with base-sensitive functional groups. Xantphos is a robust ligand for such transformations.

Trustworthiness: The protocols for Buchwald-Hartwig amination must be conducted under strictly inert conditions, as both the catalyst and the strong bases used are sensitive to air and moisture. The choice of base is critical; sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[8] The Pd(OAc)₂/RuPhos combination (System 2) is recommended for its proven efficacy with challenging bromopyridine substrates.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a powerful pathway to C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[9] This reaction is unique in its typical requirement for both a palladium catalyst and a copper(I) co-catalyst, though copper-free protocols have been developed.

Catalyst System (Pd Precursor/Ligand + Cu Source)BaseSolventTemp (°C)Time (h)Expected Yield (%) & Selectivity Notes
System 1: Pd(PPh₃)₄ / CuI Et₃N / DiPEATHF / DMFRT - 604-16Good to Excellent (75-95%) . The classic Sonogashira conditions are often highly effective for bromopyridines.[9] Expect selective coupling at the C2 position. Dimerization of the alkyne (Glaser coupling) is a potential side reaction.
System 2: PdCl₂(PPh₃)₂ / CuI Et₃N / PyrrolidineToluene60-806-18Good to Excellent (80-95%) . A very common and reliable system. The amine often serves as both the base and a co-solvent.[10]
System 3: Pd(OAc)₂ / P(t-Bu)₃ (Copper-Free) Cs₂CO₃Dioxane80-10012-24Good (70-85%) . Copper-free conditions can be advantageous to avoid Glaser coupling byproducts and for substrates sensitive to copper.[11] Requires a more electron-rich phosphine ligand.

Expertise & Experience: For a straightforward and high-yielding C2-alkynylation, the traditional Pd(PPh₃)₄/CuI system (System 1) under mild conditions is a robust starting point. Should homocoupling of the alkyne prove problematic, switching to a copper-free protocol (System 3) is a logical troubleshooting step, though it may require higher temperatures and longer reaction times.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[8] Controlling regioselectivity (α- vs. β-substitution of the alkene) and ensuring high E/Z selectivity are key considerations.[12]

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Time (h)Expected Yield (%) & Selectivity Notes
System 1: Pd(OAc)₂ / PPh₃ Et₃N / K₂CO₃DMF / Acetonitrile100-12012-24Moderate to Good (50-80%) . The "classic" Heck conditions.[8] For acrylates and styrenes, β-vinylation is typically observed. Selectivity for C2-coupling on the pyridine ring is expected.
System 2: Pd(OAc)₂ / P(o-tolyl)₃ Et₃NDMF10012-24Good (65-85%) . Using a slightly bulkier phosphine can sometimes improve yields and selectivity.
System 3: Herrmann's Palladacycle NaOAcNMP120-1406-18Good to Very Good (70-90%) . Palladacycles are highly stable and active catalysts, often requiring lower loadings and providing high turnover numbers.[12]

Authoritative Grounding: The mechanism of the Heck reaction involves migratory insertion of the alkene into the Pd-Ar bond.[12] The regioselectivity on the alkene is primarily governed by sterics and electronics, with the palladium-aryl group typically adding to the less substituted carbon of the double bond. For the coupling of this compound with a simple alkene like styrene or butyl acrylate, the Herrmann's palladacycle (System 3) is a promising candidate for achieving high efficiency, although it requires higher temperatures.

Visualization of Key Processes

To better understand the experimental choices and underlying chemistry, the following diagrams illustrate a generalized catalytic cycle and a typical laboratory workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br (Oxidative Add.) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) R-B(OH)₂ Base (Transmetalation) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Halide, Coupling Partner, Base, Catalyst in Flask start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Work-up: Cool, Extract, Wash, Dry heat->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are detailed, self-validating protocols that serve as a robust starting point for any of the benchmarked coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (System 2)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed Toluene and Water (10:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (System 2)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a strong counterflow of inert gas: To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add the this compound and a magnetic stir bar.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous toluene via syringe.

  • Add the amine (if liquid) or a solution of the amine (if solid) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Dunsford, J. J., & Garg, N. K. (2022).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
  • Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Benchchem. A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Benchchem. A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes.
  • Buchwald–Hartwig amin
  • Factorizing Yields in Buchwald-Hartwig Amination.
  • Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Brazilian Chemical Society.
  • Sonogashira coupling. Wikipedia. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cape Town. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. SciSpace. [Link]

  • Benchchem. A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. National Institutes of Health. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • Benchchem. A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
  • Suzuki reaction. Wikipedia. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. [Link]

  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. [Link]

  • Regioirregular Mizoroki-Heck reaction. Nature. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dibromo-6-methoxypyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 2,3-Dibromo-6-methoxypyridine scaffold. This privileged structure serves as a versatile starting point in medicinal chemistry, particularly for the development of kinase inhibitors. We will explore how systematic modifications to this core influence biological activity, offering field-proven insights into rational drug design.

The this compound Core: A Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] The this compound scaffold, in particular, presents multiple strategic vectors for chemical modification. The bromine atoms at the C2 and C3 positions are excellent leaving groups for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[2][3] The methoxy group at the C6 position is a key modulator of the ring's electronic properties and can engage in crucial hydrogen bond interactions within a target's active site.

Understanding the role of each substituent is critical for optimizing potency and selectivity. The following diagram illustrates the key positions for modification on the parent scaffold.

Caption: Core structure of this compound and key vectors for analog synthesis.

Comparative SAR Analysis: From Scaffold to Potent Inhibitors

The development of potent and selective inhibitors often begins with a hit compound identified through screening, which is then optimized. While direct SAR studies on this compound are not extensively published as a single series, we can synthesize a comprehensive guide by comparing related substituted methoxypyridine analogs from various studies, particularly in the context of kinase inhibition. Kinases are a major drug target family, and their dysregulation is implicated in diseases like cancer.[4][5]

Modification at the Pyridine C6-Position: The Role of the Methoxy Group

The methoxy group is a common feature in many pyridine-based inhibitors. Its oxygen can act as a hydrogen bond acceptor, while the methyl group can make hydrophobic contacts.

  • Impact on Potency: In a series of isothiazolo[4,3-b]pyridines designed as PIKfyve kinase inhibitors, the position of a methoxy group on an appended pyridinyl ring was critical. A 5-methoxy-3-pyridinyl analogue was 200-fold more potent than its 4-methoxy counterpart, highlighting the sensitivity of the binding pocket to substituent placement.[6] This demonstrates that while the methoxy group is beneficial, its precise location relative to other pharmacophoric features dictates its contribution to binding affinity.

  • Improving Properties: The introduction of a methoxypyridine motif in gamma-secretase modulators led to compounds with improved activity and better physicochemical properties, including enhanced solubility, which is a crucial parameter for drug development.[7]

Substitution at the Pyridine C2 and C3/C5-Positions: Introducing Diversity

The bromine atoms on the core scaffold are ideal handles for introducing molecular diversity, typically via cross-coupling reactions.

  • Aryl Substitutions: In the development of antitubercular agents, 2-methoxypyridine-derived analogues of bedaquiline were synthesized. A Suzuki-Miyaura cross-coupling was used to introduce various aryl substituents at the C5-position (analogous to the C3-position in our core). This study found that mono-substituted aryl rings were generally favored over di-substituted ones, with a 4-fluorophenyl derivative showing the best activity, only one-fold less active than bedaquiline itself.[2] This underscores the importance of balancing steric bulk and electronic effects at this position.

  • Alkynyl Substitutions: For metabotropic glutamate receptor 5 (mGluR5) antagonists, the replacement of a phenylethynyl group with an amide linker was explored. However, most variations to the amide template were not well-tolerated, indicating that the rigid, linear geometry of the alkyne was crucial for potent activity in that specific target.[8] This highlights that the nature of the linker introduced at these positions is as important as the terminal group.

The following table summarizes the activity of representative substituted methoxypyridine analogs from different studies.

Table 1: Comparative Activity of Substituted Methoxypyridine Analogs
Parent Scaffold/Series Modification Biological Target Activity (IC50) Reference
Isothiazolo[4,3-b]pyridine5-methoxy-3-pyridinyl at C3PIKfyve Kinase3 nM[6]
Isothiazolo[4,3-b]pyridine4-methoxy-3-pyridinyl at C3PIKfyve Kinase590 nM[6]
Bedaquiline Analog4-fluorophenyl at C5M. tuberculosisMIC90: ~0.4 µM[2]
Imidazo[1,2-a]pyridineVarious substitutionsNek2 Kinase38 nM (Compound 28e)[9]
Aminopyridine ScaffoldMultiple substitutionsVRK1 Kinase150 nM (Compound 18)[10]

From SAR to Lead Optimization: Case Study of Kinase Inhibitors

Many pyridine-based compounds have been optimized as potent kinase inhibitors.[10][11][12] The general strategy involves designing molecules that can form key hydrogen bonds with the kinase hinge region while placing substituents in adjacent hydrophobic pockets to achieve both potency and selectivity.[12]

The diagram below illustrates a generalized binding model for a pyridine-based kinase inhibitor.

Binding_Model cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyridine-Based Inhibitor Hinge Hinge Region (Backbone NH) Pocket1 Hydrophobic Pocket I Pocket2 Solvent-Exposed Region DFG_motif DFG Motif Inhibitor Pyridine Core Inhibitor->Hinge H-Bond Inhibitor->DFG_motif Interaction with 'DFG-out' conformation (Type II Inhibitors) R1 R1 Group R1->Pocket1 Hydrophobic Interaction R2 R2 Group R2->Pocket2 Improves Solubility

Caption: Generalized binding mode of a Type II pyridine-based kinase inhibitor.

This model explains the SAR observations. The pyridine core acts as the hinge-binding motif. Substitutions corresponding to R1 (e.g., at the C2/C3 positions) explore hydrophobic pockets, where size, shape, and electronics determine potency. Substitutions at R2 (often derived from the C6 position) can be tailored to improve solubility and other drug-like properties. Type II inhibitors, which bind to the inactive 'DFG-out' conformation, often achieve greater selectivity.[4][13]

Experimental Protocols for Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are essential.

General Synthesis via Suzuki-Miyaura Cross-Coupling

This workflow is a cornerstone for creating C-C bonds and is widely used for derivatizing scaffolds like this compound.[2]

Synthesis_Workflow Start Start: 2,3-Dibromo- 6-methoxypyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Aryl Boronic Acid (R-B(OH)2) Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography or Prep-HPLC Workup->Purify Product Final Product: Substituted Analog Purify->Product

Caption: Workflow for the synthesis of aryl-substituted methoxypyridine analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the brominated pyridine starting material (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) in a microwave vial, add the aryl boronic acid or ester (1.1-1.5 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 eq), and a base, such as Na2CO3 or K2CO3 (2.0-3.0 eq).

  • Reaction: Seal the vial and heat the mixture, often using a microwave reactor, at a temperature between 80-150 °C for 30-120 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired analog.[2]

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method for determining IC50 values of potential inhibitors.[14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, the specific substrate, ATP, and the test compounds (analogs) in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated in the first step into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of biologically active molecules. The SAR analysis, synthesized from multiple studies on related analogs, reveals clear patterns:

  • The 6-methoxy group is often crucial for activity and can be modified to enhance solubility.

  • The C2 and C3/C5 positions are ideal for introducing diversity via cross-coupling reactions. The nature, size, and electronic properties of the substituents at these positions are primary drivers of potency and selectivity.

  • A pyridine core is an effective hinge-binding element for many kinase inhibitors.

Future work should focus on exploring less common substitutions and employing computational methods, such as quantitative structure-activity relationship (QSAR) studies, to build predictive models that can guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.[15]

References

  • Design, synthesis, and structure activity relationship (SAR)
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. PubMed.
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • Quantitative structure-activity relationship studies of threo-methylphenid

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2,3-Dibromo-6-methoxypyridine. As a halogenated pyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. By understanding the causality behind each procedural step, laboratory professionals can foster a culture of safety and ensure compliant waste management.

Part 1: Hazard Assessment & Immediate Safety Protocols

Personal Protective Equipment (PPE)

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] The following PPE is required to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][7]

  • Body Protection: A flame-resistant lab coat, apron, or coveralls should be worn to protect against skin contact.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required.[8]

Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

Chemical spills must be cleaned up immediately by trained personnel.[11]

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a dedicated, leak-proof container. All spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[6][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Part 2: Waste Characterization and Segregation

Proper characterization and segregation are the foundational steps of compliant chemical waste management.

Waste Classification

This compound is classified as a halogenated organic hazardous waste . This classification is due to the presence of bromine atoms in its structure.[12][13] Halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation and release of toxic byproducts.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste may fall under specific codes. If it is a spent solvent mixture, it could be classified as F001.[14] If it is a discarded, unused commercial chemical product, pyridine and its derivatives are often listed as U196.[15] Always consult with your institution's EHS department for precise waste code classification.

The Critical Importance of Segregation

Do not mix halogenated waste with non-halogenated waste. This is a critical directive for both safety and financial reasons.

  • Disposal Cost: The disposal of halogenated waste is significantly more expensive—often three times or more—than that of non-halogenated waste due to the specialized incineration requirements.[12] Mixing a small amount of halogenated waste into a large container of non-halogenated solvent contaminates the entire volume, drastically increasing disposal costs.[11]

  • Treatment Incompatibility: Non-halogenated solvents may be recycled or fuel-blended, options that are not viable for halogenated compounds.[13] Segregation ensures that each waste stream can be directed to the proper, most efficient disposal or recovery facility.

Hazard Profile of this compound (Inferred from Analogs)
Physical State Solid or Liquid (based on specific isomer and purity)
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][8]
Potential Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[8]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat, use in fume hood.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[8][16]
Thermal Decomposition May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[16]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic collection and labeling procedure is essential for safe and compliant disposal.

Step 1: Waste Collection

Collect all waste containing this compound (including pure compound, contaminated solutions, and spill cleanup materials) in a designated hazardous waste container.[17]

  • Container Compatibility: The container must be made of a material compatible with the chemical. The original container is often the best choice.[11] For liquid waste, use a sturdy, leak-proof container with a tightly sealing screw cap. Avoid using metal containers for halogenated waste, as they can corrode.[18]

  • Container Condition: Ensure the container is in good condition, free from leaks, cracks, or external residue.[11]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 2: Labeling

As soon as the first drop of waste is added, the container must be labeled.[12] The label must be fully completed and clearly legible. Use a "Hazardous Waste" tag provided by your institution's EHS office. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)

  • A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • The name of the principal investigator and the laboratory location.

Step 3: Temporary Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[17] Evaporation is not an acceptable method of disposal.[11]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[8][17]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[17]

Step 4: Arranging for Disposal

Once the waste container is full or you are finished generating this waste stream, arrange for its removal.

  • Contact EHS: Contact your institution's EHS office or use their online portal to request a hazardous waste pickup.[17]

  • Do Not Transport: Do not transport the waste yourself. Trained EHS professionals or licensed hazardous waste contractors will collect the waste directly from your laboratory's SAA.

Part 4: Approved Disposal Methodologies

The final disposition of this compound must render it non-hazardous. Improper disposal can lead to significant environmental contamination and regulatory penalties.

  • Primary Method: High-Temperature Incineration: The universally accepted and required method for halogenated organic waste is incineration in a licensed hazardous waste facility.[19] These facilities operate at extremely high temperatures and are equipped with sophisticated scrubbers and afterburners. This is crucial because the thermal decomposition of brominated pyridines can generate highly corrosive and toxic gases, including hydrogen bromide (HBr) and nitrogen oxides (NOx).[16][20] The incinerator's pollution control systems neutralize these harmful byproducts before they are released into the atmosphere.

  • Alternative Method: Chemical Destruction: For certain halogenated compounds, specific regulations may allow for chemical destruction.[21] This involves using chemical reactions to break the compound down into less hazardous substances. These methods are highly specialized and must be performed by a licensed treatment facility.

Prohibited Disposal Methods:

  • Sewer/Drain Disposal: NEVER discharge this compound or any halogenated waste down the drain.[11] These compounds can be toxic to aquatic life and interfere with wastewater treatment processes.

  • Trash Disposal: Solid waste contaminated with this chemical must not be disposed of in the regular trash.[17]

  • Evaporation: Intentionally allowing hazardous waste to evaporate in a fume hood is an illegal and unsafe disposal practice.[11]

Part 5: Visualization of Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) in Fume Hood start->ppe collect Step 2: Collect Waste in Compatible, Sealed Container ppe->collect label Step 3: Immediately Affix & Fill Out 'Hazardous Waste' Label collect->label segregate Is waste halogenated? (Contains F, Cl, Br, I) label->segregate store_halo Step 4: Store in SAA with Halogenated Waste Stream (Secondary Containment) segregate->store_halo Yes store_non_halo Store with Non-Halogenated Waste Stream (Incorrect Path) segregate->store_non_halo No (Incorrect) request Step 5: Request Pickup from EHS / Licensed Contractor store_halo->request end End: Compliant Disposal via High-Temperature Incineration request->end

Caption: Disposal Workflow for this compound

References

  • Halogenated Solvents in Laboratories. Temple University, Office of Environmental Health and Radiation Safety.

  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.

  • Pollution Prevention Guide for Laboratories. University of Alabama in Huntsville, Environmental Health and Safety.

  • Hazardous Waste Reduction. Oregon State University, Environmental Health & Safety.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety.

  • Safety Data Sheet for M25406. MilliporeSigma.

  • Safety Data Sheet for 2,6-Dibromo-4-methoxypyridine. AK Scientific, Inc.

  • Safety Data Sheet for 3,6-Dibromo-2-methylpyridine. Fisher Scientific.

  • Safety Data Sheet for 3,5-Dibromo-6-methylpyridin-2-amine. Thermo Fisher Scientific.

  • 40 CFR § 721.8675 - Halogenated pyridines. Cornell Law School, Legal Information Institute.

  • Safety Data Sheet for 2-bromopyridine. Sigma-Aldrich.

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  • Safety Data Sheet for 2-Bromo-6-methoxypyridine. Fisher Scientific.

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.

  • Safety Data Sheet for 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safety Data Sheet for 5-Bromo-2-methoxypyridine. Fisher Scientific.

  • Safety Data Sheet for 2-Bromo-3-(bromomethyl)-6-methoxypyridine. AK Scientific, Inc.

  • Safety Data Sheet for 2,6-Dibromopyridine. Jubilant Ingrevia.

  • Safety Data Sheet for 3,5-Dibromo-4-methylpyridine. AK Scientific, Inc.

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  • Hazardous Waste Manual. The University of Oklahoma, Environmental Health and Safety Office.

  • Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor, Occupational Safety and Health Administration (OSHA).

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.

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  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dibromo-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,3-Dibromo-6-methoxypyridine, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary objective is to advance science without compromising personal or environmental safety. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to build a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Adversary

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound may be limited, a robust safety profile can be constructed by examining its structural analogs, such as 2-Bromo-6-methoxypyridine and other halogenated pyridines.[1] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionGHS Hazard StatementPrimary Exposure Route
Acute Toxicity (Oral) Harmful if swallowed.H302Ingestion
Acute Toxicity (Dermal) Harmful in contact with skin.H312Skin Absorption
Skin Corrosion/Irritation Causes skin irritation.H315Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.H319Eye Contact
Acute Toxicity (Inhalation) Harmful if inhaled.H332Inhalation
Specific Target Organ Toxicity May cause respiratory irritation.H335Inhalation

This table synthesizes data from the Safety Data Sheet for the closely related compound 2-Bromo-6-methoxypyridine.[1]

The causality behind these classifications lies in the reactivity of the halogenated pyridine ring system. These compounds can interfere with biological processes upon absorption, and their irritant properties are a direct consequence of their chemical nature. Therefore, the cornerstone of our safety strategy is the prevention of direct contact, ingestion, and inhalation.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one.[2] Before any work begins, the following engineering and administrative controls must be in place:

  • Ventilation: All manipulations of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][4][5] This is non-negotiable and serves to control exposure to potentially harmful vapors or dusts.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Safe Work Practices: Avoid eating, drinking, or smoking in the laboratory.[5][6][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][8]

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following protocols represent the minimum required protection.

Hand Protection: The Critical Interface

Direct skin contact is a primary route of exposure.[1] Therefore, robust hand protection is essential.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[9] However, for prolonged handling or in situations with a high risk of splash, it is crucial to consult the glove manufacturer's compatibility chart. For pyridine compounds, butyl rubber gloves may offer superior protection.[4]

  • Glove Protocol:

    • Always inspect gloves for tears or punctures before use.[6]

    • Don two pairs of gloves ("double-gloving") when handling the neat compound or concentrated solutions.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[6]

    • Change gloves immediately if contamination is suspected, or at regular intervals (every 30-60 minutes) during prolonged procedures.[2]

Eye and Face Protection: Shielding Sensitive Tissues

Given that this compound is classified as a serious eye irritant, appropriate eye protection is mandatory.[1]

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][10]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions, work-ups, or cleaning spills), a full-face shield must be worn in addition to safety goggles.[2] Standard eyeglasses with side shields are not sufficient.[2]

Body Protection: Preventing Dermal Exposure

Protecting the skin on the arms and body is a critical component of the overall safety plan.

  • Lab Coat: A clean, fully-fastened, long-sleeved lab coat must be worn at all times.[11]

  • Chemical-Resistant Apron: For large-scale operations or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection: A Necessary Precaution

Due to the risk of respiratory irritation, inhalation of dust or vapors must be avoided.[1][12]

  • Primary Control: A chemical fume hood is the primary means of respiratory protection.

  • When Respirators are Required: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, respiratory protection will be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[4] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[6]

Operational Plans: PPE in Practice

The following step-by-step guidance outlines the specific PPE configurations for common laboratory tasks.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_tasks Task-Specific PPE cluster_actions Actionable Steps cluster_disposal Post-Task Assess Assess Task & Scale Controls Confirm Engineering Controls (Fume Hood Operational) Assess->Controls Don_Base Don Base PPE: - Safety Goggles - Lab Coat Controls->Don_Base Weighing Weighing Solid Don_Base->Weighing Solution Handling Solutions Don_Base->Solution Spill Spill Cleanup Don_Base->Spill Gloves Don Double Nitrile Gloves Weighing->Gloves Solution->Gloves FaceShield Add Face Shield Solution->FaceShield If splash risk Spill->Gloves Spill->FaceShield Respirator Don Respirator (If required) Spill->Respirator Doff Doff PPE Correctly (Gloves last) Gloves->Doff FaceShield->Doff Respirator->Doff Dispose Dispose in Hazardous Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Dibromo-6-methoxypyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.